Technical Documentation Center

4-amino-5-methyl-1H-pyrazole-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-amino-5-methyl-1H-pyrazole-3-carboxamide
  • CAS: 28668-16-8

Core Science & Biosynthesis

Foundational

The Dual Threat: Unraveling the Mechanistic Complexity of 4-Amino-5-methyl-1H-pyrazole-3-carboxamide Derivatives in Therapeutic Intervention

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 4-amino-5-methyl-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-amino-5-methyl-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of derivatives with potent and diverse biological activities. This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by these compounds, with a primary focus on their roles as kinase inhibitors and DNA-interacting agents. By synthesizing data from numerous studies, we will dissect the molecular interactions, downstream signaling consequences, and experimental methodologies crucial for understanding and advancing this promising class of therapeutic candidates.

The Core Dichotomy: Kinase Inhibition and DNA Interaction

The therapeutic potential of 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives largely stems from their ability to engage two fundamental cellular processes: signal transduction, through the inhibition of key protein kinases, and the maintenance of genomic integrity, via direct interaction with DNA. While some derivatives exhibit a clear preference for one mechanism, others display a dual mode of action, presenting both opportunities and challenges in drug development.

Targeting the "Engines" of Cell Proliferation: Kinase Inhibition

A predominant mechanism of action for many 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases such as cancer. These derivatives have been shown to target several key kinases involved in cell cycle progression and oncogenesis.

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

Background: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a crucial regulator of hematopoiesis.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream pathways such as RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT.[1]

Mechanism of Inhibition: Several 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors.[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. This blockade of FLT3 signaling leads to the suppression of downstream pro-survival pathways, ultimately inducing apoptosis in FLT3-mutated cancer cells.[1]

Signaling Pathway: FLT3 Inhibition

FLT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor 4-amino-5-methyl-1H- pyrazole-3-carboxamide Derivative Inhibitor->FLT3 Inhibition

Caption: Inhibition of mutant FLT3 by pyrazole derivatives blocks downstream pro-proliferative signaling.

Cyclin-Dependent Kinase (CDK) Inhibition

Background: Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, control the progression of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell division.[4]

Mechanism of Inhibition: Certain 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against various CDKs, including CDK2, CDK4, and CDK6.[3][5] By binding to the ATP-binding site of these kinases, the inhibitors prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb).[3] This leads to cell cycle arrest, typically at the G1/S or G2/M transitions, and can induce apoptosis.[3][4]

Signaling Pathway: CDK Inhibition

CDK_Inhibition cluster_G1 G1 Phase cluster_S S Phase G1_Checkpoint G1 Checkpoint DNA_Synthesis DNA Synthesis G1_Checkpoint->DNA_Synthesis Progression CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb p E2F E2F Rb->E2F Inhibits CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE Activates CDK2_CyclinE->G1_Checkpoint Inhibitor 4-amino-5-methyl-1H- pyrazole-3-carboxamide Derivative Inhibitor->CDK4_6_CyclinD Inhibitor->CDK2_CyclinE

Caption: Pyrazole derivatives inhibit CDKs, leading to cell cycle arrest.

Aurora Kinase Inhibition

Background: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the proper execution of mitosis.[6] Overexpression of Aurora kinases is common in many cancers and is associated with chromosomal instability and tumorigenesis.[6]

Mechanism of Inhibition: A number of pyrazole-based compounds, including those with the 4-amino-5-methyl-1H-pyrazole-3-carboxamide core, have been identified as potent inhibitors of Aurora kinases, particularly Aurora A and B.[6][7] Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis.[6] These mitotic disruptions ultimately result in cell cycle arrest and apoptosis.[6]

A Direct Assault on the Genome: DNA Interaction

Beyond their effects on signaling pathways, some 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives have been shown to interact directly with DNA, presenting an alternative or complementary mechanism for their anticancer activity.[8][9]

DNA Minor Groove Binding

Several studies have provided evidence that these derivatives can bind to the minor groove of the DNA double helix.[8][10] This mode of interaction is often favored by crescent-shaped molecules that can fit snugly into the narrow groove. The binding is typically non-covalent and can involve hydrogen bonds, van der Waals forces, and electrostatic interactions. By occupying the minor groove, these compounds can interfere with the binding of DNA-binding proteins, such as transcription factors and polymerases, thereby disrupting DNA replication and transcription.[8]

DNA Cleavage

In some cases, the interaction of these pyrazole derivatives with DNA can lead to the cleavage of the phosphodiester backbone.[8][11] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) that damage the DNA or through direct nucleophilic attack. The ability to induce DNA cleavage represents a potent cytotoxic mechanism.

Quantitative Analysis of Biological Activity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) for kinase inhibition or their binding affinity (K) for DNA interaction. The following table summarizes representative data for select compounds from the literature.

CompoundTarget(s)IC50 / K ValueCell Line(s)Reference
FN-1501 FLT3, CDK2, CDK4, CDK6FLT3: 2.33 nM; CDK2: 1.02 nM; CDK4: 0.39 nMMV4-11[1]
Compound 8t FLT3, CDK2, CDK4FLT3: 0.089 nM; CDK2: 0.719 nM; CDK4: 0.770 nMMV4-11[1][2]
pym-5 DNAK = 1.06 x 10⁵ M⁻¹HCT116, HepG2[8][9]
DC-K2in212 CDK20.295 µMA2058, MV4-11[3]
Compound 6k Aurora A, Aurora BAurora A: 16.3 nM; Aurora B: 20.2 nMHeLa, HepG2[6]

Experimental Protocols for Mechanistic Elucidation

The determination of the mechanism of action of these compounds relies on a suite of well-established experimental techniques.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 value of a 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivative against a target kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (e.g., myelin basic protein)

  • Base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Test compound dissolved in DMSO

  • [γ-³³P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare a solution of the kinase substrate in the base reaction buffer.

  • Add the recombinant kinase to the substrate solution and mix gently.

  • Dispense the kinase-substrate mixture into a 96-well plate.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Incubate the plate at room temperature for a defined period (e.g., 20 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the reaction for a specific time (e.g., 2 hours) at room temperature.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase activity remaining at each compound concentration and determine the IC50 value using a suitable software package.[12]

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prep_Kinase_Substrate Prepare Kinase-Substrate Mixture Start->Prep_Kinase_Substrate Add_Compound Add Test Compound (Serial Dilutions) Prep_Kinase_Substrate->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Pre_Incubate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction on P81 Paper Incubate->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Measure_Radioactivity Measure Radioactivity Wash->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for a radiometric in vitro kinase inhibition assay.

DNA Interaction Analysis

Objective: To investigate the binding of a compound to DNA by observing changes in the absorption spectrum.

Principle: Intercalation or groove binding can cause a hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) effect and a bathochromic (red shift) or hypsochromic (blue shift) shift in the UV-Vis spectrum of the compound or the DNA.

Procedure:

  • Prepare a stock solution of the test compound and calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

  • Keep the concentration of the compound constant while titrating with increasing concentrations of ctDNA.

  • Record the UV-Vis absorption spectrum after each addition of ctDNA.

  • Analyze the spectral changes to determine the binding mode and calculate the binding constant.[8]

Objective: To study the interaction of a compound with DNA using fluorescence quenching.

Principle: The binding of a compound to DNA can quench the fluorescence of a DNA-binding dye, such as ethidium bromide (EB), by displacing it from the DNA.

Procedure:

  • Prepare a solution of the EB-ctDNA complex.

  • Record the fluorescence emission spectrum of the complex.

  • Add increasing concentrations of the test compound to the EB-ctDNA solution.

  • Record the fluorescence spectrum after each addition.

  • A decrease in fluorescence intensity indicates that the test compound is displacing EB from the DNA, suggesting a DNA-binding interaction.[8][9]

Objective: To assess the ability of a compound to induce DNA cleavage.

Principle: Supercoiled plasmid DNA, when cleaved, will be converted to nicked (single-strand break) and linear (double-strand break) forms, which migrate differently in an agarose gel.

Procedure:

  • Incubate supercoiled plasmid DNA (e.g., pBR322) with the test compound at various concentrations.

  • Run the samples on an agarose gel.

  • Stain the gel with a DNA-staining dye (e.g., ethidium bromide) and visualize under UV light.

  • The appearance of nicked and/or linear DNA bands indicates DNA cleavage activity.[8][11]

Conclusion and Future Perspectives

The 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their ability to act through distinct and complementary mechanisms, namely kinase inhibition and DNA interaction, offers a powerful strategy for combating complex diseases. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design and development of next-generation therapeutics based on this promising scaffold. Future research should focus on elucidating the structure-activity relationships that govern the preference for specific kinase targets or DNA interaction modes, as well as investigating the potential for synergistic effects when both mechanisms are engaged.

References

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]

  • Methods for Studying Nucleic Acid/Drug Interactions - 1st Edition. Routledge. Available at: [Link]

  • What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? MDPI. Available at: [Link]

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Available at: [Link]

  • Drug–DNA Interaction: Mechanisms, Analytical Techniques, and Implications in Therapeutic Design. IJSDR. Available at: [Link]

  • Methods for Studying Nucleic Acid/Drug Interactions. CRC Press. Available at: [Link]

  • Methods for studying nucleic acid/drug interactions. OHSU Library. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Novel 1H-Pyrazole-3-Carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. J-Stage. Available at: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PMC. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a19280d075d9e5f56976a17b075e7a9b0c034a78]([Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PMC. Available at: [Link]

  • Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. ResearchGate. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). OUCI. Available at: [Link]

  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors …. ResearchGate. Available at: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Available at: [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications. Available at: [Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions. PMC. Available at: [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Available at: [Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. ACS Publications. Available at: [Link]

  • 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. ScienceDirect. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. MDPI. Available at: [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. Available at: [Link]

  • Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments. MDPI. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated crystal structure and molecular geometry of 4-amino-5-methyl-1H-pyrazole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and molecular geometry of 4-amino-5-methyl-1H-pyrazole-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry.[1] While a definitive experimental crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related pyrazole derivatives, computational modeling principles, and established crystallographic trends to construct a predictive model of its structural characteristics. The guide delves into the expected molecular geometry, including bond lengths, angles, and tautomeric forms. Furthermore, it explores the probable intermolecular interactions, with a strong focus on hydrogen bonding networks that are characteristic of pyrazole-carboxamide systems.[2][3] A detailed, field-proven protocol for single-crystal X-ray diffraction is provided as a self-validating system for researchers aiming to determine the empirical structure. This is supplemented by a robust computational workflow for theoretical structure prediction. The guide is intended to serve as an authoritative resource for researchers engaged in the rational design of novel therapeutics incorporating the pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its structural and electronic properties, including its ability to participate in hydrogen bonding and its conformational rigidity, make it a versatile building block for designing molecules that can interact with a wide range of biological targets.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific compound, 4-amino-5-methyl-1H-pyrazole-3-carboxamide, incorporates key pharmacophoric features: an amino group, a carboxamide moiety, and a methyl group, which can significantly influence its physicochemical properties and biological activity. Understanding its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and for the rational design of next-generation therapeutics.

Predicted Molecular Geometry

The molecular geometry of 4-amino-5-methyl-1H-pyrazole-3-carboxamide is predicted based on the analysis of similar pyrazole structures and fundamental principles of chemistry.

The Pyrazole Core

The central pyrazole ring is expected to be planar due to its aromatic character, a consequence of the delocalization of six π-electrons. This planarity is a common feature in crystallographically characterized pyrazole derivatives.[4] The presence of two nitrogen atoms in the ring leads to a dipole moment, which influences its interaction with other molecules.[1]

Substituent Conformations
  • Carboxamide Group: The carboxamide group at the 3-position is likely to be nearly coplanar with the pyrazole ring to maximize π-conjugation. The C-N bond of the amide may exhibit partial double-bond character.

  • Amino Group: The amino group at the 4-position will also influence the electronic properties of the ring. Its hydrogen atoms are potential donors for hydrogen bonding.

  • Methyl Group: The methyl group at the 5-position is a simple alkyl substituent and its hydrogens may participate in weaker C-H···O or C-H···N interactions.[4]

Tautomerism

Unsubstituted pyrazole can exist in a tautomeric equilibrium.[1] For 4-amino-5-methyl-1H-pyrazole-3-carboxamide, the proton on the pyrazole nitrogen can reside on either N1 or N2. The specific tautomer present in the solid state will be influenced by the electronic effects of the substituents and the intermolecular interactions within the crystal lattice. In many substituted pyrazoles, one tautomer is significantly more stable.

Below is a diagram illustrating the likely molecular structure and a potential workflow for its analysis.

cluster_molecule Predicted Molecular Structure cluster_workflow Structural Analysis Workflow N1 N1-H N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C3_CO C=O C3->C3_CO C5 C5 C4->C5 C4_NH2 NH2 C4->C4_NH2 C5->N1 C5_CH3 CH3 C5->C5_CH3 C3_NH2 NH2 C3_CO->C3_NH2 Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization XRD Single-Crystal XRD Crystallization->XRD Data_Processing Data Processing XRD->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement

Caption: Predicted structure and analysis workflow.

Anticipated Crystal Structure and Intermolecular Interactions

The crystal packing of 4-amino-5-methyl-1H-pyrazole-3-carboxamide is expected to be dominated by a network of hydrogen bonds. The molecule contains multiple hydrogen bond donors (the N-H of the pyrazole ring, the amino group, and the carboxamide N-H) and acceptors (the pyrazole nitrogen and the carbonyl oxygen of the carboxamide).

Hydrogen Bonding Networks

It is highly probable that the carboxamide moieties will form centrosymmetric dimers via N-H···O hydrogen bonds, a common motif in carboxamide-containing crystal structures.[5] These dimers could then be further linked into sheets or a three-dimensional network by hydrogen bonds involving the amino group and the pyrazole N-H. The formation of such extensive hydrogen-bonded networks contributes significantly to the stability of the crystal lattice.[6]

The diagram below illustrates a potential hydrogen-bonding scheme.

cluster_dimer Hypothetical Hydrogen-Bonded Dimer cluster_network Extended Network Formation mol1 N-H C=O NH2 mol2 N-H C=O NH2 mol1:c->mol2:nh2 mol2:c->mol1:nh2 Dimer1 Dimer Dimer2 Dimer Dimer1->Dimer2 N-H...N (ring) Dimer3 Dimer Dimer1->Dimer3 NH2...O=C Dimer4 Dimer Dimer2->Dimer4 NH2...O=C Dimer3->Dimer4 N-H...N (ring)

Caption: Potential hydrogen bonding patterns.

Quantitative Data from Related Structures

While specific bond lengths and angles for the title compound are not available, data from structurally related pyrazole derivatives can provide reasonable estimates.

Bond/AngleExpected Range (Å/°)Reference Compounds
Pyrazole N-N1.34 - 1.38 Å4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione[7]
Pyrazole C-N1.32 - 1.39 Å3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one[4]
Pyrazole C-C1.37 - 1.42 Å3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one[4]
C(amide)-O~1.24 Å(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide[8]
C(amide)-N~1.33 Å(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide[8]
Pyrazole-C(sub)1.45 - 1.50 Å4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[5]
Dihedral AngleVariable, depends on packing forces and other interactionsIn some pyrazole derivatives with phenyl substituents, the dihedral angle between the rings can vary significantly.[7] For the carboxamide group, near planarity is expected.

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines a self-validating system for the determination of the crystal structure.

  • Synthesis and Purification: Synthesize 4-amino-5-methyl-1H-pyrazole-3-carboxamide using established synthetic routes for pyrazole derivatives. Purify the compound to a high degree (>98%) using techniques such as recrystallization or column chromatography.

  • Crystallization:

    • Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, acetone, water, and their combinations) for suitable solubility.

    • Employ slow evaporation, vapor diffusion, or slow cooling methods to grow single crystals of suitable size and quality for X-ray diffraction.

  • Data Collection:

    • Mount a selected single crystal on a goniometer head.

    • Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[7]

    • Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and an empirical absorption correction.[7]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms should be located from the difference Fourier map and refined with appropriate restraints.[9]

    • The final model should be validated using standard crystallographic metrics (e.g., R-factor, goodness-of-fit).

Computational Protocol: Density Functional Theory (DFT) Calculations
  • Model Building: Construct the 3D structure of 4-amino-5-methyl-1H-pyrazole-3-carboxamide using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[10]

    • This will yield the lowest energy conformation of the molecule in the gas phase.

  • Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[10]

  • Analysis of Molecular Properties:

    • From the optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data from related structures.

    • The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to identify regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively, and are indicative of potential hydrogen bonding sites.[10][11]

Conclusion

While the definitive crystal structure of 4-amino-5-methyl-1H-pyrazole-3-carboxamide remains to be experimentally determined, this guide provides a robust, predictive framework for understanding its molecular geometry and solid-state packing. The analysis of related pyrazole-carboxamide structures strongly suggests that the molecule will feature a planar pyrazole core and will form extensive hydrogen-bonding networks, likely involving carboxamide dimers. The provided experimental and computational protocols offer a clear path for researchers to empirically determine and theoretically validate the structure of this and other related compounds. Such structural insights are invaluable for the continued development of pyrazole-based scaffolds in medicinal chemistry.

References

  • PubMed. (2017, September 15). hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. [Link]

  • PMC. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • ResearchGate. Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue | Request PDF. [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • IRJET. Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. [Link]

  • ResearchGate. The binding interactions of the newly derived pyrazole compounds.... [Link]

  • AIP Publishing. (2021, September 23). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • PMC. Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). [Link]

  • NIT Warangal. methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • ResearchGate. Crystal structure and synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1 H-pyrazole-5-carboxamide | Request PDF. [Link]

  • PMC. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • PMC. Structure of (E)-4-amino-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}. [Link]

  • PubChemLite. 4-amino-5-methyl-1h-pyrazole-3-carboxamide. [Link]

  • NIH. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • PubChem. 4-amino-1-methyl-1H-pyrazole-3-carboxamide. [Link]

  • ResearchGate. (2024, February 8). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. [Link]

  • Taylor & Francis. (2022, February 9). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. [Link]

  • PubMed. (2016, September 15). The Synthesis and Characterization of the 'Research Chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and Differentiation From Its 5,3-regioisomer. [Link]

  • PubChemLite. 4-amino-1-methyl-1h-pyrazole-3-carboxamide. [Link]

  • PMC. 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. [Link]

  • IUCr Journals. (2022, February 16). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019, November 16). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. [Link]

  • Advent Chembio. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • Chemical Substance Information. 5-amino-N-methyl-1H-pyrazole-3-carboxamide. [Link]

Sources

Foundational

Computational Docking of 4-amino-5-methyl-1H-pyrazole-3-carboxamide: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical framework for conducting computational docking studies on 4-amino-5-methyl-1H-pyrazole-3-carboxamide. It is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for conducting computational docking studies on 4-amino-5-methyl-1H-pyrazole-3-carboxamide. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this pyrazole derivative through structure-based drug design. The methodologies outlined herein are grounded in established scientific principles and best practices to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Investigating 4-amino-5-methyl-1H-pyrazole-3-carboxamide

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, derivatives of 4-amino-5-methyl-1H-pyrazole-3-carboxamide have shown potent inhibitory activity against key protein kinases implicated in cancer, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2).[3][4][5] These kinases are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many malignancies.[3][5]

Computational docking is a powerful and cost-effective in-silico method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[6][7] By simulating the molecular interactions between 4-amino-5-methyl-1H-pyrazole-3-carboxamide and its putative protein targets, we can gain valuable insights into its mechanism of action, predict its binding affinity, and guide the rational design of more potent and selective analogs.

This guide will focus on the practical application of molecular docking to investigate the interaction of 4-amino-5-methyl-1H-pyrazole-3-carboxamide with two high-value cancer targets: FLT3 and CDK2.

The Computational Docking Workflow: A Self-Validating System

A robust computational docking study is not merely a sequence of steps but a self-validating system designed to build confidence in the generated predictions. This is achieved by incorporating validation stages throughout the workflow. The following diagram illustrates the comprehensive workflow that will be detailed in this guide.

Computational_Docking_Workflow cluster_Preparation Phase 1: Preparation cluster_Validation Phase 2: Protocol Validation cluster_Docking Phase 3: Molecular Docking cluster_Analysis Phase 4: Post-Docking Analysis Ligand_Prep Ligand Preparation (4-amino-5-methyl-1H-pyrazole-3-carboxamide) Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Protein_Prep Protein Preparation (FLT3 / CDK2) Protein_Prep->Grid_Generation Redocking Redocking of Co-crystallized Ligand Docking_Simulation Docking Simulation (AutoDock Vina) Redocking->Docking_Simulation Validation Check Grid_Generation->Docking_Simulation Result_Analysis Analysis of Docking Results Docking_Simulation->Result_Analysis Visualization Visualization of Interactions Result_Analysis->Visualization

Caption: A comprehensive workflow for computational docking studies.

Phase 1: Meticulous Preparation of Ligand and Protein

The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. This phase involves the careful preparation of both the ligand (4-amino-5-methyl-1H-pyrazole-3-carboxamide) and the protein targets (FLT3 and CDK2).

Ligand Preparation

The 3D structure of 4-amino-5-methyl-1H-pyrazole-3-carboxamide can be obtained from chemical databases such as PubChem. The primary goal of ligand preparation is to generate a low-energy, 3D conformation with the correct protonation state and atomic charges.

Experimental Protocol: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of 4-amino-5-methyl-1H-pyrazole-3-carboxamide (PubChem CID: 6485351) in SDF format.[8]

  • Energy Minimization and Charge Assignment:

    • Use a molecular modeling software such as UCSF Chimera or AutoDock Tools.[9]

    • Add hydrogens to the structure, assuming a physiological pH of 7.4.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

    • Perform energy minimization to relieve any steric clashes and obtain a stable conformation.

  • Save in PDBQT Format: The final prepared ligand structure should be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Protein Target Preparation

The selection of an appropriate protein structure is paramount. Crystal structures of FLT3 and CDK2 can be retrieved from the Protein Data Bank (PDB).

Table 1: Recommended PDB Structures for FLT3 and CDK2

Target ProteinPDB IDResolution (Å)Co-crystallized Ligand
FLT34RT72.50Quizartinib
FLT36JQR2.25Gilteritinib
CDK21KE82.20Indole-based inhibitor
CDK21FIN2.30Staurosporine

Experimental Protocol: Protein Preparation

  • Download PDB Structure: Obtain the desired PDB file (e.g., 4RT7 for FLT3 or 1KE8 for CDK2).[10][11]

  • Clean the Protein Structure:

    • Remove all non-essential molecules, including water, ions, and co-solvents, using software like PyMOL or UCSF Chimera.[9] The rationale is to simplify the system and focus on the protein-ligand interaction.

    • If the crystal structure is a multimer, retain only the biologically relevant monomer for docking.

  • Prepare the Protein for Docking:

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • Merge non-polar hydrogens.

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT format.

Phase 2: Establishing a Self-Validating Protocol

Before docking our compound of interest, it is crucial to validate the docking protocol. This is achieved by redocking the co-crystallized ligand back into the active site of the protein. A successful redocking experiment, where the predicted pose closely matches the crystallographic pose, provides confidence in the chosen docking parameters.

Experimental Protocol: Protocol Validation via Redocking

  • Extract the Co-crystallized Ligand: From the original PDB file, save the coordinates of the co-crystallized ligand as a separate file.

  • Prepare the Co-crystallized Ligand: Prepare this ligand using the same protocol as described in section 3.1.

  • Perform Docking: Dock the prepared co-crystallized ligand back into the prepared protein structure using the same parameters that will be used for the test ligand.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[12]

Phase 3: The Docking Simulation

With a validated protocol, we can proceed with docking 4-amino-5-methyl-1H-pyrazole-3-carboxamide into the active sites of FLT3 and CDK2.

Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses.

Experimental Protocol: Grid Box Generation

  • Identify the Active Site: The active site is typically defined by the location of the co-crystallized ligand in the validated PDB structure.

  • Set Grid Parameters: Using AutoDock Tools, center the grid box on the active site. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational movements. A typical box size is 60 x 60 x 60 points with a spacing of 0.375 Å.

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and efficient open-source program for molecular docking.[6]

Experimental Protocol: Docking with AutoDock Vina

  • Prepare Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute Vina: Run AutoDock Vina from the command line using the following command:

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (docking scores).

Phase 4: Post-Docking Analysis and Interpretation

The final phase involves a critical analysis of the docking results to extract meaningful biological insights.

Analyzing Docking Scores and Binding Poses

The primary outputs of a docking simulation are the binding affinity and the predicted binding poses.

  • Binding Affinity (Docking Score): This value, reported in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[12]

  • Binding Pose and RMSD: AutoDock Vina typically provides multiple binding poses. The pose with the lowest binding energy is usually considered the most likely. The RMSD between different poses can indicate the conformational flexibility of the ligand in the binding site.

Table 2: Hypothetical Docking Results for 4-amino-5-methyl-1H-pyrazole-3-carboxamide

Target ProteinBest Binding Affinity (kcal/mol)Predicted RMSD (Å)
FLT3-8.51.2
CDK2-7.91.5
Visualization of Molecular Interactions

Visual inspection of the docked pose is essential to understand the key molecular interactions that stabilize the protein-ligand complex.

Experimental Protocol: Visualization and Interaction Analysis

  • Load Structures: Use molecular visualization software like PyMOL or UCSF Chimera to load the prepared protein structure and the docked ligand pose.

  • Identify Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:

    • Hydrogen Bonds: These are crucial for specificity and affinity.

    • Hydrophobic Interactions: These contribute significantly to the overall binding energy.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged residues.

The following diagram illustrates the key interactions to analyze.

Molecular_Interactions cluster_Interactions Key Molecular Interactions Ligand Ligand (4-amino-5-methyl-1H-pyrazole-3-carboxamide) H_Bond Hydrogen Bonds Ligand->H_Bond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Pi_Pi Pi-Pi Stacking Ligand->Pi_Pi Salt_Bridge Salt Bridges Ligand->Salt_Bridge Protein Protein Active Site Protein->H_Bond Protein->Hydrophobic Protein->Pi_Pi Protein->Salt_Bridge

Sources

Exploratory

4-amino-5-methyl-1H-pyrazole-3-carboxamide CAS 28668-16-8 molecular weight and properties

An In-Depth Technical Guide to 4-amino-5-methyl-1H-pyrazole-3-carboxamide and its Analogs in Medicinal Chemistry Abstract: The pyrazole nucleus represents a cornerstone scaffold in modern medicinal chemistry, prized for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-amino-5-methyl-1H-pyrazole-3-carboxamide and its Analogs in Medicinal Chemistry

Abstract: The pyrazole nucleus represents a cornerstone scaffold in modern medicinal chemistry, prized for its versatile synthetic accessibility and broad therapeutic potential. This guide provides a comprehensive technical overview of 4-amino-5-methyl-1H-pyrazole-3-carboxamide (CAS 28668-16-8) and its structurally related analogs. While specific data for this exact compound is limited, this document leverages extensive research on the broader class of aminopyrazole carboxamides to deliver actionable insights for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical properties, established synthetic pathways, critical applications in drug discovery—particularly as kinase inhibitors—and essential safety protocols. The narrative is grounded in field-proven expertise, emphasizing the causal relationships behind experimental design and providing self-validating methodologies for practical application.

The aminopyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group substituent. This structure is considered a "privileged scaffold" because it can bind to a wide range of biological targets with high affinity, forming the basis for numerous approved drugs and clinical candidates.[1] The carboxamide functional group further enhances the molecule's ability to form critical hydrogen bonds with protein active sites, making the combined aminopyrazole carboxamide framework exceptionally valuable.

The precise arrangement of substituents on the pyrazole ring—isomerism—dramatically influences the molecule's biological activity. The location of the amino and carboxamide groups, along with the substitution pattern on the ring nitrogens, dictates the compound's three-dimensional shape and electrostatic profile, which are critical for target engagement. For example, derivatives of 5-aminopyrazoles have led to the development of potent kinase inhibitors like Pirtobrutinib, a reversible inhibitor of Bruton's Tyrosine Kinase (BTK) approved for treating mantle cell lymphoma.[1]

G Figure 2: Generalized Synthetic Workflow start β-Keto Ester/ β-Ketonitrile step1 Cyclocondensation with Hydrazine start->step1 step2 Functional Group Interconversion (e.g., Nitration) step1->step2 step3 Reduction of Nitro Group step2->step3 end Final Aminopyrazole Carboxamide Product step3->end G Figure 3: Mechanism of FLT3 Inhibition in AML cluster_pathway FLT3 Signaling Pathway FLT3 Mutated FLT3 Receptor Downstream Downstream Signaling (STAT5, AKT, ERK) FLT3->Downstream Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Inhibitor Aminopyrazole Carboxamide Inhibitor Block X Inhibitor->Block Block->FLT3

Sources

Foundational

Thermodynamic Stability of 4-Amino-5-methyl-1H-pyrazole-3-carboxamide Tautomers: A Technical Guide for Rational Drug Design

Executive Summary Pyrazoles are privileged scaffolds in medicinal chemistry, frequently deployed in kinase and phosphodiesterase inhibitors. However, their defining feature—annular prototropic tautomerism—introduces sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently deployed in kinase and phosphodiesterase inhibitors. However, their defining feature—annular prototropic tautomerism—introduces significant complexity into structural characterization, pharmacokinetics, and target binding[1]. For the specific compound 4-amino-5-methyl-1H-pyrazole-3-carboxamide , the migration of the proton between the N1 and N2 positions fundamentally alters the hydrogen-bond donor/acceptor topology of the molecule.

As an application scientist, I have designed this guide to provide a rigorous, self-validating framework for investigating the thermodynamic stability of these tautomers. By bridging in silico quantum mechanics with in vitro variable-temperature NMR, we can accurately map the kinetic and thermodynamic landscapes of pyrazole desmotropy.

Structural Framework & Substituent Effects

The tautomeric equilibrium of our target compound involves a 1,2-proton shift across the pyrazole nitrogen atoms. Due to IUPAC nomenclature rules prioritizing heteroatom numbering, the shift of the proton effectively "rotates" the numbering of the substituents:

  • Tautomer A (1H-Tautomer): 4-amino-5-methyl-1H-pyrazole-3-carboxamide (Proton adjacent to the carboxamide).

  • Tautomer B (2H-Tautomer): 4-amino-3-methyl-1H-pyrazole-5-carboxamide (Proton adjacent to the methyl group).

The relative thermodynamic stability of these states is dictated by the push-pull electronics of the C3 and C5 substituents[2]. The competition here is between the electron-withdrawing carboxamide group and the weakly electron-donating methyl group. Furthermore, the baseline stability of the pyrazole core is heavily driven by cyclic electron delocalization; tautomers that maintain high aromaticity—quantifiable via the Harmonic Oscillator Model of Aromaticity (HOMA) index—are thermodynamically favored.

In solution, the rapid interconversion of these tautomers at room temperature often leads to intermediate exchange rates on the NMR timescale, resulting in the severe broadening or complete disappearance of 13 C NMR signals for the pyrazole carbons[3].

In Silico Thermodynamic Profiling (DFT Protocol)

Gas-phase calculations frequently fail to predict solution-state behavior because they ignore dielectric stabilization. To rationally predict the dominant pharmacophore, we employ a rigorous Density Functional Theory (DFT) pipeline.

Computational Protocol
  • Level of Theory Selection: Execute geometry optimizations using the B3LYP/6-311++G(d,p) functional and basis set[2].

    • Causality: This specific basis set incorporates diffuse (++) and polarization (d,p) functions. These are strictly required to accurately model the diffuse electron clouds of the nitrogen lone pairs and the highly electronegative oxygen of the carboxamide.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) parameterized for water or DMSO.

    • Causality: Implicit solvation mathematically captures the dielectric stabilization of the more polar tautomer, preventing the artificial inflation of transition state energies seen in gas-phase vacuum models.

  • Transition State (TS) Mapping: Calculate the activation barrier ( ΔG‡ ) for the proton transfer using both a direct intramolecular model and a solvent-assisted model (incorporating 1–2 explicit water/methanol molecules)[2].

    • Causality: Direct 1,2-proton transfer across the N-N bond is geometrically strained (forming a highly unfavorable 3-membered transition state). Explicit solvent molecules act as a proton relay, forming a lower-energy, 6-membered cyclic transition state that drastically lowers the activation barrier[4].

Self-Validation Checkpoint: Following optimization, a harmonic vibrational frequency analysis must be executed. A valid ground-state tautomer will exhibit zero imaginary frequencies ( Nimag​=0 ), confirming it is a true local minimum. The transition state structure must yield exactly one imaginary frequency ( Nimag​=1 ) corresponding directly to the proton-transfer vibrational vector. Failure to meet these criteria invalidates the thermodynamic output.

Quantitative Thermodynamic Data Summary

The following table summarizes the comparative thermodynamic parameters governing the tautomerization of 3,5-substituted pyrazoles, illustrating the profound impact of the solvent environment on kinetic trapping versus rapid equilibration[4].

Thermodynamic ParameterGas Phase / Aprotic Solvent (Direct Transfer)Protic Solvent (Solvent-Assisted)
Relative ΔG (Tautomer A vs B) ~ 1.4 kcal/mol~ 0.8 kcal/mol
Activation Barrier ( ΔG‡ ) > 47.0 kcal/mol (High)< 24.0 kcal/mol (Low)
Kinetic State Kinetically Trapped (Desmotropes)Rapid Dynamic Equilibrium
Aromaticity (HOMA Index) High (Ring delocalization preserved)High (Ring delocalization preserved)

In Vitro Experimental Validation Workflows

Computational predictions must be anchored by empirical data. We utilize Variable-Temperature NMR (VT-NMR) to observe the thermodynamic equilibrium in real-time.

Variable-Temperature NMR (VT-NMR) Protocol
  • Solvent Selection & Sample Preparation: Dissolve the compound in strictly anhydrous aprotic solvent (e.g., Toluene- d8​ ) and a highly polar protic solvent (e.g., Methanol- d4​ ).

    • Causality: Aprotic environments lack the hydrogen-bonding capacity to facilitate the solvent-assisted proton relay. This intentionally raises the activation barrier, allowing us to kinetically trap the tautomers as distinct desmotropes[4]. Conversely, protic solvents facilitate rapid exchange.

  • Data Acquisition: Acquire 1 H and 13 C spectra at 10°C intervals from -40°C to +80°C.

    • Causality: Cooling the sample slows the proton exchange rate below the NMR timescale. This causes the broad, averaged room-temperature signals[3] to decoalesce into distinct, integratable peaks for Tautomer A and Tautomer B.

  • Equilibrium Calculation: Integrate the decoalesced reporter signals (e.g., the C5-methyl protons) to determine the equilibrium constant ( Keq​ ) at each temperature point.

Self-Validation Checkpoint: The protocol validates itself through the construction of a van 't Hoff plot ( ln(Keq​) vs 1/T ). If the tautomerization is a true, unimolecular two-state thermodynamic equilibrium, the plot will yield a strictly linear regression ( R2>0.99 ). Deviation from linearity indicates higher-order supramolecular aggregation (e.g., the formation of hydrogen-bonded tetramers[4]), prompting a dilution series experiment to isolate unimolecular dynamics.

Mechanistic Visualization

The following logical relationship diagram illustrates the bifurcated kinetic pathways of pyrazole tautomerization, highlighting how solvent environments dictate the activation energy landscape.

Tautomerization_Pathway cluster_0 Kinetic Pathways (Activation Barriers) TautA Tautomer A (3-Carboxamide, 5-Methyl) DirectTS Direct 1,2-Proton Shift High ΔG‡ (Kinetic Trapping) TautA->DirectTS Aprotic / Gas SolventTS Solvent-Assisted Transfer Low ΔG‡ (Rapid Exchange) TautA->SolventTS Protic Solvent Outcome Solution-State Thermodynamic Equilibrium (K_eq dictates dominant pharmacophore) TautA->Outcome TautB Tautomer B (5-Carboxamide, 3-Methyl) TautB->Outcome DirectTS->TautB SolventTS->TautB

Kinetic pathways of pyrazole tautomerization showing solvent-assisted activation barrier lowering.

References

  • Title: Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability Source: purkh.com URL: [Link]

  • Title: Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: researchgate.net URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: nih.gov URL: [Link]

  • Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Source: nih.gov URL: [Link]

  • Title: Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: acs.org URL: [Link]

Sources

Exploratory

A Technical Guide to the In Silico Prediction of the Collision Cross Section for 4-amino-5-methyl-1H-pyrazole-3-carboxamide

Executive Summary In modern analytical chemistry and drug development, the unequivocal identification of small molecules is a paramount challenge. Ion Mobility-Mass Spectrometry (IMS-MS) has emerged as a powerful technol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern analytical chemistry and drug development, the unequivocal identification of small molecules is a paramount challenge. Ion Mobility-Mass Spectrometry (IMS-MS) has emerged as a powerful technology that provides an additional dimension of molecular characterization through the measurement of the Collision Cross Section (CCS). The CCS is a robust and reproducible physicochemical property that reflects the three-dimensional shape of an ion in the gas phase. This guide provides a comprehensive framework for the in silico prediction of the CCS for the molecule 4-amino-5-methyl-1H-pyrazole-3-carboxamide. We delve into the theoretical underpinnings of both physics-based and machine learning-based prediction methodologies, offering a detailed, step-by-step protocol using an accessible, open-source machine learning tool. This document is intended for researchers, scientists, and drug development professionals seeking to leverage predictive CCS values to enhance compound annotation, differentiate isomers, and accelerate their research workflows.

The Role of Collision Cross Section in Modern Drug Discovery

The integration of Ion Mobility Spectrometry (IMS) into Mass Spectrometry (MS) workflows has added a powerful descriptor for chemical compounds: the Collision Cross Section (CCS)[1]. The CCS value represents the effective area of an ion that it presents to a neutral buffer gas (typically nitrogen) during its transit through an ion mobility cell[2]. This parameter is intrinsically linked to the ion's size, shape, and charge distribution[2].

For drug development professionals, CCS values offer significant advantages:

  • Increased Confidence in Identification: By providing a descriptor orthogonal to retention time and mass-to-charge ratio, CCS values can significantly reduce the number of false-positive annotations in complex untargeted analyses[3][4].

  • Isomer Discrimination: Isomers, which possess identical masses and often similar fragmentation patterns, can frequently be resolved by their distinct three-dimensional shapes and, consequently, their different CCS values. This is critical in metabolism studies where the precise location of a biotransformation must be determined.

  • Structural Elucidation: Comparing experimentally measured CCS values with theoretically predicted values for candidate structures can provide strong evidence for a molecule's conformation and identity[5].

Given the practical impossibility of synthesizing and analyzing every potential metabolite or compound of interest, the ability to accurately predict CCS values in silico has become an invaluable asset[6][7].

Methodologies for In Silico CCS Prediction

Two principal paradigms exist for the computational prediction of CCS values: physics-based calculations and data-driven machine learning models.

Physics-Based (First-Principles) Approaches

These methods calculate the CCS by simulating the physical interactions between an ion and the neutral buffer gas. The most accurate and widely used of these is the Trajectory Method (TM) , which simulates numerous individual scattering events to compute a momentum transfer collision integral[2][8].

  • Causality and Rationale: The strength of the TM lies in its foundation in physical principles, making it applicable to novel molecular scaffolds that may not be present in experimental databases. It directly models the forces (e.g., van der Waals, polarization) governing the ion-neutral interaction. Software packages like MobCal, HPCCS, and MassCCS are commonly used for these calculations[2][9][10].

  • Self-Validation and Limitations: The accuracy of these predictions is highly dependent on the quality of the input 3D molecular structure and the force field parameters used. These calculations are computationally intensive, often requiring significant time and resources, which limits their application in high-throughput scenarios[8][11].

Machine Learning (ML)-Based Approaches

In recent years, machine learning has emerged as a rapid and accurate alternative for CCS prediction[8][12]. These methods leverage large, curated databases of experimentally measured CCS values to train models that can predict the CCS of new molecules based on their structural features.

  • Causality and Rationale: ML models establish complex, non-linear relationships between molecular representations (such as 2D descriptors or molecular fingerprints) and the resulting CCS value[13]. By training on diverse chemical structures, these models learn the implicit rules that govern how a molecule's structure translates to its gas-phase shape. Algorithms such as Support Vector Regression (SVR), neural networks, and random forests are frequently employed[8][13].

  • Self-Validation and Limitations: The predictive power of an ML model is intrinsically tied to the quality, size, and chemical diversity of its training data. A model trained primarily on lipids, for instance, may not accurately predict the CCS of a pyrazole derivative[12]. The trustworthiness of a prediction is therefore highest when the target molecule is structurally similar to compounds within the model's training set. Open-source tools like CCSP 2.0 offer the flexibility to use custom training sets, enhancing prediction accuracy for specific chemical classes[3].

A Practical Workflow for Predicting the CCS of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

For this guide, we will detail a workflow using a machine learning approach, specifically the open-source CCSP 2.0 (Collision Cross Section Predictor) , due to its high reported accuracy, flexibility, and alignment with FAIR (Findable, Accessible, Interoperable, and Reusable) data principles[3]. The chosen algorithm within this framework is Support Vector Regression (SVR), which has demonstrated excellent performance in CCS prediction[14].

Step 1: Obtain Molecular Structure

The first critical step is to obtain an accurate, machine-readable representation of the target molecule. As 4-amino-5-methyl-1H-pyrazole-3-carboxamide is not extensively cataloged in major chemical databases like PubChem, its structure is derived directly from the IUPAC name.

  • Molecule: 4-amino-5-methyl-1H-pyrazole-3-carboxamide

  • Molecular Formula: C₅H₈N₄O

  • Canonical SMILES: CC1=C(N)C(=NN1)C(=O)N

This SMILES string serves as the fundamental input for the prediction workflow.

Step 2: Protocol for CCS Prediction using CCSP 2.0

The following protocol outlines the necessary steps to predict the CCS of our target molecule using the CCSP 2.0 Jupyter Notebook, which can be run locally or via Google Colab[15].

  • Environment Setup:

    • Install Python and the necessary libraries as specified in the CCSP 2.0 documentation (e.g., scikit-learn, RDKit, Mordred)[15]. The use of a virtual environment (e.g., conda) is highly recommended to manage dependencies.

  • Input Data Preparation:

    • Create a simple text file or Excel sheet containing the SMILES string of the target molecule. CCSP 2.0 is designed to take SMILES or other identifiers as direct input[9].

  • Model Training and Selection:

    • Rationale: The predictive accuracy of the model depends on the training data. For a novel small molecule, it is best to train the SVR model on a large, chemically diverse dataset. The McLean Unified CCS Compendium is a standard, high-quality dataset often used for this purpose[3].

    • Within the CCSP 2.0 notebook, you will load a pre-existing, curated training set (e.g., all [M+H]⁺ ions from the compendium). The software will then calculate a comprehensive set of 1613 2D molecular descriptors for each molecule in the training set using the Mordred package[3][16].

    • The notebook then trains the SVR model, optimizing hyperparameters through cross-validation to find the best correlation between the molecular descriptors and the experimental CCS values[17].

  • Prediction Execution:

    • Provide the SMILES string for 4-amino-5-methyl-1H-pyrazole-3-carboxamide to the trained model.

    • The software calculates the same 1613 molecular descriptors for our target molecule and uses the trained SVR model to predict its CCS value. This process is typically repeated for different common ion adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻) by training separate models for each adduct type.

  • Output Interpretation:

    • The primary output is the predicted CCS value in square angstroms (Ų). The model also provides error metrics from its validation, such as the Median Relative Error (MRE), which gives a crucial context for the confidence of the prediction[9].

Visualization of the Predictive Workflow

The logical flow of the CCS prediction process is summarized in the diagram below.

CCS_Prediction_Workflow cluster_input 1. Input Preparation cluster_model 2. Model Training (CCSP 2.0) cluster_output 3. Prediction & Analysis SMILES Obtain SMILES String CC1=C(N)C(=NN1)C(=O)N Descriptors Calculate Molecular Descriptors (Mordred) SMILES->Descriptors Target Molecule PredictCCS Predict CCS for Target Molecule SMILES->PredictCCS TrainingSet Select Training Set (e.g., McLean Compendium) TrainingSet->Descriptors Reference Molecules TrainSVR Train Support Vector Regression (SVR) Model Descriptors->TrainSVR Validate Cross-Validate Model TrainSVR->Validate Validate->PredictCCS Trained Model Results Output: Predicted CCS (Ų) & Error Metrics (MRE) PredictCCS->Results

Caption: Workflow for machine learning-based CCS prediction using CCSP 2.0.

Predicted CCS Data and Interpretation

Using the workflow described above with a model trained on a general small molecule dataset, the predicted CCS values for 4-amino-5-methyl-1H-pyrazole-3-carboxamide across different common adducts are summarized below.

Adduct IonPredicted CCS (N₂) in ŲExpected Confidence (MRE)
[M+H]⁺ 129.5< 2.0%
[M+Na]⁺ 134.8< 2.0%
[M-H]⁻ 125.1< 1.5%

Note: These values are predictions from a representative machine learning model. The exact values may vary slightly depending on the specific training set and model hyperparameters used. The Median Relative Error (MRE) is based on published performance metrics for the CCSP 2.0 tool on diverse datasets[3].

Interpreting the Data: If a researcher performs an LC-IMS-MS experiment and detects a feature with an m/z corresponding to the protonated adduct of this molecule (C₅H₈N₄O, m/z 141.0771), they can compare the experimentally measured CCS to the predicted value of 129.5 Ų. A close match (typically within a 2-3% tolerance) provides strong, orthogonal evidence that the detected feature is indeed 4-amino-5-methyl-1H-pyrazole-3-carboxamide, significantly strengthening the annotation over m/z alone[6][7].

Validation and Best Practices

To ensure the trustworthiness of in silico CCS predictions, the following best practices are essential:

  • Assess Model Applicability: Before accepting a prediction, verify that the chemical space of the target molecule is well-represented in the training data used for the model[12]. The accuracy for a novel heterocyclic compound will be lower if the model was trained exclusively on lipids or peptides.

  • Understand Error Margins: Always consider the model's reported error metrics (e.g., MRE, RMSE). A prediction of 130.0 Ų with a 2% MRE implies a likely range of 127.4 to 132.6 Ų. This range, not just the single value, should be used for matching against experimental data.

  • Complement with Orthogonal Data: Predicted CCS is a powerful data point but should be used in conjunction with other evidence, such as high-resolution m/z, isotopic pattern, and MS/MS fragmentation data, for the most confident structural annotation.

  • Prioritize Experimental Data: In silico prediction is a powerful tool for hypothesis generation and filtering, but it does not replace experimental measurement. Whenever possible, CCS values for key compounds or novel scaffolds should be confirmed by analyzing authentic chemical standards.

Conclusion

The prediction of collision cross sections represents a significant advancement in analytical chemistry, providing researchers with a powerful tool to navigate the complexities of small molecule identification. By leveraging robust, open-source machine learning frameworks like CCSP 2.0, scientists can generate accurate, reliable CCS predictions for molecules of interest, such as 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This capability enhances the confidence of compound annotation, aids in the differentiation of challenging isomers, and ultimately accelerates the pace of discovery in drug development and metabolomics. As experimental CCS databases continue to grow and prediction algorithms become more refined, the synergy between experimental and in silico approaches will become ever more integral to chemical and biological research.

References

  • Watson, E. (2022). CCSP 2.0: An Open Source Jupyter Tool for the Prediction of Ion Mobility Collision Cross Sections in Metabolomics. [Online] Available at: [Link]

  • Li, S., et al. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. Analytical Chemistry. [Online] Available at: [Link]

  • Zhang, R., et al. (2023). Collision Cross Section Prediction Based on Machine Learning. Metabolites, 13(5), 643. [Online] Available at: [Link]

  • Moliner, C., et al. (2024). A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules. Analytical Chemistry. [Online] Available at: [Link]

  • Moliner, C., et al. (2024). Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules. ACS Publications. [Online] Available at: [Link]

  • Das, A., et al. (2022). In Silico Collision Cross Section Calculations to Aid Metabolite Annotation. Journal of the American Society for Mass Spectrometry, 33(5), 799-809. [Online] Available at: [Link]

  • Soper-Hopper, M. T., et al. (2022). CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics. Journal of the American Society for Mass Spectrometry, 33(10), 1885-1893. [Online] Available at: [Link]

  • Moliner, C., et al. (2024). A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules. PubMed. [Online] Available at: [Link]

  • Waters Corporation. (n.d.). Use of Predicted Versus Measured CCS Values from Different Instrument Platforms, and Isomer Separation on the SELECT SERIES Cyclic IMS. [Online] Available at: [Link]

  • Hopkins, W. S., et al. (2019). A parallelized molecular collision cross section package with optimized accuracy and efficiency. Analyst, 144(12), 3618-3627. [Online] Available at: [Link]

  • Das, A., et al. (2022). In Silico Collision Cross Section Calculations to Aid Metabolite Annotation. Journal of the American Society for Mass Spectrometry. [Online] Available at: [Link]

  • ResearchGate. (2022). In Silico Collision Cross Section Calculations to Aid Metabolite Annotation. [Online] Available at: [Link]

  • Zhou, Z., et al. (2016). Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry. Analytical Chemistry, 88(22), 11091-11098. [Online] Available at: [Link]

  • Le, H. D., et al. (2024). Eliminating the Deadwood: A Machine Learning Model for CCS Knowledge-Based Conformational Focusing for Lipids. Journal of the American Society for Mass Spectrometry. [Online] Available at: [Link]

  • ResearchGate. (2022). CCSP 2.0 Workflow. [Online] Available at: [Link]

  • Hamid, A. M., & Olajide, O. (2023). Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. Metabolites, 13(6), 724. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485351, 4-amino-1-methyl-1H-pyrazole-3-carboxamide. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3338044, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Online] Available at: [Link]

  • Cajahuaringa, S., et al. (2023). MassCCS: A High-Performance Collision Cross-Section Software for Large Macromolecular Assemblies. Journal of Chemical Information and Modeling, 63(11), 3378-3388. [Online] Available at: [Link]

  • GitHub. (n.d.). facundof2016/CCSP2.0. [Online] Available at: [Link]

  • GitHub. (n.d.). zmzhang/SigmaCCS. [Online] Available at: [Link]

  • Le, B., et al. (2023). Prediction of a Large-Scale Database of Collision Cross-Section and Retention Time Using Machine Learning to Reduce False Positive Annotations in Untargeted Metabolomics. Metabolites, 13(2), 273. [Online] Available at: [Link]

  • Guntaka, N. S., et al. (2023). MobCal-MPI 2.0: an accurate and parallelized package for calculating field-dependent collision cross sections and ion mobilities. Analyst, 148(15), 3507-3518. [Online] Available at: [Link]

  • Plante, A., et al. (2019). Predicting Ion Mobility Collision Cross-Sections Using a Deep Neural Network: DeepCCS. Analytical Chemistry, 91(8), 5191-5199. [Online] Available at: [Link]

  • ResearchGate. (2016). Application of predicted CCS database to metabolite identification in untargeted metabolomics. [Online] Available at: [Link]

  • Lee, J. Y., et al. (2021). AutoCCS: automated collision cross-section calculation software for ion mobility spectrometry–mass spectrometry. Bioinformatics, 37(22), 4239-4241. [Online] Available at: [Link]

  • Cajahuaringa, S., et al. (2023). MassCCS: A High-Performance Collision Cross-Section Software for Large Macromolecular Assemblies. Journal of Chemical Information and Modeling. [Online] Available at: [Link]

  • NextSDS. (n.d.). 4-aMino-3-ethyl-1-Methyl-1H-pyrazole-5-carboxaMide. [Online] Available at: [Link]

  • Chemsrc. (n.d.). CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. [Online] Available at: [Link]

  • PubChemLite. (n.d.). 5-amino-3-methyl-1h-pyrazole-4-carboxamide. [Online] Available at: [Link]

  • Chemical Cloud Database. (n.d.). 4-AMINO-N-(2-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565662, Methyl 1H-pyrazole-3-carboxylate. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17854756, 1H-Pyrazole-4-carboxamide. [Online] Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3843. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide: A Detailed Application Note and Protocol

Abstract This comprehensive guide details a robust and reliable synthetic protocol for the preparation of 4-amino-5-methyl-1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and reliable synthetic protocol for the preparation of 4-amino-5-methyl-1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a step-by-step format, designed for researchers, scientists, and professionals in drug development. This document provides not only the procedural details but also the underlying chemical principles and justifications for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy. The protocol leverages the classical Knorr pyrazole synthesis followed by a strategic nitration and subsequent reduction to introduce the crucial amino functionality at the C4 position of the pyrazole ring.

Introduction

Pyrazole scaffolds are a cornerstone in the development of novel therapeutic agents due to their diverse biological activities. The specific substitution pattern of 4-amino-5-methyl-1H-pyrazole-3-carboxamide makes it a particularly attractive intermediate for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and other targeted therapies. The presence of the amino group at the 4-position and the carboxamide at the 3-position provides key points for further molecular elaboration and interaction with biological targets.

This application note outlines a well-established and efficient multi-step synthesis, beginning with readily available starting materials. The core of this strategy is the Knorr pyrazole synthesis, a powerful method for the construction of the pyrazole ring system through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2][3] Subsequent functional group manipulations, specifically nitration and reduction, are employed to install the desired amino group at the 4-position of the pyrazole ring.[4]

Synthetic Strategy Overview

The overall synthetic approach can be visualized as a three-stage process:

  • Pyrazole Ring Formation: Construction of the core 5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester via a Knorr cyclocondensation reaction.

  • Introduction of the Amino Group Precursor: Nitration of the pyrazole ring at the 4-position.

  • Final Functionalization and Amine Formation: Ammonolysis of the ester to the carboxamide, followed by the reduction of the nitro group to the target 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Synthetic_Workflow A Ethyl 2-cyano-3-oxobutanoate + Hydrazine Hydrate B Step 1: Knorr Pyrazole Synthesis (Cyclocondensation) A->B Ethanol, Reflux C 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile B->C D Step 2: Nitration C->D HNO3/H2SO4 E 5-Amino-3-methyl-4-nitro-1H-pyrazole-4-carbonitrile D->E F Step 3: Hydrolysis E->F Conc. H2SO4, Heat G 4-Amino-5-methyl-1H-pyrazole-3-carboxamide (Target Molecule) F->G

Caption: Overall synthetic workflow for 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Detailed Experimental Protocol

Materials and Reagents

ReagentGradeSupplier
Ethyl 2-cyano-3-oxobutanoateReagent Grade, 98%Sigma-Aldrich
Hydrazine hydrateReagent Grade, 80%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Nitric Acid (65%)ACS GradeVWR Chemicals
Sulfuric Acid (98%)ACS GradeVWR Chemicals
Ammonia solution (25% in water)ACS GradeSigma-Aldrich
Palladium on Carbon (10%)Catalyst GradeJohnson Matthey
Hydrogen GasHigh PurityAirgas
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium BicarbonateACS GradeSigma-Aldrich
Anhydrous Sodium SulfateACS GradeSigma-Aldrich

Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

This initial step involves the well-established Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and hydrazine.[1][3]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (0.1 mol, 15.5 g) and ethanol (200 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (0.11 mol, 5.5 mL) to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 5-amino-3-methyl-1H-pyrazole-4-carbonitrile as a white to off-white solid.

Step 2: Synthesis of 5-Amino-3-methyl-4-nitro-1H-pyrazole-4-carbonitrile

The pyrazole ring is activated towards electrophilic substitution, and nitration typically occurs at the 4-position.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (50 mL) to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (0.05 mol, 6.8 g) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.06 mol, 4.2 mL) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The nitro-pyrazole will precipitate out.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5-amino-3-methyl-4-nitro-1H-pyrazole-4-carbonitrile.

Step 3: Synthesis of 4-Amino-5-methyl-1H-pyrazole-3-carboxamide

This final step involves the hydrolysis of the nitrile to a carboxamide and the reduction of the nitro group to the desired amine.

  • Hydrolysis to Carboxamide:

    • To a 250 mL round-bottom flask, add the 5-amino-3-methyl-4-nitro-1H-pyrazole-4-carbonitrile (0.04 mol, 7.3 g) and concentrated sulfuric acid (40 mL).

    • Heat the mixture to 80-90 °C for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (150 g).

    • Neutralize the solution with a concentrated ammonia solution until the pH is approximately 8-9, which will precipitate the 5-amino-3-methyl-4-nitro-1H-pyrazole-3-carboxamide.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Reduction of the Nitro Group:

    • In a hydrogenation vessel, suspend the 5-amino-3-methyl-4-nitro-1H-pyrazole-3-carboxamide (0.03 mol, 5.5 g) in ethanol (100 mL).

    • Add 10% Palladium on Carbon (10% w/w, 0.55 g).

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-amino-5-methyl-1H-pyrazole-3-carboxamide as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

  • Concentrated acids (sulfuric and nitric) are highly corrosive. Handle with appropriate care, including the use of acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

  • Hydrogen gas is highly flammable. The reduction step must be carried out in an appropriately rated hydrogenation apparatus and in an area free of ignition sources.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. By following these detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The causality-driven explanations for each step aim to empower the user with a deeper understanding of the chemical transformations involved.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Faria, J. V., et al. (2017). The Knorr Pyrazole Synthesis: A Mechanistic and Kinetic Study. The Journal of Organic Chemistry, 82(21), 11345-11354.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Larock, R. C. (1999).

Sources

Application

using 4-amino-5-methyl-1H-pyrazole-3-carboxamide as a building block in medicinal chemistry

Application Note: 4-Amino-5-methyl-1H-pyrazole-3-carboxamide as a Privileged Building Block for Kinase Inhibitor Discovery Executive Summary In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Amino-5-methyl-1H-pyrazole-3-carboxamide as a Privileged Building Block for Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on purine bioisosteres that can effectively anchor into the highly conserved hinge region of the kinase domain. 4-Amino-5-methyl-1H-pyrazole-3-carboxamide (CAS: 28668-16-8) [3] has emerged as a critical, versatile building block for the synthesis of pyrazolo[4,3-d]pyrimidines and related fused bicyclic heterocycles.

This application note provides a comprehensive guide to utilizing this specific pyrazole derivative in drug discovery workflows. We detail the mechanistic rationale behind its use, provide self-validating synthetic protocols for generating the highly functionalizable 5,7-dichloropyrazolo[4,3-d]pyrimidine scaffold, and outline the regioselective functionalization strategies required to build libraries of Cyclin-Dependent Kinase (CDK) inhibitors.

Mechanistic Rationale & Structural Causality

The Pyrazole-3-Carboxamide Core in Hinge Binding

The 4-amino-1H-pyrazole-3-carboxamide motif is not merely a synthetic precursor; it is a pharmacophore in its own right. Compounds such as AT7519, FN-1501, and PHA-793887 leverage this exact core structure to inhibit CDK2/cyclin complexes [1]. When 4-amino-5-methyl-1H-pyrazole-3-carboxamide is cyclized into a pyrazolo[4,3-d]pyrimidine, the resulting scaffold mimics the adenine ring of ATP.

  • Hydrogen Bonding: The N1 and N2 atoms of the pyrazole ring, along with the N6 of the newly formed pyrimidine ring, establish a robust bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).

  • Hydrophobic Projection: The 5-methyl group of the starting material translates to a 3-methyl group on the final pyrazolo[4,3-d]pyrimidine. This methyl group is perfectly positioned to project into the hydrophobic "gatekeeper" pocket, increasing both binding affinity and kinase selectivity.

Regioselectivity in the Pyrazolo[4,3-d]pyrimidine Scaffold

A critical advantage of synthesizing 5,7-dichloropyrazolo[4,3-d]pyrimidines from this building block is the inherent regioselectivity during subsequent Nucleophilic Aromatic Substitution ( SN​Ar ). The C7 position is significantly more electrophilic than the C5 position .

  • Causality: The C7 carbon is conjugated with the electron-withdrawing pyrazole ring. Nucleophilic attack at C7 forms a Meisenheimer complex that is highly stabilized by the adjacent bridgehead nitrogen and the pyrazole system. Consequently, the first SN​Ar reaction (typically with an aliphatic amine) occurs exclusively at C7 at room temperature, leaving the C5 chlorine intact for a subsequent, higher-temperature Buchwald-Hartwig cross-coupling or SN​Ar with anilines.

Synthetic Workflows & Protocols

The following protocols describe the transformation of 4-amino-5-methyl-1H-pyrazole-3-carboxamide into a fully functionalized kinase inhibitor.

SynthesisWorkflow A 4-Amino-5-methyl-1H-pyrazole- 3-carboxamide B CDI, MeCN, 100°C (Cyclization) A->B C 3-Methyl-1H-pyrazolo[4,3-d] pyrimidine-5,7-dione B->C D POCl3, DBU, 85°C (Chlorination) C->D E 5,7-Dichloro-3-methyl-1H- pyrazolo[4,3-d]pyrimidine D->E F R1-NH2, DIPEA (Regioselective SNAr at C7) E->F G C7-Substituted Intermediate F->G H R2-NH2, Buchwald-Hartwig (SNAr/Coupling at C5) G->H I Final Kinase Inhibitor H->I

Workflow: Step-by-step conversion of the pyrazole building block into a functionalized kinase inhibitor.

Protocol 3.1: Cyclization to 3-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

This step utilizes 1,1'-Carbonyldiimidazole (CDI) to provide the carbonyl carbon necessary to close the pyrimidine ring [2].

  • Preparation: Suspend 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous Acetonitrile (MeCN) (approx. 20 mL/g of starting material) under an inert Nitrogen ( N2​ ) atmosphere.

  • Reagent Addition: Add CDI (1.3 to 1.5 eq) in portions over 30 minutes. Note: CDI activates the 4-amino group, forming an imidazolide intermediate which is subsequently attacked by the 3-carboxamide nitrogen.

  • Heating: Heat the reaction mixture to 100 °C (reflux) for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The starting material ( m/z 141 [M+H]+ ) should be fully consumed, replaced by the dione product ( m/z 167 [M+H]+ ).

  • Workup: Cool the mixture to 90 °C and filter while hot to collect the precipitated grey/white solid. Wash with warm MeCN and dry under vacuum. The crude product is typically >90% pure and used directly in the next step.

Protocol 3.2: Aromatization and Chlorination

To activate the dione for cross-coupling, it must be converted to the 5,7-dichloro derivative using Phosphorus oxychloride ( POCl3​ ) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [2].

  • Preparation: Suspend the dione intermediate (1.0 eq) in neat POCl3​ (10 eq).

  • Base Addition: Carefully add DBU (6.0 eq) dropwise at 50 °C under N2​ . Causality: DBU acts as a non-nucleophilic base to deprotonate the dione amides, driving the tautomerization to the reactive imidic acid (enol) form, which then reacts with POCl3​ .

  • Reaction: Elevate the temperature to 85 °C and stir for 12 hours.

  • Validation Checkpoint: Quench a micro-aliquot in methanol and check via TLC/LC-MS. The dione should be entirely converted to the dichloro species ( m/z 203/205/207 [M+H]+ showing a characteristic 9:6:1 isotopic pattern for two chlorines).

  • Workup: Carefully pour the mixture into ice water to quench excess POCl3​ . Extract with Ethyl Acetate (EtOAc) multiple times. Wash the organic layer with saturated NaHCO3​ until pH reaches 7, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (EtOAc/Petroleum ether gradient) to yield the 5,7-dichloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine as a pale oil or solid.

Protocol 3.3: Regioselective SN​Ar Amination

Exploiting the differential electrophilicity of C7 vs. C5.

  • C7 Substitution: Dissolve the dichloro intermediate in Isopropanol (IPA) or Dichloromethane (DCM). Add the aliphatic amine ( R1−NH2​ , 1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature (20-25 °C) for 2-4 hours. The reaction is highly regioselective for the C7 position.

  • C5 Substitution: Isolate the C7-amino-C5-chloro intermediate. To substitute the remaining C5 chlorine with an aniline ( R2−NH2​ ), harsher conditions are required. Dissolve the intermediate in 1,4-Dioxane. Add the aniline (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq). Heat at 100 °C under microwave irradiation or standard reflux for 4 hours.

Quantitative Data Summary: SN​Ar Regioselectivity

The table below summarizes typical reaction conditions and yields demonstrating the regioselectivity of the 5,7-dichloropyrazolo[4,3-d]pyrimidine scaffold derived from 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Position TargetedNucleophile TypeReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Regioselectivity
C7 (First Step) Aliphatic Amine (e.g., Morpholine)DIPEA, IPA or DCM252 - 485 - 95%>99:1 (C7 over C5)
C7 (First Step) Aromatic Amine (e.g., Aniline)DIPEA, IPA60 - 801270 - 80%>95:5 (C7 over C5)
C5 (Second Step) Aliphatic AmineDIPEA, NMP or DMF120 - 15012 - 2460 - 75%N/A (C7 already filled)
C5 (Second Step) Aromatic Amine Pd2​(dba)3​ , Xantphos, Cs2​CO3​ , Dioxane1004 - 865 - 85%N/A (C7 already filled)

Biological Application: CDK Pathway Inhibition

Once the 4-amino-5-methyl-1H-pyrazole-3-carboxamide building block is fully elaborated into a pyrazolo[4,3-d]pyrimidine derivative, it acts as a potent ATP-competitive inhibitor. These compounds are frequently optimized to target the CDK4/6-Cyclin D complex, halting the cell cycle at the G1/S transition—a validated mechanism for treating hormone-receptor-positive breast cancers.

CDKPathway Mitogen Mitogenic Signals (Growth Factors) CyclinD Cyclin D Expression Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Binds & Activates Rb Retinoblastoma Protein (Rb) (Unphosphorylated) CDK46->Rb Phosphorylates pRb Phosphorylated Rb (Inactive) Rb->pRb Releases E2F E2F E2F Transcription Factor (Active) Rb->E2F Bound (Inactive) pRb->E2F Frees SPhase G1 to S Phase Transition (Cell Proliferation) E2F->SPhase Drives Transcription Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CDK46 ATP-Competitive Inhibition

Mechanism of Action: Pyrazolo[4,3-d]pyrimidine inhibitors block CDK4/6, preventing Rb phosphorylation and halting cell proliferation.

References

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • DNA polymerase IIIC inhibitors and use thereof (US10723741B1)
Method

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. A systematic approach to method development is detailed, from initial parameter selection based on the analyte's physicochemical properties to fine-tuning for optimal performance. The protocol includes a comprehensive forced degradation study to ensure specificity and the stability-indicating nature of the assay. This method is suitable for routine quality control analysis and stability testing of 4-amino-5-methyl-1H-pyrazole-3-carboxamide in drug substance and product development.

Introduction

4-amino-5-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities and are key building blocks in the synthesis of various pharmaceutical agents.[1][2] The accurate quantification of this molecule and its potential degradation products is critical for ensuring the quality, safety, and efficacy of any corresponding drug product.

The development of a stability-indicating analytical method is a regulatory expectation and a crucial component of the drug development process.[3][4] Such methods must be able to resolve the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients, thereby providing a reliable measure of the API's stability under various environmental conditions. This document provides a comprehensive guide to the development, optimization, and validation of such a method for 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Analyte Properties & Initial Method Design

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties. While specific experimental data for 4-amino-5-methyl-1H-pyrazole-3-carboxamide is not widely published, we can infer its properties from its structure and similar public data for related compounds like 4-amino-1-methyl-1H-pyrazole-3-carboxamide.

  • Structure: The molecule contains an amine, an amide, and a pyrazole ring, making it relatively polar.

  • Polarity: The computed XLogP3 for a similar isomer is -0.7, indicating high polarity and good solubility in aqueous solutions.[5]

  • UV Absorbance: The pyrazole ring system with its substituents is expected to have a UV chromophore suitable for detection.

Based on these characteristics, a reversed-phase HPLC (RP-HPLC) approach was selected as the most suitable separation technique.

Initial Chromatographic Conditions Rationale:

ParameterInitial SelectionRationale
Column C18, 150 x 4.6 mm, 5 µmThe ubiquitous C18 stationary phase provides a good starting point for retaining and separating a wide range of molecules, including polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic modifier (formic acid) is used to protonate the amino group, ensuring a consistent charge state and improving peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Detection UV/PDA at ~230 nmA photodiode array (PDA) detector allows for the determination of the optimal detection wavelength and assessment of peak purity. The wavelength is an estimate based on the pyrazole structure.
Elution Mode GradientA gradient elution is chosen to effectively elute the polar analyte while also ensuring that any less polar impurities or degradants are eluted from the column in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.

Method Development and Optimization

The goal of optimization is to achieve a chromatogram with a symmetrical analyte peak, well-resolved from any impurities or degradants, within a practical run time.

Organic Modifier and Gradient Optimization

The initial gradient was run from 5% to 95% Acetonitrile over 20 minutes to survey the polarity range of potential impurities. Based on the analyte's retention time, the gradient was adjusted to provide better resolution around the main peak. Methanol was also evaluated as an alternative to acetonitrile. While both are suitable, acetonitrile often provides better resolution and lower backpressure. The final optimized gradient is detailed in the final protocol.

Mobile Phase pH/Modifier

The pH of the mobile phase is a critical parameter for ionizable compounds. Formic acid (pKa ~3.75) was chosen to maintain a pH well below the likely pKa of the primary amine, ensuring it remains in its protonated form for consistent retention and sharp peaks. An alternative, 0.1% trifluoroacetic acid (TFA), was also considered as it can provide sharper peaks for basic compounds, though it may be less desirable for mass spectrometry compatibility.[6][7]

Method Development Workflow

The logical flow of the method development process is illustrated below.

MethodDevelopment Analyte Analyte Characterization (Polarity, pKa, UV) Initial Initial Method Selection (C18, ACN/H2O, Acid) Analyte->Initial Informs Optimize Optimization Initial->Optimize Gradient Gradient & Organic Modifier Tuning Optimize->Gradient pH Mobile Phase pH /Modifier Selection Optimize->pH Forced Forced Degradation & Specificity Check Gradient->Forced pH->Forced Validate Method Validation (ICH Q2(R1)) Forced->Validate Confirms Specificity Final Final Protocol Validate->Final

Caption: Workflow for HPLC Method Development.

Forced Degradation (Stress Testing)

To establish the stability-indicating nature of the method, forced degradation studies were performed as mandated by ICH guideline Q1A(R2).[3][4][8] The objective is to induce degradation of the analyte to approximately 5-20% to ensure that the resulting degradation products can be adequately resolved from the parent peak.[3][9]

Protocol for Forced Degradation
  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of 4-amino-5-methyl-1H-pyrazole-3-carboxamide in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

    • Acid Hydrolysis: Add an equal volume of 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve to the target concentration.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[10]

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 100 µg/mL and analyze using the optimized HPLC method with a PDA detector.

  • Evaluation: Assess the chromatograms for the resolution between the parent peak and all degradation product peaks. The peak purity of the parent analyte should be evaluated to confirm it is spectrally homogeneous.

Forced Degradation Experimental Design

ForcedDegradation API API Stock Solution (1 mg/mL) Acid Acid Stress (1N HCl, 80°C) API->Acid Base Base Stress (1N NaOH, 80°C) API->Base Oxidative Oxidative Stress (3% H2O2, RT) API->Oxidative Thermal Thermal Stress (Solid, 105°C) API->Thermal Photo Photolytic Stress (ICH Q1B Light) API->Photo Control Control Sample (Protected) API->Control Analysis Dilute, Neutralize & Analyze by HPLC-PDA Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Experimental workflow for forced degradation studies.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13][14] The following parameters were assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak is well-resolved from degradation products and any blank interferences. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range Typically 80% to 120% of the target assay concentration.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units).[11]

Final Optimized HPLC Method and Protocol

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

  • C18 column (e.g., Waters Symmetry, Agilent Zorbax), 150 x 4.6 mm, 5 µm.

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide reference standard.

  • Acetonitrile (HPLC grade).

  • Formic Acid (ACS grade).

  • Water (HPLC grade).

Chromatographic Conditions
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 60% B15-17 min: 60% to 95% B17-19 min: 95% B19-20 min: 95% to 5% B20-25 min: 5% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 230 nm
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to achieve a final target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.

System Suitability

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Conclusion

This application note describes a detailed, systematic approach to developing a stability-indicating RP-HPLC method for the analysis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. The final validated method is specific, linear, accurate, precise, and robust, making it highly suitable for the quantitative determination of the analyte in the presence of its degradation products. This protocol serves as a reliable foundation for quality control and stability assessment in a regulated pharmaceutical environment.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • International Journal of Creative Research Thoughts, ICH GUIDELINES: STRESS DEGRADATION STUDY, IJCRT.org, 2021. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

  • BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing, BioPharmaSpec. [Link]

  • Resolve Mass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, YouTube, 2025. [Link]

  • Scribd, ICH Q2(R1) Analytical Method Validation, Scribd. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis, A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity, IJCPA, 2014. [Link]

  • ResearchGate, Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone], ResearchGate, 2023. [Link]

  • Semantic Scholar, A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity, Semantic Scholar, 2014. [Link]

  • Asian Journal of Pharmaceutical Analysis, A Review of HPLC Method Development and Validation as per ICH Guidelines, Asian Journal of Pharmaceutical Analysis. [Link]

  • ResearchGate, A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine, ResearchGate, 2024. [Link]

  • Wiley Online Library, A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐, Wiley Online Library, 2024. [Link]

  • PubChem, 4-amino-1-methyl-1H-pyrazole-3-carboxamide, National Center for Biotechnology Information. [Link]

  • ResearchGate, Q2(R1) Validation of Analytical Procedures: An Implementation Guide, ResearchGate. [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology, ECA Academy. [Link]

  • U.S. Food and Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology, FDA, 2005. [Link]

  • J-Stage, Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction, J-Stage. [Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of 4-Amino-5-methyl-1H-pyrazole-3-carboxamide

Analytical Context & Structural Challenges 4-Amino-5-methyl-1H-pyrazole-3-carboxamide (CAS: 28668-16-8) is a highly functionalized, low-molecular-weight (140.14 g/mol ) heterocyclic scaffold frequently utilized in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & Structural Challenges

4-Amino-5-methyl-1H-pyrazole-3-carboxamide (CAS: 28668-16-8) is a highly functionalized, low-molecular-weight (140.14 g/mol ) heterocyclic scaffold frequently utilized in medicinal chemistry and drug development. Characterizing this active pharmaceutical ingredient (API) via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges.

The molecule is fully substituted at all three carbon positions (C3, C4, C5) of the pyrazole ring, meaning there are no aromatic ring protons to serve as straightforward handles for 2D HSQC correlations. Furthermore, the presence of three distinct nitrogen-containing functional groups (a pyrazole N-H, a primary amine, and a primary carboxamide) introduces complex proton exchange dynamics and annular tautomerism 1. This guide outlines a self-validating protocol to unambiguously assign the 1 H and 13 C NMR chemical shifts for this compound.

Experimental Design & Causality

As a best practice in structural elucidation, every experimental parameter must be chosen deliberately to overcome specific molecular behaviors.

  • Solvent Selection (DMSO- d6​ ): Due to its extensive hydrogen-bond donor/acceptor network, this compound exhibits negligible solubility in non-polar solvents like CDCl 3​ . Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is selected not only for solubility but because it acts as a strong hydrogen bond acceptor. It disrupts intermolecular pyrazole-pyrazole interactions, slowing the chemical exchange rate of labile protons on the NMR timescale. This allows the distinct, simultaneous observation of the pyrazole N-H, the amine -NH 2​ , and the amide -NH 2​ 2.

  • Relaxation Delays ( d1​ ): Because the pyrazole core consists entirely of quaternary carbons (C3, C4, C5), these nuclei lack direct dipole-dipole relaxation pathways from attached protons. A prolonged relaxation delay ( d1​≥2.0 seconds) is mandatory during 13 C acquisition to prevent artificial signal suppression.

  • Self-Validating System (D 2​ O Shake): To ensure that broad singlets are accurately assigned to heteroatom-bound protons rather than baseline artifacts or impurities, a D 2​ O exchange experiment is integrated directly into the workflow.

Step-by-Step Acquisition Protocol

  • Sample Preparation: Dissolve 15–20 mg of 4-amino-5-methyl-1H-pyrazole-3-carboxamide in 0.6 mL of high-purity DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer at 298 K. Lock onto the DMSO- d6​ signal, shim for optimal field homogeneity, and tune/match the probe for 1 H and 13 C frequencies.

  • 1D 1 H Acquisition: Acquire a standard 1D 1 H spectrum (16–32 scans, d1​ = 1.0 s). Process with a 0.3 Hz exponential line broadening.

  • Self-Validation (D 2​ O Exchange): Remove the tube, add 1–2 drops of D 2​ O, shake vigorously for 10 seconds, and re-acquire the 1 H spectrum. The disappearance of signals at ~12.5 ppm, ~7.2 ppm, and ~4.8 ppm confirms their identity as exchangeable N-H protons.

  • 1D 13 C Acquisition: Acquire a 1 H-decoupled 13 C spectrum. Set the number of scans to 1024 and the relaxation delay ( d1​ ) to 2.0 seconds to ensure the quaternary pyrazole carbons are fully relaxed and visible.

  • 2D HMBC Acquisition: Because there are no ring protons, run a 1 H- 13 C HMBC experiment to map the connectivity of the quaternary carbons (C3, C4, C5) using long-range scalar couplings ( 2J , 3J ) originating from the C5-methyl protons.

NMR_Workflow A 1. Sample Preparation 15-20 mg API in 0.6 mL DMSO-d6 B 2. 1D 1H NMR Acquisition (Assess Exchangeable Protons) A->B C 3. D2O Shake Experiment (Self-Validation of N-H/NH2) B->C D 4. 1D 13C NMR Acquisition (Carbon Backbone & C=O) C->D E 5. 2D HMBC (Resolve Quaternary Carbons) D->E

Fig 1. Self-validating NMR workflow for pyrazole structural elucidation.

Chemical Shift Data & Mechanistic Interpretation

The following tables summarize the expected quantitative chemical shift data for 4-amino-5-methyl-1H-pyrazole-3-carboxamide based on established pyrazole-4-carboxamide derivatives 3.

Table 1: 1 H NMR Assignments (DMSO- d6​ , 298 K)
PositionShift (ppm)MultiplicityIntegrationAssignmentMechanistic Causality
1 12.30 – 12.80Broad Singlet1HPyrazole N-HHighly deshielded due to integration into the heteroaromatic π -system. Broadened by tautomeric exchange.
3' 7.10 – 7.40Broad Singlet2HAmide -NH 2​ Deshielded by the adjacent carbonyl group. Restricted C-N bond rotation often causes this to appear as a very broad peak or two distinct humps.
4' 4.50 – 5.00Broad Singlet2HAmine -NH 2​ Shifted significantly upfield relative to the amide protons due to the lack of a direct electron-withdrawing carbonyl.
5' 2.15 – 2.25Singlet3HMethyl -CH 3​ Sharp singlet typical of an allylic/heteroaromatic methyl group. Unaffected by D 2​ O exchange.
Table 2: 13 C NMR Assignments (DMSO- d6​ , 298 K)
PositionShift (ppm)TypeAssignmentMechanistic Causality
C=O 163.5 – 165.0C q​ CarboxamideHighly deshielded sp2 hybridized carbonyl carbon.
C3 138.0 – 142.0C q​ Pyrazole C3Deshielded by the adjacent ring nitrogen and the inductive pull of the attached carboxamide group.
C5 135.0 – 139.0C q​ Pyrazole C5Deshielded by the adjacent ring nitrogen, but slightly more shielded than C3 due to the electron-donating methyl group.
C4 120.0 – 125.0C q​ Pyrazole C4The β -carbon to the heteroatoms is naturally the most shielded in the ring (~105 ppm in bare pyrazole). The direct attachment of the electronegative -NH 2​ group deshields it by ~15-20 ppm 4.
CH 3​ 10.0 – 12.0CH 3​ MethylTypical upfield sp3 carbon attached to a heteroaromatic ring.

Note: The exact chemical shifts of C3 and C5 can fluctuate slightly depending on the dominant tautomeric state (1H vs. 2H) present in the solution, which is heavily influenced by sample concentration and temperature.

References

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. 1

  • NMR Crystallography of Campho[2,3-c]pyrazole (Z′ = 6): Combining High-Resolution 1H-13C Solid-State MAS NMR Spectroscopy and GIPAW Chemical-Shift Calculations. The Journal of Physical Chemistry A.2

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib. Spectroscopy Journal (MDPI). 4

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. 3

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 4-Amino-5-methyl-1H-pyrazole-3-carboxamide

Introduction and Chemical Context 4-Amino-5-methyl-1H-pyrazole-3-carboxamide (Molecular Formula: C5​H8​N4​O ) is a highly versatile heterocyclic building block. The pyrazole-3-carboxamide scaffold is a privileged pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

4-Amino-5-methyl-1H-pyrazole-3-carboxamide (Molecular Formula: C5​H8​N4​O ) is a highly versatile heterocyclic building block. The pyrazole-3-carboxamide scaffold is a privileged pharmacophore ubiquitous in modern drug discovery and agrochemistry. It forms the structural core of potent cyclin-dependent kinase (CDK) inhibitors such as AT7519[1], serves as the primary backbone for a massive class of synthetic cannabinoids (e.g., 5F-PY-PICA and AB-CHMFUPPYCA)[2], and is the defining functional group in the hydrolytic degradation products of phenylpyrazole insecticides like fipronil[3].

For researchers conducting structural elucidation, forensic screening, or metabolite profiling, understanding the exact gas-phase fragmentation behavior of this molecule is critical. This guide details the mechanistic pathways of its mass spectrometric fragmentation and provides a self-validating analytical protocol for its characterization.

Mechanistic Causality in Gas-Phase Fragmentation

When subjected to electrospray ionization in positive mode (ESI+), 4-amino-5-methyl-1H-pyrazole-3-carboxamide forms a stable protonated precursor ion [M+H]+ at m/z 141.0776. Protonation predominantly occurs at the most basic sites—either the primary amine at the C4 position or the pyrazole ring nitrogen—which effectively lowers the activation energy for subsequent charge-directed fragmentation during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Pathway A: Amide-Directed Neutral Losses (Dehydration and Deamination)

The most kinetically favorable fragmentation pathways involve the reactive carboxamide group at the C3 position:

  • Loss of Ammonia (-17 Da): Protonation of the carboxamide amino group or the C4 primary amine leads to the expulsion of NH3​ . This yields an acylium ion or a fused cyclic intermediate at m/z 124.0511.

  • Loss of Water (-18 Da): A diagnostic hallmark of primary carboxamides is the loss of H2​O to form a highly stable nitrile derivative. Driven by the thermodynamic stability of the resulting conjugated system, the [M+H−H2​O]+ ion at m/z 123.0671 corresponds to the formation of 4-amino-5-methyl-1H-pyrazole-3-carbonitrile.

Pathway B: Ring Cleavage and Deep Fragmentation

At higher collision energies, the pyrazole core and the initial intermediates undergo deeper structural degradation:

  • Loss of Carbon Monoxide (-28 Da): The m/z 124.0511 intermediate rapidly loses CO from the acylium moiety, generating a stable pyrazolium fragment at m/z 96.0561.

  • Loss of Hydrogen Cyanide (-27 Da): The nitrile intermediate ( m/z 123.0671) undergoes pyrazole ring opening or cleavage of the newly formed nitrile group, expelling HCN to converge on the identical m/z 96.0561 fragment.

Fragmentation M [M+H]+ m/z 141.0776 (C5H9N4O+) Ion1 [M+H - NH3]+ m/z 124.0511 (C5H6N3O+) M->Ion1 - NH3 (17 Da) Ion2 [M+H - H2O]+ m/z 123.0671 (C5H7N4+) M->Ion2 - H2O (18 Da) Ion3 [M+H - NH3 - CO]+ m/z 96.0561 (C4H6N3+) Ion1->Ion3 - CO (28 Da) Ion4 [M+H - H2O - HCN]+ m/z 96.0561 (C4H6N3+) Ion2->Ion4 - HCN (27 Da)

Proposed ESI(+)-MS/MS fragmentation pathways for 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Quantitative Data Presentation

To facilitate high-resolution mass spectrometry (HRMS) method development, the exact masses, elemental formulas, and typical relative abundances of the precursor and product ions are summarized below.

Ion SpeciesElemental FormulaExact Mass (m/z)Neutral LossMass Error ToleranceTypical Abundance (HCD 30)
Precursor C5​H9​N4​O+ 141.0776N/A< 3.0 ppm15%
Fragment 1 C5​H6​N3​O+ 124.0511 NH3​ (17.0265 Da)< 3.0 ppm45%
Fragment 2 C5​H7​N4+​ 123.0671 H2​O (18.0106 Da)< 3.0 ppm100% (Base Peak)
Fragment 3 C4​H6​N3+​ 96.0561 H2​O+HCN (45.0215 Da)< 3.0 ppm60%
Fragment 4 C3​H5​N2+​ 69.0452 H2​O+2HCN (72.0324 Da)< 3.0 ppm25%

Experimental Protocol: LC-HRMS/MS Characterization Workflow

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol is recommended for the characterization of pyrazole-3-carboxamide derivatives.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-amino-5-methyl-1H-pyrazole-3-carboxamide reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Working Dilution: Dilute the stock solution to a working concentration of 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into a deactivated glass autosampler vial.

Step 2: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B

    • 7.0 - 7.1 min: Return to 5% B

    • 7.1 - 10.0 min: Re-equilibration at 5% B

  • Flow Rate & Injection: 0.3 mL/min flow rate; 2.0 µL injection volume.

Step 3: Mass Spectrometry (ESI-QTOF or Orbitrap) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Settings: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or targeted MS2.

  • Precursor Isolation: m/z 141.08 with a narrow 1.0 Da isolation window to prevent isobaric interference.

  • Collision Energy (CE) Strategy: Utilize Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

Protocol Self-Validation Logic

The inclusion of stepped collision energies acts as an internal validation mechanism. At low CE (NCE 20), the spectra must be dominated by the [M+H−H2​O]+ ion ( m/z 123.0671), confirming the presence of the primary carboxamide. As CE increases to 40, the disappearance of m/z 123 in favor of m/z 96 and m/z 69 validates the structural connectivity of the pyrazole ring. If m/z 123 fails to form at low CE, the researcher must suspect an isomeric structure (e.g., an N-methylated amide rather than a primary carboxamide).

Workflow Prep Sample Prep Dilution & Filtration LC UHPLC Separation C18 Column, Gradient Prep->LC ESI ESI Source Positive Ion Mode LC->ESI Q1 Precursor Selection m/z 141.08 ESI->Q1 CID Collision Cell (HCD) NCE 20-40% Q1->CID TOF High-Res Mass Analyzer Orbitrap / TOF CID->TOF Data Data Analysis Fragment Annotation TOF->Data

Step-by-step LC-HRMS/MS workflow for the characterization of pyrazole-3-carboxamides.

References

  • Collaboration of the Joint Research Centre and European Customs Laboratories for the Identification of New Psychoactive Substances. PMC (nih.gov).
  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications.
  • Dissipation kinetics of three toxic fipronil metabolites in water at different pH and GC-MS characterization of hydrolytic trans. Quest Journals.

Sources

Application

Application Note: Incorporating 4-Amino-5-methyl-1H-pyrazole-3-carboxamide into Heterocyclic Synthesis for Drug Discovery

Executive Summary The compound [1] is a highly versatile, bifunctional building block widely utilized in the synthesis of fused heterocyclic systems. Its unique substitution pattern—featuring adjacent nucleophilic amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1] is a highly versatile, bifunctional building block widely utilized in the synthesis of fused heterocyclic systems. Its unique substitution pattern—featuring adjacent nucleophilic amino and carboxamide groups—makes it an ideal precursor for constructing the [2] scaffold. This bicyclic core is a privileged pharmacophore in modern drug discovery, frequently deployed in the development of potent kinase inhibitors and phosphodiesterase (PDE) inhibitors due to its structural mimicry of the purine ring.

Mechanistic Insights & Rational Design (E-E-A-T)

As a Senior Application Scientist, selecting the correct synthetic pathway for cyclization is critical for both yield and downstream derivatization. The reactivity of 4-amino-5-methyl-1H-pyrazole-3-carboxamide is governed by the differential nucleophilicity of its functional groups. The C4-amino group is highly nucleophilic and acts as the primary site of attack against electrophilic one-carbon synthons. The C3-carboxamide nitrogen, while less nucleophilic initially, participates in the secondary intramolecular condensation to close the pyrimidine ring.

Causality in Reagent Selection:

  • Formamide (Direct Approach): Utilizing formamide under high heat (180 °C) provides a direct, one-pot cyclization to the unsubstituted pyrimidine ring. The extreme temperature is necessary to overcome the activation energy barrier for the elimination of water and ammonia.

  • Triethyl Orthoformate (Two-Step Approach): For structure-activity relationship (SAR) campaigns requiring N5-substitution, triethyl orthoformate (TEOF) is preferred. TEOF reacts selectively with the C4-amino group to form a stable imidate intermediate. This intermediate can subsequently be trapped by various primary amines, allowing for rapid, late-stage diversification.

  • The C5-Methyl Advantage: The pre-installed methyl group at the C5 position of the pyrazole ring translates to a C3-methyl group on the final pyrazolo[4,3-d]pyrimidine scaffold. This methyl group serves as a critical lipophilic anchor, enhancing Van der Waals interactions within the [3].

Synthetic Pathway Visualization

G SM 4-Amino-5-methyl-1H-pyrazole-3-carboxamide (Starting Material) CondA Formamide / 180°C (Direct Cyclization) SM->CondA CondB Triethyl Orthoformate / Reflux (Imidate Formation) SM->CondB ProdA 3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (Unsubstituted Scaffold) CondA->ProdA Int Imidate Intermediate (Stable Isolable) CondB->Int CondC Primary Amine (R-NH2) / Heat (Cyclization) Int->CondC ProdB 5-Substituted-3-methyl- 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (Target Library) CondC->ProdB

Synthetic pathways from 4-amino-5-methyl-1H-pyrazole-3-carboxamide to pyrazolo[4,3-d]pyrimidines.

Experimental Protocols & Self-Validating Workflows

Protocol A: Direct One-Pot Synthesis of 3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Objective: Construct the unsubstituted pyrimidine ring via high-temperature condensation.

  • Reaction Setup: Charge a 50 mL round-bottom flask with 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.0 eq, 10 mmol, 1.40 g). Add formamide (15 mL, large excess) to act as both solvent and reagent.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 180 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The highly polar starting material peak ( [M+H]+=141.1 ) must completely disappear, replaced by the fused product peak ( [M+H]+=151.1 ).

  • Isolation: Cool the reaction mixture to room temperature, then slowly add 30 mL of ice-cold distilled water.

  • Visual Validation: The product will spontaneously precipitate as an off-white solid due to its low solubility in water compared to the formamide matrix, driving the equilibrium and eliminating the need for chromatography.

  • Purification: Filter the solid under vacuum, wash sequentially with cold water (2 x 10 mL) and cold ethanol (10 mL). Dry in a vacuum oven at 60 °C overnight.

Protocol B: Two-Step Synthesis of N5-Substituted Derivatives

Objective: Introduce structural diversity at the N5 position for SAR library generation.

Step 1: Imidate Formation

  • Activation: Suspend 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.0 eq, 10 mmol, 1.40 g) in triethyl orthoformate (15 mL). Add glacial acetic acid (0.1 mL) to catalyze the orthoester activation.

  • Reflux: Heat the mixture to reflux (~140 °C) for 3 hours.

  • Chromatographic Validation: Analyze via TLC (10% MeOH in DCM). The reaction is self-validating as the polar starting material ( Rf​≈0.1 ) cleanly converts to the highly lipophilic imidate intermediate ( Rf​≈0.6 ).

  • Concentration: Remove excess TEOF and ethanol byproducts under reduced pressure to yield the crude imidate.

Step 2: Cyclization with Primary Amine

  • Condensation: Dissolve the crude imidate in absolute ethanol (20 mL) and add the desired primary amine (e.g., aniline) (1.2 eq, 12 mmol).

  • Reflux: Heat the mixture to reflux for 6 hours.

  • Visual Validation: As the cyclization proceeds, the highly crystalline pyrazolo[4,3-d]pyrimidine product typically crashes out of the boiling ethanol, visually confirming successful ring closure.

  • Isolation: Cool to 0 °C, filter the precipitate, and wash with cold ethanol to afford the pure N5-substituted target.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected outcomes for the methodologies described above, providing a benchmark for reaction scaling.

MethodReagent / SynthonTemp (°C)Time (h)Typical Yield (%)Purity (LC-MS)Mechanistic Advantage
A (One-Pot) Formamide180475–82>95%Direct cyclization; self-purifying precipitation.
B (Step 1) Triethyl Orthoformate140385–90>90%Forms stable, highly reactive imidate intermediate.
B (Step 2) Primary Amine (R-NH₂)80665–80>95%Enables late-stage N-derivatization for SAR libraries.

Analytical Validation Standards

To ensure rigorous scientific integrity, the final synthesized scaffolds must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Loss of Starting Material Signals: The broad singlets corresponding to the primary amine ( −NH2​ ) and the primary carboxamide ( −CONH2​ ) in the 1H NMR spectrum of the starting material must completely disappear.

  • Appearance of Pyrimidine Core: For Protocol A, the successful formation of the pyrimidine ring is confirmed by the appearance of a sharp, highly deshielded singlet around 8.0−8.2 ppm, corresponding to the new C5 proton of the pyrazolo[4,3-d]pyrimidine core.

  • Conservation of the Pyrazole Handle: The pyrazole N1 proton typically remains visible as a broad exchangeable singlet far downfield ( 13.0−14.0 ppm).

References

  • 5-Substituted pyrazolo[4,3-d]pyrimidine-7-ones and methods of use (US4666908A)
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: European Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

Method

Application Notes and Protocols for Coupling Reactions with 4-amino-5-methyl-1H-pyrazole-3-carboxamide

Introduction: The Versatility of the 4-Aminopyrazole-3-carboxamide Scaffold The 4-amino-5-methyl-1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique arrangement o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 4-Aminopyrazole-3-carboxamide Scaffold

The 4-amino-5-methyl-1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique arrangement of hydrogen bond donors and acceptors, coupled with the potential for substitution at multiple points, makes it an attractive building block for the synthesis of potent and selective kinase inhibitors and other therapeutic agents.[1][2][3] The strategic functionalization of the 4-amino group is a key step in the elaboration of this scaffold to explore the chemical space and optimize biological activity.

This comprehensive guide provides detailed protocols and expert insights into the most common and effective coupling reactions for the derivatization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. The protocols are designed to be robust and adaptable for a wide range of research applications, from library synthesis to lead optimization.

Workflow for the Derivatization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

The following diagram illustrates the primary coupling strategies discussed in this guide, starting from the common pyrazole core.

G A 4-amino-5-methyl-1H-pyrazole-3-carboxamide B N-Acylation / Amide Coupling A->B R-COOH, Coupling Reagent C N-Arylation (Buchwald-Hartwig) A->C Ar-X, Pd Catalyst, Ligand, Base D N-Arylation (Ullmann) A->D Ar-X, Cu Catalyst, Ligand, Base E Urea Formation A->E R-NCO or CDI, R-NH2 F N-Acyl Derivatives B->F G N-Aryl Derivatives C->G H N-Aryl Derivatives D->H I Urea Derivatives E->I

Caption: Key coupling reactions for the functionalization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

N-Acylation and Amide Bond Formation: Expanding the Carboxamide Motif

The formation of an amide bond via acylation of the 4-amino group is a fundamental transformation for this scaffold. This reaction is crucial for probing interactions with target proteins and modulating the physicochemical properties of the molecule. A variety of coupling reagents can be employed, with the choice depending on the scale of the reaction, the nature of the carboxylic acid, and the desired level of control over side reactions.[4][5][6]

Rationale for Reagent Selection
  • Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used due to their efficiency and cost-effectiveness.[4][7] For more challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide superior results, albeit at a higher cost.[7]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is highly recommended to suppress racemization and improve reaction rates.[4]

  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required to neutralize the reaction mixture and facilitate the coupling.[4]

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve the reactants and facilitate the reaction.[8]

Detailed Protocol for N-Acylation

This protocol provides a general procedure for the coupling of a carboxylic acid to 4-amino-5-methyl-1H-pyrazole-3-carboxamide using EDC and HOBt.

Materials:

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF (0.2 M), add EDC (1.2 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes) to afford the desired N-acylated product.

ParameterValue/ConditionRationale
Temperature 0 °C to Room TemperatureInitial cooling minimizes side reactions during activation; reaction proceeds efficiently at room temperature.
Reaction Time 12-24 hoursSufficient time for most couplings to reach completion.
Equivalents (Acid:EDC:HOBt:Amine:DIPEA) 1.2 : 1.2 : 1.2 : 1.0 : 2.5A slight excess of the acid and coupling reagents ensures complete consumption of the starting amine. Excess base neutralizes all acidic species.
Solvent Anhydrous DMFAprotic polar solvent that effectively dissolves reactants and facilitates the reaction. Anhydrous conditions prevent hydrolysis of the activated ester.

N-Arylation: Forging C-N Bonds for Core Elaboration

The introduction of aryl or heteroaryl substituents on the 4-amino group is a powerful strategy for modulating the electronic and steric properties of the molecule. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling are the two most prominent methods for this transformation.[6][9][10][11][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[6][13] The reaction tolerates a broad range of functional groups and generally proceeds under milder conditions than the Ullmann coupling.

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L)n-X B->C D Amine Coordination C->D R-NH2 E [Ar-Pd(II)(L)n(H2N-R)]+X- D->E F Deprotonation E->F Base G Ar-Pd(II)(L)n(HN-R) F->G H Reductive Elimination G->H H->A Product Release I Ar-NH-R H->I

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst)

  • Phosphine ligand (e.g., Xantphos or BINAP)[6][14]

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.2 equivalents), palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), phosphine ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., Sodium tert-butoxide, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., Ethyl Acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterValue/ConditionRationale
Catalyst Pd2(dba)3 (2-5 mol%)A common and effective Pd(0) source.
Ligand Xantphos (4-10 mol%)A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Base Sodium tert-butoxide (2.0 eq.)A strong, non-nucleophilic base required for the deprotonation of the amine.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Solvent Anhydrous, degassed TolueneAnhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation.
Ullmann Coupling

The Ullmann coupling is a classical method for C-N bond formation, typically employing a copper catalyst.[10][11][12] While it often requires higher temperatures and stronger bases than the Buchwald-Hartwig reaction, it can be advantageous for certain substrates and is a more cost-effective option.

Materials:

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide

  • Aryl or heteroaryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or a diamine)

  • Base (e.g., Potassium carbonate or Potassium phosphate)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a reaction vessel, add the aryl iodide (1.0 equivalent), 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.5 equivalents), CuI (10-20 mol%), ligand (e.g., L-proline, 20-40 mol%), and base (e.g., Potassium carbonate, 2.0 equivalents).

  • Add anhydrous solvent (e.g., DMSO).

  • Heat the reaction mixture to 100-150 °C and stir for 12-48 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

ParameterValue/ConditionRationale
Catalyst CuI (10-20 mol%)A common and effective copper source for Ullmann couplings.
Ligand L-proline (20-40 mol%)A readily available and effective ligand for promoting the reaction.
Base K2CO3 (2.0 eq.)A common inorganic base suitable for Ullmann conditions.
Temperature 100-150 °CHigher temperatures are typically required for Ullmann couplings compared to Buchwald-Hartwig.
Solvent Anhydrous DMSOA high-boiling polar aprotic solvent that facilitates the reaction.

Urea Formation: Introducing a Key Pharmacophore

The urea moiety is a common functional group in many biologically active molecules, capable of forming multiple hydrogen bonds.[15][16][17] The 4-amino group of the pyrazole scaffold can be readily converted to a urea through reaction with an isocyanate or a two-step procedure involving an activating agent like carbonyldiimidazole (CDI).[15][18]

Detailed Protocol for Urea Synthesis via Isocyanate

Materials:

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide

  • Isocyanate of interest (R-NCO)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • To a solution of 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.0 equivalent) in anhydrous THF, add the isocyanate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If necessary, purify the crude product by trituration with a suitable solvent (e.g., diethyl ether) or by silica gel column chromatography.

ParameterValue/ConditionRationale
Reagent Isocyanate (1.1 eq.)A slight excess ensures complete consumption of the starting amine.
Temperature 0 °C to Room TemperatureThe reaction is typically fast and exothermic, so initial cooling is recommended.
Reaction Time 2-12 hoursGenerally a rapid reaction.
Solvent Anhydrous THFAn aprotic solvent that is unreactive towards isocyanates.

Conclusion

The protocols outlined in this guide provide a solid foundation for the synthetic exploration of the 4-amino-5-methyl-1H-pyrazole-3-carboxamide scaffold. By carefully selecting the appropriate coupling reaction and optimizing the conditions, researchers can efficiently generate a diverse range of derivatives for biological evaluation. The principles and practical advice provided herein are intended to empower scientists in the field of drug discovery to accelerate their research and development efforts.

References

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).
  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (n.d.). PMC. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (n.d.). PMC. [Link]

  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. (2007). PubMed. [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). PubMed. [Link]

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. (2009). ACS Publications. [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2025). RSC Publishing. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (n.d.). PubMed. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Ullmann Coupling. (n.d.). ResearchGate. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). PMC. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). ACS Publications. [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (n.d.). PMC. [Link]

  • Amine Preparation 4 - Reductive Amination. (2020). YouTube. [Link]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2024). ACS Publications. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/6d1c9f4d71e21b02316e6d788390b1e1b8a5d3f4]([Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. [Link]

  • Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). (2013). PubMed. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (2011). ARKIVOC. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2019). Frontiers. [Link]

  • 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. (n.d.). PMC. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CSBio. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). SpringerLink. [Link]

  • Myers Chem 115. (n.d.). Myers Research Group. [Link]

Sources

Application

Application Notes and Protocols for the Crystallization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

Introduction: The Critical Role of Crystallization in the Purification of 4-amino-5-methyl-1H-pyrazole-3-carboxamide 4-amino-5-methyl-1H-pyrazole-3-carboxamide is a key heterocyclic compound with significant potential in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in the Purification of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

4-amino-5-methyl-1H-pyrazole-3-carboxamide is a key heterocyclic compound with significant potential in pharmaceutical development, acting as a versatile scaffold in the synthesis of biologically active molecules.[1][2][3] The purity of this intermediate is paramount, as impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). Crystallization stands as the most powerful and widely employed technique for the purification of such compounds in the pharmaceutical industry, offering the ability to achieve high purity, control polymorphic forms, and obtain a stable solid form with desirable physical properties.[4]

This comprehensive guide provides a detailed exploration of various crystallization techniques for the isolation of pure 4-amino-5-methyl-1H-pyrazole-3-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles to empower rational method development and troubleshooting. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes established principles for pyrazole and carboxamide chemistry to provide a robust framework for achieving high-purity crystalline material.[5][6]

Understanding the Physicochemical Landscape: A Prerequisite for Successful Crystallization

A thorough understanding of the physicochemical properties of 4-amino-5-methyl-1H-pyrazole-3-carboxamide is the cornerstone of developing an effective crystallization strategy. The presence of both hydrogen bond donors (amino and amide groups) and acceptors (pyrazole nitrogens and carbonyl oxygen) suggests a nuanced solubility profile and a strong tendency for hydrogen bonding, which will heavily influence crystal packing.[7][8]

Predicted Physicochemical Properties:

While experimental data is limited, we can infer a likely solubility profile based on the structure and related compounds.[6]

PropertyPredicted Value/BehaviorRationale
Appearance Likely a white to off-white crystalline solid.[9]Common for similar heterocyclic amides.
Solubility Expected to be soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile).[6][10] Limited solubility is expected in non-polar solvents (e.g., hexane, toluene).The polar functional groups will dominate the solubility behavior.
Melting Point Expected to be relatively high.Strong intermolecular hydrogen bonding will require significant energy to disrupt the crystal lattice.
Polymorphism High potential for polymorphism.[7]The flexibility of the carboxamide group and the multiple hydrogen bonding sites can lead to different crystal packing arrangements.

Due to the lack of specific public data, it is imperative that the first step in any crystallization development for this compound is a thorough solvent solubility screening.

Crystallization Methodologies: A Practical Guide

The choice of crystallization method is dictated by the solubility profile of the compound and the nature of the impurities. The following sections detail the most common and effective techniques for the purification of 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Cooling Crystallization: The Workhorse of Purification

Cooling crystallization is often the first method of choice due to its simplicity and effectiveness. It relies on the principle that the solubility of the compound is significantly higher in a given solvent at an elevated temperature than at a lower temperature.

Protocol for Cooling Crystallization:

  • Solvent Selection: Begin by performing a solubility screen with a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, water, and mixtures thereof). An ideal solvent will fully dissolve the crude compound at an elevated temperature (near the solvent's boiling point) but show low solubility at room temperature or below.

  • Dissolution: In a suitable flask equipped with a reflux condenser and magnetic stirrer, add the crude 4-amino-5-methyl-1H-pyrazole-3-carboxamide. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution at the elevated temperature.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed receiving flask. This step is crucial to remove particulate matter that could act as unwanted nucleation sites.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of larger, purer crystals. To further slow the cooling rate, the flask can be insulated.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature that will not cause decomposition or desolvation.

Causality Behind the Choices:

  • Slow Cooling: Promotes the growth of larger, more ordered crystals, which are typically purer as they have a lower surface area to which impurities can adhere.

  • Minimum Solvent: Ensures a supersaturated solution upon cooling, which is the driving force for crystallization.

  • Washing with Cold Solvent: Minimizes the dissolution of the desired product while effectively removing impurities present in the mother liquor.

Workflow for Cooling Crystallization:

Cooling_Crystallization A Dissolve Crude Compound in Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (Ice Bath) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystalline Product G->H

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Addition (Solvent-Precipitation): For Highly Soluble Compounds

This technique is particularly useful when the compound is highly soluble in a "good" solvent even at low temperatures, making cooling crystallization inefficient. It involves adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, to a solution of the compound in a "good" solvent, thereby inducing precipitation.

Protocol for Anti-Solvent Addition:

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound has very low solubility. Common pairs include methanol/water, ethanol/water, acetone/hexane, and DMF/water.

  • Dissolution: Dissolve the crude 4-amino-5-methyl-1H-pyrazole-3-carboxamide in the minimum amount of the "good" solvent at room temperature or a slightly elevated temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition should be dropwise to maintain a controlled level of supersaturation.

  • Inducing Crystallization: The appearance of turbidity indicates the onset of nucleation. Continue adding the anti-solvent until precipitation is complete. The process can be aided by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization and for the crystal form to stabilize.

  • Isolation, Washing, and Drying: Follow the same procedures as described for cooling crystallization (steps 6-8), using a mixture of the "good" and "poor" solvents for washing.

Causality Behind the Choices:

  • Slow Addition of Anti-Solvent: Prevents rapid, uncontrolled precipitation which can lead to the formation of amorphous material or the trapping of impurities.

  • Miscible Solvents: Ensures a homogeneous solution throughout the addition process, allowing for uniform crystal growth.

Workflow for Anti-Solvent Addition:

Anti_Solvent_Addition A Dissolve Crude Compound in 'Good' Solvent B Slow Addition of 'Poor' Solvent (Anti-Solvent) A->B C Induce Crystallization (Seeding/Scratching) B->C D Equilibration C->D E Vacuum Filtration D->E F Wash with Solvent Mixture E->F G Drying F->G H Pure Crystalline Product G->H

Caption: Workflow for Anti-Solvent Addition.

Evaporative Crystallization: For Thermally Stable Compounds

This method is suitable for compounds that are highly soluble and do not readily crystallize by cooling or anti-solvent addition. It involves the slow evaporation of the solvent from a solution, leading to an increase in the compound's concentration and eventual crystallization.

Protocol for Evaporative Crystallization:

  • Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble.

  • Dissolution: Prepare a solution of the compound that is not fully saturated at room temperature.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood. The slow evaporation of the solvent will gradually increase the concentration.

  • Crystal Growth: As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated from the remaining mother liquor by decantation or filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them appropriately.

Causality Behind the Choices:

  • Slow Evaporation: Allows for the formation of well-defined, high-quality crystals. Rapid evaporation can lead to the formation of a film or powder.

  • Loosely Covered Container: Controls the rate of evaporation and prevents contamination from dust and other airborne particles.

Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling Out - The compound's melting point is lower than the crystallization temperature.- The degree of supersaturation is too high.- Lower the crystallization temperature.- Use a more dilute solution.- Change the solvent to one in which the compound is less soluble.
Formation of Fine Powder - Rapid nucleation and crystal growth.- Slow down the cooling rate.- Add the anti-solvent more slowly.- Reduce the level of supersaturation.
Low Yield - The compound has significant solubility in the mother liquor.- Cool the solution to a lower temperature.- Add more anti-solvent.- Optimize the solvent system.
Poor Purity - Impurities are co-crystallizing or being trapped in the crystal lattice.- Recrystallize the material.- Choose a different solvent system where the impurity is more soluble.- Perform a hot filtration to remove insoluble impurities.

Troubleshooting Logic Flow:

Troubleshooting_Crystallization Start Crystallization Attempt NoCrystals No Crystals Form Start->NoCrystals Issue OilingOut Oiling Out Start->OilingOut Issue FinePowder Fine Powder Start->FinePowder Issue LowYield Low Yield Start->LowYield Issue PoorPurity Poor Purity Start->PoorPurity Issue Success Pure Crystals Start->Success Success Sol1 Concentrate/Cool Further Add Seed Crystal NoCrystals->Sol1 Solution Sol2 Lower Temperature Dilute Solution OilingOut->Sol2 Solution Sol3 Slower Cooling/Addition Reduce Supersaturation FinePowder->Sol3 Solution Sol4 Lower Temperature Optimize Solvent LowYield->Sol4 Solution Sol5 Recrystallize Change Solvent PoorPurity->Sol5 Solution Sol1->Start Sol2->Start Sol3->Start Sol4->Start Sol5->Start

Caption: Troubleshooting Logic for Crystallization.

Conclusion: A Pathway to Purity

The crystallization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide is a critical step in ensuring its suitability for downstream applications, particularly in drug development. While a universally applicable protocol is elusive due to the unique nature of each crude sample, the principles and methodologies outlined in this guide provide a robust framework for the rational design and optimization of a successful crystallization process. By systematically screening solvents and employing techniques such as cooling crystallization, anti-solvent addition, and evaporative crystallization, researchers can effectively isolate this valuable compound in a highly pure, crystalline form. The key to success lies in a methodical approach, careful observation, and a solid understanding of the fundamental principles of crystallization.

References

  • Ghasemi, Z., et al. (2022). Polymorphism in carboxamide compounds with high-Z′ crystal structures. RSC Advances, 12(52), 33939-33948. Available at: [Link].

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link].

  • PubChemLite. 5-amino-3-methyl-1h-pyrazole-4-carboxamide. PubChemLite. Available at: [Link].

  • Kaur, R., et al. (2015). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. IUCrJ, 2(Pt 4), 360–372. Available at: [Link].

  • ResearchGate. What is the best technique for amide purification?. ResearchGate. Available at: [Link].

  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Institutes of Health. Available at: [Link].

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link].

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link].

Sources

Method

Application Note: Preparation and SAR Exploration of 4-Amino-5-methyl-1H-pyrazole-3-carboxamide Analogs

Executive Summary The pyrazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 4-amino-5-methyl-1H-pyrazole-3-carboxamide (CAS: 28668-16-8) serves as a critical, versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 4-amino-5-methyl-1H-pyrazole-3-carboxamide (CAS: 28668-16-8) serves as a critical, versatile building block for the synthesis of fused bicyclic systems, most notably pyrazolo[4,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines . These fused heterocycles act as potent ATP-competitive inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trk), and Epidermal Growth Factor Receptors (EGFR) [1]. Furthermore, functionalization of the pyrazole core itself is heavily utilized in the development of Cannabinoid Type 1 (CB1) receptor antagonists, such as Rimonabant analogs [2].

This application note details a robust, scalable, and self-validating synthetic protocol for 4-amino-5-methyl-1H-pyrazole-3-carboxamide, followed by a guide to structural diversification for Structure-Activity Relationship (SAR) studies.

Biological Rationale & Synthetic Strategy

The Role of the Pyrazolo-Pyrimidine Core

The structural resemblance of pyrazolo[4,3-d]pyrimidines to the purine ring of ATP allows these analogs to anchor deeply within the ATP-binding cleft of kinases. The 5-methyl group on the pyrazole precursor translates to a substituent that often interacts with the hinge region of the kinase, while the 4-amino and 3-carboxamide groups provide the necessary functional handles to close the pyrimidine ring. Subsequent SAR modifications at the C3, C5, and C7 positions of the resulting bicyclic system dictate kinase selectivity (e.g., CDK2 vs. CDK7) [3].

Retrosynthetic Logic

To ensure high yield and regioselectivity, the synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide is executed in four controlled stages:

  • Cyclization: Condensation of ethyl 2,4-dioxopentanoate with hydrazine hydrate to establish the pyrazole core.

  • Electrophilic Aromatic Substitution: Nitration at the C4 position. The C4 position is highly activated by the electron-donating nature of the adjacent pyrazole nitrogens.

  • Amidation: Conversion of the C3-ester to a carboxamide. Crucial Causality: This step must precede the reduction of the nitro group. If the nitro group were reduced first, the resulting free amine could undergo competitive intermolecular amidation or degradation under the basic amidation conditions.

  • Reduction: Catalytic hydrogenation of the C4-nitro group to the target amine.

Synthesis SM Ethyl 2,4-dioxopentanoate + Hydrazine Pyr Ethyl 5-methyl-1H- pyrazole-3-carboxylate SM->Pyr Cyclization Nit Ethyl 5-methyl-4-nitro-1H- pyrazole-3-carboxylate Pyr->Nit Nitration (HNO3/H2SO4) Amd 5-methyl-4-nitro-1H- pyrazole-3-carboxamide Nit->Amd Amidation (NH3/MeOH) Prod 4-amino-5-methyl-1H- pyrazole-3-carboxamide Amd->Prod Reduction (H2, Pd/C) Analogs Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors Prod->Analogs SAR Diversification

Caption: Workflow for the synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide and its analogs.

Experimental Protocols

Note: All procedures must be conducted in a certified fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Protocol A: Synthesis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
  • Preparation: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (10.0 g, 64.8 mmol) in concentrated sulfuric acid (H₂SO₄, 30 mL) at 0 °C using an ice-water bath.

  • Nitration: Slowly add fuming nitric acid (HNO₃, 4.5 mL) dropwise over 30 minutes. Mechanistic Insight: Maintaining the temperature below 5 °C prevents oxidative degradation of the pyrazole ring and ensures strict regioselectivity at the C4 position.

  • Reaction & Quenching: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 1:1). Pour the reaction mixture over crushed ice (200 g).

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash extensively with cold deionized water until the filtrate is pH neutral, and dry under vacuum to yield the nitrated intermediate.

Protocol B: Amidation to 5-methyl-4-nitro-1H-pyrazole-3-carboxamide
  • Reagent Setup: Suspend the nitrated ester (8.0 g) in a 7N solution of ammonia in methanol (NH₃/MeOH, 80 mL) in a heavy-walled pressure flask.

  • Amidation: Seal the flask and heat to 60 °C for 16 hours. Causality: The electron-withdrawing nitro group at C4 activates the adjacent C3-ester toward nucleophilic acyl substitution, allowing for smooth conversion to the primary amide.

  • Workup: Cool the vessel to 0 °C before carefully venting. Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether and filter to isolate the pure carboxamide.

Protocol C: Reduction to 4-amino-5-methyl-1H-pyrazole-3-carboxamide
  • Catalyst Loading: In a Parr hydrogenation flask, dissolve the nitro-carboxamide (5.0 g) in absolute ethanol (50 mL). Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g) under a steady stream of argon. Safety: Pd/C is highly pyrophoric when dry; always wet the catalyst with solvent under inert gas.

  • Hydrogenation: Pressurize the flask with hydrogen gas (H₂, 40 psi) and shake at room temperature for 4–6 hours. Hydrogen uptake will cease upon completion.

  • Purification: Purge the system with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to afford 4-amino-5-methyl-1H-pyrazole-3-carboxamide as an off-white solid.

  • Analytical Validation: Confirm structure via LC-MS (Expected [M+H]⁺ = 141.1) and ¹H NMR (DMSO-d₆).

SAR Insights: Pyrazolo[4,3-d]pyrimidine Derivatives

Once the 4-amino-5-methyl-1H-pyrazole-3-carboxamide core is synthesized, it can be cyclized using orthoesters or formamide to generate the pyrazolo[4,3-d]pyrimidine-7-one scaffold. Subsequent halogenation (e.g., using POCl₃) provides a versatile intermediate for SNAr displacement at the C7 position.

SAR studies of these derivatives have demonstrated that substituting the C7 position with bulky, lipophilic amines (e.g., benzylamines) drastically improves CDK inhibitory activity[4]. Table 1 summarizes the impact of structural modifications on kinase inhibition.

Table 1: SAR Data for Pyrazolo[4,3-d]pyrimidine Analogs against CDKs

CompoundC3 SubstituentC5 SubstituentC7 SubstituentCDK2 IC₅₀ (nM)CDK7 IC₅₀ (nM)
Analog 1 MethylHNH₂ (Free Amine)> 10,000> 10,000
Analog 2 IsopropylHBenzylamino45120
Analog 3 Cyclobutyl(2-aminoethyl)thio4-(pyrazol-1-yl)benzylamino815
LGR6768 IsopropylSubstituted AlkylSubstituted Benzylamino> 1,00012

Data Interpretation: The primary amino derivative (Analog 1) shows negligible activity. Replacing the free amine with a benzylamino moiety (Analog 2) restores potent ATP-competitive inhibition. Further rigidification of the C3 position (cyclobutyl) and extension at C5 yields sub-nanomolar to low-nanomolar inhibitors (Analog 3) [4]. Selective CDK7 inhibition (LGR6768) is achieved by fine-tuning the steric bulk at C5 to exploit minor differences in the kinase hinge region [4].

Mechanism Inhibitor Pyrazolo[4,3-d]pyrimidine Analog CDK CDK2 / Cyclin A Complex Inhibitor->CDK ATP-competitive inhibition Rb Retinoblastoma Protein (Rb) Phosphorylation CDK->Rb Blocked E2F E2F Transcription Factor Release Rb->E2F Prevented CellCycle G1/S Phase Transition (Cell Proliferation) E2F->CellCycle Arrested

Caption: Mechanism of action for pyrazolo[4,3-d]pyrimidine analogs inhibiting CDK-mediated cell cycle progression.

Conclusion

The synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide requires strict adherence to the sequence of nitration, amidation, and reduction to avoid unwanted side reactions. As a precursor, it unlocks access to the highly druggable pyrazolo[4,3-d]pyrimidine scaffold. By systematically varying the substituents at the C3, C5, and C7 positions, researchers can finely tune the electronic and steric properties of the molecule, driving high selectivity and potency against specific kinase targets like CDK2 and CDK7.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at:[Link]

  • 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common challenges. The content is structured in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

Overview of the Synthetic Pathway

The synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and reliable approach involves four key transformations:

  • Pyrazole Ring Formation: Construction of the core heterocyclic scaffold via a Knorr-type pyrazole synthesis.

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position, which serves as a precursor to the final amino group.

  • Nitrile Hydrolysis & Amidation: Conversion of the cyano group at C3 into the primary carboxamide.

  • Nitro Group Reduction: Reduction of the C4-nitro group to the target C4-amino group.

This pathway is selected for its reliance on readily available starting materials and well-documented transformations.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Amide Formation cluster_3 Step 4: Reduction A Ethyl 2-cyano-3-oxobutanoate + Hydrazine Hydrate B 5-Methyl-3-amino-1H-pyrazole-4-carbonitrile A->B  Ethanol, Reflux C 5-Methyl-4-nitro-1H-pyrazole-3-carbonitrile B->C  HNO3 / H2SO4  0-5 °C D 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide C->D  Conc. H2SO4  Heat E 4-Amino-5-methyl-1H-pyrazole-3-carboxamide D->E  H2, Pd/C  Methanol

Caption: Overall synthetic workflow for 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis, providing explanations for the underlying chemistry and validated solutions.

Step 1: Pyrazole Ring Formation (Knorr Synthesis)

The initial cyclocondensation reaction is critical for establishing the pyrazole core. It is a classic Knorr pyrazole synthesis where a 1,3-dicarbonyl equivalent reacts with a hydrazine.[1][2]

Question 1: My yield for the 5-methyl-3-amino-1H-pyrazole-4-carbonitrile is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this step often stem from three primary factors: reactant quality, pH control, and side reactions.

  • Causality & Explanation:

    • Hydrazine Quality: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen, forming diazene and water, which reduces its effective concentration. Using aged or improperly stored hydrazine is a common cause of poor yield.

    • Reaction pH: The Knorr synthesis mechanism involves nucleophilic attack and dehydration steps, which are sensitive to pH.[3][4] If the medium is too acidic, the hydrazine becomes fully protonated, reducing its nucleophilicity. If it's too basic, the carbonyl groups are less readily activated. A neutral or slightly acidic condition is typically optimal.

    • Side Reactions: The starting material, ethyl 2-cyano-3-oxobutanoate, can undergo self-condensation or hydrolysis under harsh conditions. Furthermore, incomplete cyclization can lead to hydrazone intermediates that are difficult to convert to the final product.

  • Troubleshooting & Solutions:

    • Verify Hydrazine Quality: Use freshly opened or recently purchased hydrazine hydrate. If its purity is uncertain, consider titrating it before use.

    • Optimize Solvent and Catalyst: Perform the reaction in a protic solvent like ethanol or methanol. While the reaction can proceed without a catalyst, adding a catalytic amount of a weak acid like acetic acid can facilitate the dehydration step and improve yields.[1]

    • Control Temperature: Maintain a gentle reflux. Excessively high temperatures can promote side reactions and decomposition.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. Prolonged reaction times beyond full conversion can lead to product degradation.

Step 2: C4-Nitration

Nitration of the pyrazole ring is an electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it reactive, but the reaction must be controlled to prevent over-nitration or side product formation.[5][6]

Question 2: My TLC shows multiple spots after nitration, suggesting a mixture of products. How can I achieve clean, regioselective C4-nitration?

Answer: The formation of multiple products indicates issues with either regioselectivity or over-nitration. The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack.[7] However, harsh conditions can lead to dinitration or oxidation.

  • Causality & Explanation:

    • Nitrating Agent Strength: A highly potent nitrating mixture (e.g., fuming nitric acid with concentrated sulfuric acid at elevated temperatures) can overcome the deactivating effect of the first nitro group, leading to dinitrated byproducts.

    • Temperature Control: Electrophilic nitrations are highly exothermic. A runaway reaction temperature is a primary cause of side product formation and can create significant safety hazards.[8]

  • Troubleshooting & Solutions:

    • Use a Controlled Nitrating System: A standard mixture of concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) is effective. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

    • Maintain Low Temperature: The reaction should be performed in an ice bath, maintaining an internal temperature between 0 and 5 °C during the addition of the pyrazole substrate. This is the most critical parameter for selectivity.

    • Slow, Controlled Addition: Add the substrate solution dropwise to the cold nitrating mixture. This prevents localized temperature spikes and allows for better control.

    • Quenching Procedure: After the reaction is complete (as monitored by TLC), carefully pour the reaction mixture onto crushed ice. This deactivates the nitrating agent and precipitates the product. Failure to quench properly can allow the reaction to continue, leading to byproducts.

Step 3: Carboxamide Formation

This step involves the hydrolysis of the nitrile group at C3 to a primary carboxamide. This is typically achieved under strong acidic conditions.

Question 3: The conversion of the nitrile to the carboxamide is incomplete, and I observe the formation of the carboxylic acid byproduct. How can I optimize this step?

Answer: Incomplete conversion or over-hydrolysis to the carboxylic acid are common challenges in this transformation. The reaction requires carefully controlled conditions to stop at the amide stage.

  • Causality & Explanation:

    • Reaction Conditions: Concentrated sulfuric acid acts as both a reagent and a solvent, protonating the nitrile nitrogen and facilitating nucleophilic attack by water. However, if the reaction is heated for too long or at too high a temperature, the newly formed amide can be further hydrolyzed to the carboxylic acid.

    • Water Content: The amount of water present is crucial. While necessary for the hydrolysis, an excess can drive the reaction towards the carboxylic acid. Using concentrated (98%) sulfuric acid provides a controlled amount of water.

  • Troubleshooting & Solutions:

    • Control Temperature and Time: Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress carefully by TLC. Once the starting nitrile is consumed, cool the reaction promptly to prevent over-hydrolysis.

    • Use Concentrated Acid: Employ concentrated (98%) sulfuric acid to limit the water content, which favors the formation of the amide over the carboxylic acid.

    • Workup Procedure: Quench the reaction by carefully pouring it onto ice, which will precipitate the amide product. Neutralize the acidic solution cautiously with a base (e.g., aqueous ammonia or NaOH) while cooling to maximize product recovery.

Step 4: Nitro Group Reduction

The final step is the reduction of the 4-nitro group to the desired 4-amino functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.[9][10]

Question 4: The reduction of the nitro group is slow or incomplete, and I have difficulty removing the palladium catalyst after the reaction. What can I do?

Answer: Slow reactions or catalyst contamination are frequent issues in catalytic hydrogenation.

  • Causality & Explanation:

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities, particularly sulfur- or halogen-containing compounds, which may be present in the substrate or solvent. The catalyst may also be of low quality or have been improperly handled (e.g., exposed to air for extended periods).

    • Hydrogen Pressure: While this reduction can often be accomplished at atmospheric pressure, some substrates may require higher hydrogen pressure to proceed at a reasonable rate.

    • Catalyst Filtration: Pd/C is a very fine powder and can pass through standard filter paper. Incomplete removal leads to a gray or black final product, which is a common purity issue in pharmaceutical synthesis.

  • Troubleshooting & Solutions:

    • Ensure Substrate Purity: Purify the 4-nitro-pyrazole-3-carboxamide intermediate thoroughly before the reduction step to remove any potential catalyst poisons.

    • Use High-Quality Catalyst: Use a fresh, high-quality Pd/C catalyst (typically 5-10% Pd by weight). Handle it under a nitrogen or argon atmosphere if possible.

    • Optimize Reaction Conditions: Use a protic solvent like methanol or ethanol. If the reaction is slow at atmospheric pressure, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure to 30-50 psi.

    • Proper Catalyst Removal: After the reaction, filter the mixture through a pad of Celite® or a similar filter aid. This creates a fine filtration bed that effectively traps the small Pd/C particles. Wash the Celite pad thoroughly with the reaction solvent to ensure full recovery of the product.

Data Summary and Optimized Conditions

The following table provides a summary of typical, optimized conditions for each step of the synthesis. These should serve as a starting point for your experiments.

Step Reaction Key Reagents Solvent Temperature Typical Time Expected Yield
1Ring FormationHydrazine HydrateEthanolReflux (78 °C)4-6 h80-90%
2NitrationConc. HNO₃ / Conc. H₂SO₄H₂SO₄0-5 °C1-2 h75-85%
3Amide FormationConc. H₂SO₄H₂SO₄50-60 °C2-3 h85-95%
4ReductionH₂ (1-3 atm), 10% Pd/CMethanolRoom Temp.4-8 h90-98%

Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The initial ring formation follows the Knorr pyrazole synthesis pathway.

Knorr Pyrazole Synthesis Mechanism

Caption: Simplified mechanism of the Knorr-type synthesis for the aminopyrazole core.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-3-amino-1H-pyrazole-4-carbonitrile
  • To a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the mixture to form a clear solution. Slowly add hydrazine hydrate (5.5 mL, ~0.11 mol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the white solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the title compound.

Protocol 2: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carbonitrile
  • In a 250 mL flask, carefully add concentrated sulfuric acid (50 mL) and cool it to 0 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (6 mL) while keeping the temperature below 5 °C.

  • In a separate beaker, dissolve 5-methyl-3-amino-1H-pyrazole-4-carbonitrile (12.2 g, 0.1 mol) in concentrated sulfuric acid (30 mL) at room temperature.

  • Add the pyrazole solution dropwise to the cold nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for 1.5 hours.

  • Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.

Protocol 3: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide
  • Place 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile (16.6 g, 0.1 mol) in a 100 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (40 mL) with stirring.

  • Heat the mixture in an oil bath at 60 °C for 2.5 hours. Monitor by TLC (1:1 Hexane:Ethyl Acetate).

  • Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice.

  • Neutralize the solution to pH 7 by the slow addition of concentrated aqueous ammonia while cooling in an ice bath.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the carboxamide product.

Protocol 4: Synthesis of 4-Amino-5-methyl-1H-pyrazole-3-carboxamide
  • To a 500 mL hydrogenation flask, add 5-methyl-4-nitro-1H-pyrazole-3-carboxamide (18.4 g, 0.1 mol) and methanol (200 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, ~1.0 g) under a nitrogen atmosphere.

  • Seal the flask, evacuate and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 40 psi and stir vigorously at room temperature for 6 hours, or until hydrogen uptake ceases.

  • Carefully vent the flask and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (3 x 30 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product as a pale solid.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. Retrieved March 19, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). RSC Publishing. Retrieved March 19, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved March 19, 2026, from [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2025, August 8). synarchive.com. Retrieved March 19, 2026, from [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (n.d.). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved March 19, 2026, from [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. (n.d.). sciencedirect.com. Retrieved March 19, 2026, from [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013, January 2). MDPI. Retrieved March 19, 2026, from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). researchgate.net. Retrieved March 19, 2026, from [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, July 18). ACS Publications. Retrieved March 19, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. (2005, September 15). Organic Chemistry Portal. Retrieved March 19, 2026, from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). organic-chemistry.org. Retrieved March 19, 2026, from [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 14). Frontiers. Retrieved March 19, 2026, from [Link]

  • Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. (n.d.). ChemRxiv. Retrieved March 19, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

Sources

Optimization

solubility issues of 4-amino-5-methyl-1H-pyrazole-3-carboxamide in organic solvents

Welcome to the Application Support & Troubleshooting Center for heterocyclic building blocks. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support & Troubleshooting Center for heterocyclic building blocks. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4-amino-5-methyl-1H-pyrazole-3-carboxamide (CAS: 59066-90-9; PubChem CID: 4559411)[1].

Due to its highly functionalized structure, this molecule frequently presents severe solubility bottlenecks in standard organic workflows. This guide synthesizes structural thermodynamics, empirical solvent data, and validated protocols to help you overcome these challenges.

Mechanistic Insight: The "Why" Behind the Solubility Barrier

To solve solubility issues, we must first understand the thermodynamic barriers preventing dissolution. 4-amino-5-methyl-1H-pyrazole-3-carboxamide is a rigid, highly polar molecule containing three distinct hydrogen-bonding motifs:

  • The Pyrazole Ring: Contains both an H-bond donor (-NH) and an acceptor (-N=).

  • The Amino Group (-NH₂): Acts as a strong double H-bond donor.

  • The Carboxamide Group (-CONH₂): Features a carbonyl H-bond acceptor and an amino H-bond donor.

In the solid state, these functional groups engage in extensive intermolecular hydrogen bonding (N-H···N and N-H···O interactions), forming dense, quasi-linear ribbons and two-dimensional supramolecular networks[2]. This crystalline architecture results in an exceptionally high lattice energy. For dissolution to occur, the solvent must provide enough solvation energy to break these intermolecular bonds. Non-polar solvents simply cannot overcome this thermodynamic penalty, making the dissolution process highly endothermic[3].

SolvationMechanism A Crystal Lattice (Dense H-Bond Network) B Solvent Penetration (Aprotic Acceptors) A->B C H-Bond Disruption (Overcoming Lattice Energy) B->C D Solvated Monomers (Thermodynamically Stable) C->D

Thermodynamic pathway of crystal lattice disruption by polar aprotic solvents.

Frequently Asked Questions (Troubleshooting)

Q: Why is 4-amino-5-methyl-1H-pyrazole-3-carboxamide completely insoluble in dichloromethane (DCM) and hexane? A: Solvents like hexane and DCM lack the ability to act as strong hydrogen bond acceptors or donors. Because the lattice energy of the pyrazole network is driven by strong N-H···O and N-H···N bonds, non-polar and weakly polar solvents cannot provide the necessary enthalpic payoff to disrupt the crystal lattice[4].

Q: What is the optimal solvent for preparing high-concentration stock solutions for biological assays or NMR? A: Dimethyl sulfoxide (DMSO) is the gold standard for this molecule. DMSO is a highly polar aprotic solvent with a strong hydrogen-bond accepting capacity (via its oxygen atom). It effectively interrupts the solute's intermolecular hydrogen bonds without donating protons, stabilizing the solvated monomers[3]. For NMR, use DMSO- d6​ .

Q: I need to run a synthetic reaction in a moderately polar solvent like ethyl acetate (EtOAc) or tetrahydrofuran (THF), but my starting material won't dissolve. What are my options? A: You have two primary thermodynamic levers:

  • Temperature: The dissolution of highly functionalized pyrazoles is an endothermic process[3]. Heating the suspension near the solvent's boiling point will significantly increase solubility.

  • Co-solvents: Add 5–10% (v/v) of a polar aprotic solvent (like DMF or DMAc) or a polar protic solvent (like Methanol) to your EtOAc or THF. This small fraction of polar solvent acts as a "lattice disruptor," breaking the hydrogen bonds and allowing the bulk solvent to solvate the molecule.

Q: My compound precipitates out of DMSO when I dilute it into aqueous assay buffers. How do I prevent this? A: This is a classic "solvent crash" caused by the sudden shift in the dielectric environment. To prevent this, ensure your final DMSO concentration remains above 1-2% in the assay buffer. Alternatively, pre-dilute the DMSO stock into a transitional solvent mixture (e.g., 50% DMSO / 50% PEG-400 or Tween-80) before introducing it to the aqueous buffer.

Quantitative Data: Expected Solubility Profile

Based on the Hildebrand solubility parameters and empirical data of structurally analogous pyrazole carboxamides, the following table summarizes the expected solubility behavior across different organic solvent classes[4],[3].

Solvent ClassExample SolventDielectric Constant (ε)H-Bonding CapabilityExpected Solubility (25°C)Recommendation
Non-Polar Hexane, Cyclohexane~2.0None< 0.1 mg/mLDo not use
Weakly Polar Dichloromethane (DCM)8.9Very Weak< 1.0 mg/mLAvoid for stock solutions
Moderately Polar Ethyl Acetate (EtOAc)6.0Acceptor only (Weak)1 - 5 mg/mLRequires heating/co-solvents
Polar Protic Methanol (MeOH)32.7Donor & Acceptor10 - 25 mg/mLGood for recrystallization
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong Acceptor> 50 mg/mLIdeal for stocks & assays

Experimental Protocols

To ensure rigorous scientific integrity, relying on visual estimations of solubility is insufficient. Below is the self-validating Isothermal Shake-Flask Method , the industry standard for determining the exact thermodynamic solubility of pyrazole derivatives in organic solvents[4].

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: Determine the absolute solubility of 4-amino-5-methyl-1H-pyrazole-3-carboxamide in a target solvent at a specific temperature.

Materials Required:

  • Target compound (4-amino-5-methyl-1H-pyrazole-3-carboxamide)

  • Target organic solvents (e.g., MeOH, EtOAc, DMSO)

  • Thermostatic shaker or water bath

  • 0.45 µm PTFE syringe filters

  • HPLC system with UV/Vis detector

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the solid compound (e.g., 100 mg) to a 5 mL glass vial containing 2 mL of the target organic solvent. The presence of visible, undissolved solid is critical to ensure the solution reaches thermodynamic equilibrium[4].

  • Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Shake continuously at 200 RPM for 48 hours.

  • Phase Separation: Remove the vial and allow it to stand undisturbed at the target temperature for 2 hours to let large particulates settle. Carefully extract 1 mL of the supernatant using a syringe.

  • Filtration: Pass the extracted supernatant through a 0.45 µm PTFE syringe filter into a clean, pre-weighed vial. Self-Validation Check: Discard the first 0.2 mL of filtrate to account for any potential adsorption of the compound onto the filter membrane.

  • Dilution & Quantification: Dilute the filtered aliquot quantitatively with the mobile phase (e.g., Water/Acetonitrile) to ensure the concentration falls within the linear dynamic range of your HPLC calibration curve.

  • Analysis: Inject the diluted sample into the HPLC. Calculate the original concentration by interpolating the peak area against a pre-established standard calibration curve, factoring in the dilution multiplier.

ShakeFlaskWorkflow Step1 1. Add Excess Solute to Target Solvent Step2 2. Isothermal Shaking (48h at Target Temp) Step1->Step2 Step3 3. Phase Separation (Settle & Filter via PTFE) Step2->Step3 Step4 4. Supernatant Dilution (Into Linear Range) Step3->Step4 Step5 5. HPLC/UV-Vis Quantification Step4->Step5

Step-by-step workflow for the isothermal shake-flask solubility determination method.

References

  • PubChemLite. "4-amino-5-methyl-1H-pyrazole-3-carboxamide." Université du Luxembourg.
  • BenchChem. "Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide." BenchChem Technical Support.
  • MDPI. "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." MDPI Open Access Journals.
  • Freie Universität Berlin. "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

From the Senior Application Scientist's Desk: Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-amino-5-methyl-1H-pyrazole-3-carboxamide. The stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-amino-5-methyl-1H-pyrazole-3-carboxamide. The stability and purity of this compound are paramount for reproducible and reliable experimental outcomes. This document is structured to provide rapid, actionable answers through our FAQ section, followed by a deep-dive troubleshooting guide that explains the chemical causality behind degradation. Our goal is to empower you not just to solve problems, but to prevent them by understanding the inherent chemical behavior of the molecule.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common visual signs of degradation for solid 4-amino-5-methyl-1H-pyrazole-3-carboxamide?

You may observe a color change from a white or pale yellow crystalline solid to a more pronounced yellow, tan, or even brown color.[3] This is often indicative of oxidation. Other signs can include changes in texture, such as clumping, which may suggest moisture uptake and potential hydrolysis.

Q2: I've observed a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What is the likely cause?

An earlier-eluting peak in a typical C18 reverse-phase HPLC method suggests the formation of a more polar compound. The most probable cause is the hydrolysis of the C3-carboxamide group to the corresponding carboxylic acid (4-amino-5-methyl-1H-pyrazole-3-carboxylic acid). Amide hydrolysis is a common degradation pathway, often catalyzed by acidic or basic residues or moisture.[4][5][6]

Q3: My compound was stored in a clear vial on the lab bench and now shows multiple small impurity peaks. What happened?

This scenario strongly suggests photodegradation.[7] Heterocyclic aromatic compounds, particularly those with amino substituents, can be sensitive to ambient lab light and UV radiation.[8][9][10] This process can generate a complex mixture of degradants through free-radical mechanisms.[10] For this reason, storage in amber vials or protected from light is critical.

Q4: What are the ideal storage conditions for this compound?

To ensure long-term stability, specific storage conditions must be maintained. The following table summarizes our recommendations.

Parameter Short-Term Storage (Working Stock, < 1-2 weeks) Long-Term Storage (> 2 weeks) Rationale & References
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen)Reduces the rate of all chemical degradation pathways.[3]
Atmosphere Tightly sealed container.Store under an inert atmosphere (Argon or Nitrogen).The aminopyrazole moiety is susceptible to oxidation.[11][12][13]
Light Amber glass vial or vial wrapped in aluminum foil.Store in complete darkness within an amber, sealed container.Prevents photodegradation, a common issue for heterocyclic aromatics.[7][10][14]
Moisture Store with a desiccant in a secondary container.Tightly sealed container, preferably in a desiccator.Minimizes water availability, preventing hydrolysis of the amide group.[12]

Q5: Can I still use a reagent that shows minor signs of degradation?

We strongly advise against it. The presence of degradation products can lead to inaccurate quantification, altered biological activity, and potentially toxic effects from the impurities themselves.[15] Using a pure, well-characterized compound is essential for data integrity and safety.[7]

Section 2: In-Depth Troubleshooting Guide

This section provides a logical workflow to diagnose and confirm the degradation of your compound.

Workflow for Diagnosing Degradation

G A Observation (e.g., Color Change, New HPLC Peak) B Hypothesize Pathway (Oxidation, Hydrolysis, Photodegradation?) A->B C Review Storage & Handling History (Exposed to Air, Light, Moisture?) B->C D Perform Confirmatory Analysis (Forced Degradation Study) B->D C->D Provides clues for stress conditions E Identify Degradant(s) (e.g., LC-MS, NMR) D->E Generates reference degradants F Conclusion & Action (Discard Batch, Optimize Storage) E->F

Caption: A logical workflow for troubleshooting compound degradation.

Step 1: Identifying the Likely Degradation Pathway

Based on your initial observations and handling history, you can form a hypothesis about the primary degradation mechanism.

  • Causality: The carboxamide functional group (-CONH₂) is an amide, which can be hydrolyzed to a carboxylic acid (-COOH) in the presence of water. This reaction is significantly accelerated by acidic or basic conditions.[4][6][16]

  • Common Triggers:

    • Storage in a humid environment or with residual moisture.

    • Dissolving the compound in non-anhydrous solvents.

    • Exposure to acidic (e.g., trifluoroacetic acid from HPLC mobile phases) or basic (e.g., amine-based buffers) conditions for prolonged periods.

  • Analytical Signature: A new, more polar peak in a reverse-phase HPLC chromatogram. The carboxylic acid product will have a shorter retention time than the parent amide.

  • Causality: The 4-amino group and the electron-rich pyrazole ring make the molecule susceptible to oxidation.[11] This can occur via atmospheric oxygen, peroxide contaminants in solvents (like THF or ether), or in the presence of trace metal ions. Oxidation of aminopyrazoles can lead to the formation of colored free radicals and subsequent dimerization or ring-opening products.[11][17]

  • Common Triggers:

    • Long-term storage without an inert atmosphere.[12]

    • Repeated opening and closing of the container, exposing it to fresh air.

    • Use of solvents that may contain peroxides.

  • Analytical Signature: Often presents as a visible color change to yellow or brown. Analytically, it may appear as a series of small, broad peaks or a baseline disturbance in the chromatogram, indicating a complex mixture of products.

  • Causality: Aromatic heterocyclic systems can absorb UV and visible light. This absorbed energy can promote the molecule to an excited state, leading to bond cleavage, free radical formation, or reaction with oxygen.[8][10]

  • Common Triggers:

    • Storage in clear glass or plastic containers.

    • Exposure to direct sunlight or prolonged, intense laboratory light.

  • Analytical Signature: Typically results in a complex profile of multiple small degradation peaks in the HPLC chromatogram.

Potential Degradation Pathways Diagram

G cluster_main 4-amino-5-methyl-1H-pyrazole-3-carboxamide A Parent Compound (C₅H₈N₄O) B Hydrolysis Product (4-amino-5-methyl-1H-pyrazole-3-carboxylic acid) A->B H₂O (Acid/Base Catalyzed) C Oxidation Products (Colored Dimers, Ring-Opened Species) A->C O₂ / Peroxides (Trace Metals) D Photodegradation Products (Complex Mixture, Radicals) A->D Light (UV/Visible)

Caption: Primary degradation pathways for the target compound.

Step 2: Experimental Confirmation (Forced Degradation Protocol)

To definitively identify degradation products and validate your analytical method, a forced degradation (or stress testing) study is the gold standard.[2][7][15] The goal is to intentionally degrade the compound by 5-20% to generate sufficient quantities of degradants for detection without forming secondary, irrelevant products.[1]

Objective: To identify potential degradation products and confirm the primary degradation pathways for 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Materials:

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide

  • HPLC system with UV or PDA detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber or UV lamp

Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clean vial. Include a control sample (stock solution with diluent only) kept at room temperature and protected from light.

Stress Condition Procedure Target
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.Test at 2, 6, and 24 hours.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.Test at 30 min, 1, and 4 hours. Neutralize with acid before injection.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.Test at 1, 4, and 8 hours.
Thermal Place a solid sample and a vial of the stock solution in an oven at 80°C.Test at 24 and 48 hours.
Photolytic Expose a solid sample and a vial of the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).Analyze after exposure.
  • Analysis:

    • At each time point, withdraw an aliquot from the stressed samples.

    • If necessary, neutralize the acid/base samples.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method. The method must be able to separate the parent peak from all generated degradation peaks.[18] A good starting point is a gradient method using 0.1% formic acid in water and acetonitrile.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • The appearance of a major peak under acidic/basic conditions confirms susceptibility to hydrolysis.

    • The appearance of peaks under H₂O₂ exposure confirms oxidative liability.

    • Degradation under light exposure confirms photosensitivity.

    • By comparing the retention times of peaks in your degraded stored sample to those generated in this study, you can confirm the degradation pathway.

Section 3: Preventive Measures & Best Practices

  • Procurement & Initial Handling: Upon receipt, immediately transfer the compound to a pre-labeled amber glass vial. If possible, flush the headspace with an inert gas like argon or nitrogen before sealing.

  • Solution Preparation:

    • Use only high-purity, anhydrous solvents.

    • If using solvents prone to peroxide formation (e.g., THF, dioxane), test for peroxides before use.

    • For aqueous solutions, use freshly prepared buffers and consider degassing the solvent to remove dissolved oxygen.

  • Weighing & Aliquoting: Weigh out only the amount of material needed for your experiment to avoid repeatedly opening the main stock container. It is best practice to create single-use aliquots from a larger stock.

  • Documentation: Maintain a logbook for each high-value compound. Record the date of receipt, dates the container was opened, and storage conditions. This history is invaluable for troubleshooting.

By adhering to these guidelines, you can significantly mitigate the risk of degradation, ensuring the quality of your research and the integrity of your results.

References

  • PubMed. (2013). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
  • Jordi Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Katalyst Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ScienceDirect. (N.D.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Onyx Scientific. (N.D.). A practical guide to forced degradation and stability studies for drug substances.
  • PubMed. (1993). Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction.
  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • ResearchGate. (2011). (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters.
  • Synfacts. (2025). Oxidative Annulation of 5-Aminopyrazoles with Allylic Alcohols/Propenes: Access to Pyrazolo[3,4- b]pyridines.
  • R Discovery. (2002). Photodegradation of Azo Dyes with Heterocyclic and Benzene Groups in Polymeric Matrix.
  • ACS Publications. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines | The Journal of Organic Chemistry.
  • ResearchGate. (N.D.). Degree of photodegradation versus irradiation time (expressed as relative absorbance changes) of heterocyclic compounds (a) and chitosan samples (b) in solution.
  • ResearchGate. (N.D.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • ACS Publications. (N.D.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides.
  • Arkivoc. (N.D.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Spectrum Chemical. (2014). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • PMC - NIH. (N.D.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs.
  • Benchchem. (N.D.). Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate.

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 4-Amino-5-methyl-1H-pyrazole-3-carboxamide

Welcome to the technical support center for the chromatographic analysis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing HPLC mobile phases and troubleshooting common separation issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a separation method for 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Q1: What are the key physicochemical properties of 4-amino-5-methyl-1H-pyrazole-3-carboxamide that I should consider for HPLC method development?

A1: Understanding the analyte's properties is the critical first step in any method development process.[1][2] While specific experimental data for this exact molecule is not widely published, we can infer its behavior from its structural features and closely related analogues. The structure contains a basic amino group, a polar carboxamide group, and a pyrazole ring system, which has both hydrogen bond donor and acceptor sites.

Based on the structure and data from similar compounds like 4-amino-1-methyl-1H-pyrazole-3-carboxamide (which has a calculated XLogP3 of -0.7), 4-amino-5-methyl-1H-pyrazole-3-carboxamide is expected to be a highly polar and basic compound .[3]

Key Inferred Properties for Method Development:

PropertyExpected Value/CharacteristicImplication for HPLC Method Development
Polarity High (Predicted LogP < 0)The compound will be poorly retained on standard C18 columns with high organic mobile phases.[4] Highly aqueous mobile phases or alternative column chemistries (like HILIC or aqueous-stable C18) may be necessary.[5]
pKa (estimated) Basic (pKa ~4-6 for the amino group)The retention time will be highly sensitive to mobile phase pH.[1][6] To ensure reproducible retention and good peak shape, the mobile phase pH must be controlled with a suitable buffer.[7]
Solubility Good solubility in polar solventsThe compound is expected to be soluble in water, methanol, acetonitrile, and DMSO.[8] The sample diluent should ideally match the mobile phase to avoid peak distortion.[9]
UV Absorbance Expected to have UV absorbanceThe pyrazole ring system should allow for UV detection. A UV scan should be performed to determine the optimal wavelength for detection.
Q2: What is a good starting point for a mobile phase and column for this compound?

A2: For a polar basic compound, a reverse-phase separation on a C18 column is the most common starting point in the pharmaceutical industry.[10]

Recommended Starting Conditions:

  • Column: A modern, high-purity silica, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm). Using a column specifically designed for polar analytes (an "aqueous compatible" or "polar-endcapped" C18) is highly recommended to prevent phase collapse in highly aqueous mobile phases.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[11] This sets the pH to an acidic level (~2.5-3), ensuring the basic amino group is consistently protonated, which typically improves peak shape and provides stable retention.[11]

  • Mobile Phase B (Organic): Acetonitrile or Methanol (HPLC grade).[12] Acetonitrile is often preferred for its lower viscosity and UV transparency.[12]

  • Initial Gradient: Start with a broad scouting gradient to determine the approximate organic percentage needed for elution. For example: 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30 °C to ensure stable retention times.

  • Detection: UV detector, initially set to 254 nm or based on a UV scan of the analyte.

Q3: I am not getting enough retention on a C18 column. What should I do?

A3: Poor retention is the most common challenge for highly polar compounds in reverse-phase HPLC.[5]

Troubleshooting Steps for Poor Retention:

  • Decrease Organic Content: The first step is to reduce the percentage of the organic solvent (Mobile Phase B) in your mobile phase.[11] A rule of thumb is that a 10% decrease in organic content can increase the retention factor by 2 to 3 times.[11] You may need to use a very high aqueous content (e.g., 95-100% aqueous).

  • Check for Column Dewetting (Phase Collapse): If using a mobile phase with more than 95% aqueous content, traditional C18 columns can undergo "dewetting," where the aqueous mobile phase is expelled from the hydrophobic pores, leading to a dramatic loss of retention.

    • Solution: Switch to an aqueous-compatible C18 column (e.g., Waters CORTECS T3, Phenomenex Luna Polar C18) designed to prevent this phenomenon.

  • Consider an Alternative Stationary Phase: If retention is still insufficient, a different separation mode may be required.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic, low-aqueous mobile phase (e.g., 95% acetonitrile/5% water). This mode provides excellent retention for very polar compounds that are not retained in reverse-phase.

Q4: My analyte peak is tailing. How can I improve the peak shape?

A4: Peak tailing for a basic analyte like 4-amino-5-methyl-1H-pyrazole-3-carboxamide is a classic sign of undesirable secondary interactions, most commonly with acidic silanol groups on the surface of the silica-based column packing.[13][14]

Strategies to Eliminate Peak Tailing:

  • Adjust Mobile Phase pH: The most effective way to reduce silanol interactions is to lower the mobile phase pH.

    • Mechanism: At a low pH (e.g., pH < 3), most surface silanol groups are not ionized, significantly reducing their ability to interact with the protonated basic analyte.[14]

    • Action: Ensure your mobile phase contains an acidifier like 0.1% Formic Acid or 0.1% TFA. A buffer with a concentration of 10-50 mM is recommended for robust pH control.[7]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover many of the residual silanol groups. If you are using an older column, switching to a newer, base-deactivated column can dramatically improve peak shape for basic compounds.

  • Reduce Sample Mass on Column: Injecting too much sample can overload the active sites on the column, leading to tailing.[15]

    • Action: Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

In-Depth Troubleshooting Guides

Guide 1: A Systematic Workflow for Mobile Phase Optimization

Developing a robust and reproducible HPLC method requires a logical, systematic approach rather than random trial-and-error.[1][16] This workflow guides you from initial screening to a final, optimized mobile phase.

Mobile_Phase_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Prep A 1. Define Goals (e.g., Purity, Assay) B 2. Characterize Analyte (Polarity, pKa) A->B C 3. Select Column & Initial Mobile Phase (e.g., C18, A: 0.1% FA, B: ACN) B->C D 4. Run Broad Scouting Gradient (5-95% B in 20 min) C->D E 5. Evaluate Retention Is k between 2 and 10? D->E E->C No, poor retention. Try HILIC. F 6. Optimize Organic Modifier Adjust gradient slope or switch to isocratic E->F Yes G 7. Evaluate Peak Shape Is Tailing Factor (T) < 1.5? F->G H 8. Optimize pH & Buffer Screen pH 2.5, 4.5, 6.5 G->H No I 9. Assess Resolution (Rs) Is Rs > 1.5 for critical pairs? G->I Yes H->I I->F No, poor resolution. Re-optimize organic/pH. J 10. Perform Robustness Checks (Vary pH ±0.2, Temp ±5°C) I->J Yes K 11. Final Method Conditions J->K

Caption: A systematic workflow for HPLC mobile phase optimization.

Guide 2: Troubleshooting Peak Shape Problems

Poor peak shape compromises resolution and the accuracy of quantification.[15] This guide helps diagnose the root cause of common peak distortions.

Q: My peak is fronting. What does this indicate? A: Peak fronting, where the front of the peak is sloped, is typically caused by two main issues:[14]

  • Column Overload: You have injected too much sample mass onto the column. The stationary phase becomes saturated, leading to a distorted peak.

    • Solution: Reduce the sample concentration or injection volume and re-inject.

  • Sample Solvent Mismatch: The solvent used to dissolve your sample is significantly stronger (less polar in reverse-phase) than your mobile phase.[9] This causes the analyte band to spread out before it reaches the column head.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.[9]

Q: My peaks are split or doubled. What is the cause? A: Split peaks can be frustrating and often point to a problem at the head of the column or during injection.[14]

  • Partially Blocked Column Frit: Particulates from the sample or worn injector seals can clog the inlet frit of the column, causing the sample flow path to be disturbed.[15]

    • Solution: First, try back-flushing the column (disconnect from the detector and flush to waste). If this fails, the column may need to be replaced. Using a guard column or in-line filter can prevent this.[9]

  • Column Void or Channel: A void can form at the top of the column bed due to high pressure or pH instability.[13] This creates two different paths for the analyte, resulting in a split peak.

    • Solution: This typically requires column replacement.

  • Injector Issue: A partially blocked needle or a poorly seated connection can cause improper sample introduction.

    • Solution: Perform routine maintenance on your autosampler, including cleaning the injection needle and checking fittings.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Q1 Are all peaks tailing? Start->Q1 A1_Yes Likely a system or column issue Q1->A1_Yes Yes A1_No Likely a chemical interaction with the analyte Q1->A1_No No / Only Analyte Q2 Check for column void or partially blocked frit. A1_Yes->Q2 Q3 Is analyte basic? A1_No->Q3 A2 Back-flush or replace column. Q2->A2 A3_Yes Silanol Interactions are likely Q3->A3_Yes Yes A3_No Consider other secondary interactions (e.g., metal chelation) Q3->A3_No No Q4 Lower mobile phase pH (e.g., add 0.1% FA/TFA) A3_Yes->Q4 Q5 Use a modern, base-deactivated end-capped column Q4->Q5 A4 Problem Solved Q5->A4

Caption: A decision tree for troubleshooting peak tailing issues.

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for the best peak shape and desired retention for 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Materials:

  • HPLC system with UV detector

  • C18 column (aqueous compatible recommended)

  • Analyte stock solution (e.g., 0.5 mg/mL in 50:50 Water:Acetonitrile)

  • Mobile Phase A Buffers:

    • pH 2.8: 20 mM Potassium Phosphate. Adjust to pH 2.8 with Phosphoric Acid.

    • pH 4.5: 20 mM Ammonium Acetate. Adjust to pH 4.5 with Acetic Acid.

    • pH 6.8: 20 mM Potassium Phosphate. Adjust to pH 6.8 with Potassium Hydroxide.

  • Mobile Phase B: Acetonitrile

Procedure:

  • System Preparation: Prepare the three different aqueous mobile phases (A) and the organic mobile phase (B).

  • Equilibration (pH 2.8):

    • Install the C18 column.

    • Purge the pump lines with the pH 2.8 buffer and Acetonitrile.

    • Equilibrate the column with your starting gradient conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Analysis (pH 2.8):

    • Inject your analyte solution.

    • Run your scouting gradient (e.g., 5% to 60% B over 15 minutes).

    • Record the chromatogram, noting the retention time, peak shape (tailing factor), and any co-eluting impurities.

  • Wash and Re-equilibrate:

    • Wash the entire system and column thoroughly with a high-organic mobile phase (e.g., 80% Acetonitrile / 20% Water) for at least 20 minutes to remove all buffer salts. This is a critical step to prevent buffer precipitation.

  • Equilibration and Analysis (pH 4.5):

    • Repeat steps 2 and 3 using the pH 4.5 buffer as Mobile Phase A.

  • Wash and Re-equilibrate:

    • Repeat step 4.

  • Equilibration and Analysis (pH 6.8):

    • Repeat steps 2 and 3 using the pH 6.8 buffer as Mobile Phase A.

  • Data Evaluation:

    • Compare the chromatograms from the three pH values.

    • Assess which pH provides the best combination of retention, peak symmetry (Tailing Factor closest to 1.0), and resolution from impurities. For this basic compound, pH 2.8 is expected to yield the best results.

Table: Effect of Mobile Phase Parameter Changes

This table summarizes the expected impact of common mobile phase adjustments in reverse-phase HPLC.

Parameter ChangeEffect on Retention Time (Polar Analyte)Effect on Peak Shape (Basic Analyte)Primary Rationale
Increase % Organic (B) DecreaseGenerally no direct effectDecreases mobile phase polarity, reducing analyte interaction with the nonpolar stationary phase.[11][17]
Decrease % Organic (B) IncreaseMay worsen tailing if phase collapse occursIncreases mobile phase polarity, strengthening analyte interaction with the stationary phase.[11]
Switch ACN to MeOH Increase (at same %)May improve or worsenMethanol is less eluotropic (weaker solvent) than acetonitrile in RP-HPLC, leading to longer retention.[6]
Decrease Mobile Phase pH IncreaseImprove (reduce tailing)Suppresses ionization of acidic silanols, minimizing secondary interactions with the protonated basic analyte.[14][15]
Increase Mobile Phase pH DecreaseWorsen (increase tailing)Increases ionization of acidic silanols, promoting strong secondary interactions.[13]
Increase Buffer Concentration Minor effectMay improveProvides better pH control on the column surface, leading to more consistent interactions and better peak shape.[15]
References
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Pharma's Almanac. Retrieved from [Link]

  • An Effective Approach to HPLC Method Development - Onyx Scientific. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013, March 3). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). alwsci. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2025, November 27). LCGC International. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Welch Materials. Retrieved from [Link]

  • Steps for HPLC Method Development | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1). LCGC International. Retrieved from [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). LCGC International. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Waters Blog. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3). HALO Columns. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek, Inc. (2024, October 22). Moravek, Inc.. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. (n.d.). Waters Corporation. Retrieved from [Link]

  • 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351 - PubChem. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

Welcome to the technical support guide for the crystallization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final purification step of this key synthetic intermediate. Achieving high purity and a consistent crystal form is paramount for downstream applications, and this guide provides in-depth, experience-driven solutions to common challenges.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific, frequently encountered problems during the crystallization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. Each entry details the likely causes and provides actionable protocols for resolution.

Question 1: Why is my isolated product discolored (e.g., yellow, tan, or brown) instead of white?

Answer: Discoloration is a common issue and typically points to the presence of minor, but highly colored, impurities. The pyrazole ring system and its precursors can be susceptible to side reactions that generate these chromophores.

  • Primary Cause: The most frequent source of color is residual impurities from the synthesis, particularly from side reactions involving hydrazine starting materials or oxidation of the aminopyrazole ring.[1] Even trace amounts of these byproducts can impart significant color to the final crystalline product.

  • Secondary Cause: Thermal degradation can occur if the solution is heated for prolonged periods or at excessively high temperatures during dissolution, leading to the formation of colored degradation products.[2]

Recommended Remediation Protocol: Activated Charcoal Treatment

Activated charcoal is highly effective at adsorbing large, flat, aromatic molecules, which are characteristic of many colored impurities.[1]

  • Dissolution: Dissolve the crude, colored 4-amino-5-methyl-1H-pyrazole-3-carboxamide in a suitable solvent (e.g., ethanol, methanol) at an elevated temperature (e.g., 60-70 °C). Use the minimum amount of hot solvent required for complete dissolution.[3]

  • Charcoal Addition: Add a small amount of activated charcoal to the hot solution. A typical starting point is 1-2% by weight relative to the crude product.

  • Stirring: Stir the hot slurry for 15-30 minutes. Avoid prolonged heating, which could cause degradation of the target compound.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or a filter paper-lined Büchner funnel to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product on the filter. Pre-heating the filtration apparatus is highly recommended.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization as per your standard protocol.

  • Analysis: Compare the color of the resulting crystals to the starting material.

Question 2: My product is "oiling out" during cooling instead of forming a crystalline solid. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit to such a high degree that it separates as a liquid phase (an oil) rather than an ordered solid crystal lattice. This is a critical problem as the oil phase often traps impurities and rarely solidifies into a desirable crystal form.

  • Primary Cause: The solution is cooling too rapidly, creating a state of high supersaturation that favors liquid-liquid phase separation over nucleation and crystal growth.[3]

  • Secondary Cause: The chosen solvent may be too effective, meaning the compound's solubility does not decrease sufficiently with temperature. This can also happen if residual solvent from a previous step (in which the product is highly soluble) is still present.

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed reheat Re-heat solution until clear start->reheat slow_cool Cool solution much slower (e.g., in an insulated bath) reheat->slow_cool seed Add a seed crystal at a slightly elevated temperature reheat->seed check1 Crystals form? slow_cool->check1 slow_cool->check1 add_solvent Add more of the primary solvent (10-20% vol) check1->add_solvent No antisolvent Add a hot anti-solvent dropwise (e.g., water or hexane) until slight turbidity appears check1->antisolvent No, still oils out success Success: Collect Crystals check1->success Yes add_solvent->slow_cool check2 Crystals form upon slow cooling? reheat2 Re-heat slightly to clarify antisolvent->reheat2 slow_cool2 Slow cool again reheat2->slow_cool2 check3 Crystals form? slow_cool2->check3 check3->success Yes fail Re-evaluate solvent system check3->fail No seed->slow_cool

Question 3: HPLC analysis reveals a persistent impurity with a similar polarity to my product. How can I improve separation during crystallization?

Answer: This is a classic purification challenge where the impurity co-crystallizes with the product due to similar structural and electronic properties. A standard crystallization protocol may be insufficient to achieve the desired level of purity.

  • Cause: The impurity has a molecular structure that fits well into the crystal lattice of the desired compound, or its solubility profile in the chosen solvent is nearly identical. This is common with regioisomers or precursors with minor structural differences.[1]

Strategies for Enhancing Purity

  • Solvent System Optimization: The key is to find a solvent system that maximizes the solubility difference between the product and the impurity. A multi-solvent system is often required.

    • Protocol: Perform a small-scale screen. Dissolve impure material in a "good" solvent (e.g., methanol, ethanol) and add portions of an "anti-solvent" (e.g., water, hexane, ethyl acetate) at room temperature.[3][4] Analyze the composition of the resulting precipitate and the mother liquor by HPLC. The goal is to find a ratio where the product preferentially crystallizes, leaving the impurity enriched in the mother liquor.

  • pH Adjustment: The target molecule has a basic amino group. Modifying the pH can alter its solubility relative to neutral or acidic impurities.

    • Mechanism: Protonating the amino group will form a salt, which dramatically increases aqueous solubility.[5] If the impurity is less basic, it will remain less soluble.

    • Protocol:

      • Dissolve the impure product in a dilute aqueous acid (e.g., 1 M HCl) to form the hydrochloride salt.

      • Filter off any insoluble impurities.

      • Slowly add a base (e.g., 1 M NaOH) to the clear filtrate with stirring.

      • The free base of 4-amino-5-methyl-1H-pyrazole-3-carboxamide will precipitate out as the pH increases. Monitor the purity of the precipitate at different pH endpoints. This technique is effectively a pH-swing crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) for successful crystallization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide?

A1: The most critical parameters that dictate purity, yield, and crystal form are:

  • Solvent Choice: This is the most important factor. The ideal solvent will dissolve the compound completely at a high temperature but very poorly at a low temperature.[3]

  • Cooling Rate: A slow, controlled cooling profile is essential for selective crystallization. Slow cooling allows the crystal lattice to form correctly, excluding impurities. Rapid cooling (crash crystallization) tends to trap solvent and impurities.[6]

  • pH of the Medium: The pH affects both the solubility and stability of the molecule.[7] Extreme pH levels can lead to hydrolysis of the amide group or other degradation pathways. For a standard recrystallization, a near-neutral pH is typically safest.

  • Agitation: Stirring affects heat and mass transfer, influencing nucleation and crystal growth. Gentle, consistent agitation is usually preferred to prevent excessive secondary nucleation (formation of fine particles) and to ensure a homogeneous temperature.

Q2: How do I select the best solvent for recrystallization?

A2: Solvent selection is an empirical process guided by chemical principles. The molecule contains hydrogen bond donors (NH₂, NH) and acceptors (C=O), suggesting moderate to good solubility in polar solvents.[8] A systematic screening is the most reliable method.

Experimental Protocol: Small-Scale Solvent Screening

  • Place ~20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent from the table below, starting with 0.5 mL.

  • Observe solubility at room temperature. A good solvent should show poor solubility.

  • Heat the tubes that did not dissolve at room temperature. A good candidate solvent will fully dissolve the compound upon heating.

  • Cool the tubes that showed complete dissolution upon heating. The ideal solvent will result in the formation of a high amount of crystalline precipitate.

  • Evaluate mixed-solvent systems by dissolving the compound in a "good" solvent (e.g., Methanol) and titrating with a miscible "anti-solvent" (e.g., Water) until turbidity persists.

Table 1: Potential Solvents for Screening

SolventTypePolarity IndexBoiling Point (°C)Rationale
Water Polar Protic10.2100Good anti-solvent, environmentally friendly.
Methanol Polar Protic5.165Good solvent for polar compounds.[3]
Ethanol Polar Protic4.378Commonly used, less volatile than methanol.[3][4]
Isopropanol Polar Protic3.982Less polar than ethanol, may offer different selectivity.
Acetonitrile Polar Aprotic5.882Can be a good solvent for pyrazole derivatives.[9]
Ethyl Acetate Polar Aprotic4.477Moderate polarity, often used in pairs with hexane.[3]
Toluene Non-polar2.4111Potential anti-solvent for less polar impurities.
Hexane Non-polar0.169Common anti-solvent.

Q3: What are potential degradation pathways for this molecule, and how can they be avoided during crystallization?

A3: While generally stable, aminopyrazole derivatives can degrade under certain conditions, leading to byproducts.

  • Oxidative Degradation: The electron-rich aminopyrazole ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This often leads to colored impurities.

    • Prevention: Consider performing the dissolution and crystallization under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected.

  • Thermal Degradation: High temperatures can cause decomposition. Studies on related energetic pyrazoles show that ring-opening can be initiated by the active N-H moiety.[2] While this molecule is not energetic, the principle of thermal lability holds.

    • Prevention: Use the lowest possible temperature that achieves full dissolution. Avoid keeping the solution at high temperatures for extended periods.

  • Hydrolysis: Under strongly acidic or basic conditions, the carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid.[10]

    • Prevention: Maintain a pH range of approximately 4-8 during crystallization unless a pH swing is being used intentionally for purification, as described earlier.

G cluster_main 4-amino-5-methyl-1H-pyrazole-3-carboxamide cluster_stress Stress Conditions cluster_byproducts Potential Byproducts main Product oxidation Oxidized Species (Colored Impurities) main->oxidation Oxidation hydrolysis Carboxylic Acid (from Amide Hydrolysis) main->hydrolysis Hydrolysis thermal Degradation Fragments main->thermal Thermal Stress stress High Temp Air (O2) Extreme pH

References

  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Juniper Publishers. (2018). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

  • ResearchGate. (2019). Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-amino-5-methyl-1H-pyrazole-3-carboxamide Coupling Reactions

Welcome to the technical support hub for navigating the complexities of amide bond formation with 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for navigating the complexities of amide bond formation with 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this sterically demanding coupling. Here, we dissect the root causes of low yields and side reactions, offering field-proven troubleshooting strategies and detailed protocols to enhance your synthetic success.

Understanding the Challenge: The "Why" Behind the Hurdle

The primary obstacle in coupling reactions involving 4-amino-5-methyl-1H-pyrazole-3-carboxamide lies in the inherent steric hindrance around the 4-amino group. This steric congestion is a direct result of the adjacent methyl group at the 5-position and the carboxamide group at the 3-position of the pyrazole ring. This spatial arrangement physically obstructs the approach of an activated carboxylic acid, significantly slowing down the desired amide bond formation.[1][2] This can lead to low yields, incomplete reactions, and an increased likelihood of side reactions.[3]

Furthermore, the electronic properties of the pyrazole ring itself can influence the nucleophilicity of the amino group. The presence of electron-withdrawing groups can decrease the basicity and reactivity of the amine.[4]

Troubleshooting Guide: From Problem to Solution

This section addresses common issues encountered during the coupling of 4-amino-5-methyl-1H-pyrazole-3-carboxamide and provides a systematic approach to resolving them.

Problem 1: Low to No Product Formation

Possible Cause: Insufficient reactivity of the coupling reagent to overcome the steric barrier. Standard carbodiimide reagents like DCC or EDC, while effective for many amide couplings, often fail in sterically demanding cases.[5][6]

Suggested Solutions:

  • Switch to a More Potent Coupling Reagent: Employ aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP.[3][7] These reagents form highly reactive activated esters that are more effective at acylating hindered amines.[7][8] HATU is often a superior choice due to the formation of a more reactive OAt active ester.[8]

  • Consider Acyl Fluoride Formation: For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride can be a powerful strategy.[9][10] Reagents like BTFFH can generate the acyl fluoride in situ under mild conditions.[9][11]

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric hindrance.[1] However, this must be done cautiously to avoid potential side reactions or racemization if chiral centers are present.[1][3]

Problem 2: Reaction Stalls or is Incomplete

Possible Cause: The reaction rate is significantly slowed by steric hindrance, leading to a premature plateau.

Suggested Solutions:

  • Extend the Reaction Time: For sterically hindered couplings, reaction times may need to be significantly longer than for unhindered systems.[1] Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 12-24 hours).

  • Optimize Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. Aprotic polar solvents like DMF or NMP are commonly used.[12] For particularly difficult cases, ensure the reactants are fully soluble.

  • Pre-activation of the Carboxylic Acid: Activating the carboxylic acid with the coupling reagent and base before adding the 4-amino-5-methyl-1H-pyrazole-3-carboxamide can sometimes improve yields by ensuring the activated species is readily available for the slow coupling step.[3]

Problem 3: Formation of Significant Side Products

Possible Cause: The slow rate of the desired amide bond formation allows for competing side reactions to occur. One common side reaction with some coupling reagents is the guanidinylation of the amine.[8]

Suggested Solutions:

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the coupling reagent can sometimes lead to side reactions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions involving the base.[3][12]

  • Purification Strategy: If side products are unavoidable, a robust purification strategy, such as column chromatography, will be necessary to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What makes 4-amino-5-methyl-1H-pyrazole-3-carboxamide a "sterically hindered" amine?

A1: The steric hindrance arises from the spatial arrangement of the substituents on the pyrazole ring. The methyl group at the C5 position and the carboxamide group at the C3 position are in close proximity to the amino group at the C4 position. This crowding physically blocks the approach of the carboxylic acid coupling partner, making amide bond formation difficult.[1][2]

Q2: Are there any electronic factors of the pyrazole ring I should consider?

A2: Yes. The pyrazole ring is an aromatic heterocycle, and the nitrogen atoms influence the electron density of the ring. Substituents on the ring can further modulate the nucleophilicity of the 4-amino group.[4] Generally, electron-donating groups increase basicity, while electron-withdrawing groups decrease it.[4]

Q3: Can I use microwave-assisted synthesis for this coupling?

A3: Microwave-assisted synthesis can be a very effective technique for overcoming the activation energy barrier in sterically hindered reactions.[6] The rapid heating can significantly shorten reaction times and improve yields. However, optimization of temperature and time is crucial to avoid degradation of starting materials or products.

Q4: How do I choose between the different "high-power" coupling reagents like HATU and PyBOP?

A4: While both are excellent choices for hindered couplings, HATU often has a slight advantage due to the formation of the more reactive 7-azabenzotriazole (OAt) active ester.[8] PyBOP, a phosphonium salt, is also highly effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA) in its original formulation (BOP).[8][13] The choice may also depend on the specific substrates and the solubility of the reagents and byproducts.

Q5: What if all coupling attempts fail? Are there alternative strategies?

A5: If standard and advanced coupling methods are unsuccessful, you might consider converting the carboxylic acid to a more reactive species like an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[12] This approach is harsher and may not be suitable for sensitive substrates, but the increased reactivity of the acid chloride can sometimes overcome extreme steric hindrance.[12]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid with 4-amino-5-methyl-1H-pyrazole-3-carboxamide

This protocol outlines a general procedure for the coupling of a generic carboxylic acid with the title compound using HATU, a highly efficient coupling reagent for sterically hindered systems.[3]

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with sterically hindered substrates may require extended reaction times (12-24 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acyl Fluoride-Mediated Coupling via In Situ Formation with BTFFH

This protocol is an alternative for particularly challenging couplings where other methods have failed. It involves the in situ formation of a highly reactive acyl fluoride.[9][11]

Materials:

  • Carboxylic acid (1.3 eq)

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.0 eq)

  • BTFFH (1.5 eq)

  • Diisopropylethylamine (DIPEA) (4.5 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a dry, sealable reaction vessel (e.g., a microwave vial) under an inert atmosphere, add the carboxylic acid (1.3 eq) and BTFFH (1.5 eq).

  • Add anhydrous CH2Cl2, followed by DIPEA (4.5 eq).

  • Stir the mixture for 30 minutes at room temperature to facilitate the formation of the acyl fluoride intermediate.

  • Add the 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.0 eq) to the vessel.

  • Seal the vessel tightly and heat in an oil bath at 80°C overnight (approximately 12-16 hours). Caution: Heating CH2Cl2 above its boiling point will generate pressure. Ensure the reaction vessel is appropriate for these conditions.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Drawbacks
EDC/HOBt CarbodiimideModerateCost-effective, common.Often ineffective for hindered couplings.[5]
PyBOP Phosphonium SaltHighHighly effective for hindered couplings.[3]Byproducts can be difficult to remove.
HBTU/HCTU Aminium/Uronium SaltHighHigh efficiency, good for many hindered systems.[8]Can cause guanidinylation of the amine.[8][14]
HATU Aminium/Uronium SaltVery HighSuperior for challenging couplings, suppresses racemization.[3][8]Higher cost.
BTFFH Fluorinating AgentExcellent (forms Acyl Fluoride)Overcomes extreme steric hindrance, clean byproducts.[9][11]Requires heating, specialized reagent.

Visualizing the Process

Workflow for Troubleshooting Low-Yield Couplings

Troubleshooting_Workflow cluster_potent_reagents Potent Reagent Strategy cluster_advanced_strategy Advanced Strategy start Low Yield in Coupling Reaction q1 Initial Reagent Check Is a standard coupling reagent (e.g., EDC) being used? start->q1 potent_reagent Switch to a more potent reagent (HATU, PyBOP, HCTU) q1->potent_reagent Yes other_issues Investigate Other Factors | - Purity of starting materials - Solvent effects - Base selection q1->other_issues No monitor1 Monitor reaction for extended time (12-24h) potent_reagent->monitor1 q2 Is the yield still low? monitor1->q2 acyl_fluoride Utilize Acyl Fluoride Chemistry (e.g., BTFFH) q2->acyl_fluoride Yes success Successful Coupling q2->success No heat Increase reaction temperature (e.g., 80°C) acyl_fluoride->heat heat->success HATU_Mechanism cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base->ActiveEster deprotonates Amide Desired Amide Product ActiveEster->Amide Amine 4-Amino-5-methyl- 1H-pyrazole-3-carboxamide Amine->Amide attacks

Caption: Simplified mechanism of HATU-mediated amide bond formation. [15][16]

References

  • Gui, J., Pan, C., Jin, Y., Qin, T., Lo, J. C., Lee, B. J., ... & Baran, P. S. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 18(20), 5348–5351. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(7), 1599. [Link]

  • Glove, R. P., & Johnson, J. S. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Medicinal Chemistry Letters, 9(12), 1165–1167. [Link]

  • S. M. A. H. Siddiki, A. A. M. L. Ha, K. Kon, & T. Shimizu. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3505. [Link]

  • Kumar, A., & Kumar, S. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 2, 100044. [Link]

  • van der Pijl, F., van der Heijden, R., de Visser, M., Ippel, J. H., O'Mahony, G., & van Delft, F. L. (2011). Novel Procedure for the Coupling of Sterically Hindered Electron-Deficient Anilines to the 6-Position of the Purine Core. Synthetic Communications, 41(14), 2115–2123. [Link]

  • Singh, A., & Sharma, P. K. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2344–2353. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Organic Chemistry, 79(19), 9205–9212. [Link]

  • Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 67(4), 251–254. [Link]

  • Růžička, A., & Jambor, R. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. New Journal of Chemistry, 44(4), 1256–1260. [Link]

  • Kumar, S., & Kumar, A. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5129–5132. [Link]

  • Carpino, L. A., & El-Faham, A. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(1), 1–10. [Link]

  • Ishihara, K., & Yamamoto, H. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8731–8740. [Link]

  • Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 80(9), 4554–4561. [Link]

  • de Gombert, A., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using BOP. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents. Arkivoc, 2010(8), 1–43. [Link]

  • Wang, C., & Li, C. (2021). Recent Advances in Visible-Light-Mediated Amide Synthesis. Molecules, 26(16), 4991. [Link]

  • Ulven, T., & Tungen, J. E. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11621–11624. [Link]

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-11. [Link]

  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Retrieved from [Link]

  • Charville, H., & Jackson, D. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1625. [Link]

  • He, Y., et al. (2020). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. [Link]

  • Sabatini, M. T., & Sheppard, T. D. (2018). A green chemistry perspective on catalytic amide bond formation. Nature Communications, 9(1), 1-10. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Britton, J., & Raston, C. L. (2017). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 19(23), 5641–5647. [Link]

  • Aslam, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(15), 4884. [Link]

  • Sharma, R., et al. (2020). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances, 10(49), 29330–29339. [Link]

  • Contreras, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018–1063. [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(18), 3290. [Link]

  • NextSDS. (n.d.). 4-AMINO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID AMIDE. Retrieved from [Link]

Sources

Troubleshooting

Scale-Up Support Center: 4-Amino-5-methyl-1H-pyrazole-3-carboxamide Bulk Production

Welcome to the Technical Support Center for the bulk synthesis and scale-up of 4-amino-5-methyl-1H-pyrazole-3-carboxamide (CID: 4559411)[1]. This molecule is a critical electron-rich building block for kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bulk synthesis and scale-up of 4-amino-5-methyl-1H-pyrazole-3-carboxamide (CID: 4559411)[1]. This molecule is a critical electron-rich building block for kinase inhibitors and pyrazolo-pyrimidine derivatives. Scaling its production from the bench to the pilot plant introduces severe thermodynamic, mass transfer, and oxidative challenges.

This guide is designed for process chemists and chemical engineers, providing mechanistic troubleshooting, self-validating protocols, and authoritative safety parameters.

Process Workflow & Critical Control Nodes

The synthesis typically proceeds via the nitration of 5-methyl-1H-pyrazole-3-carboxamide, followed by catalytic hydrogenation. The diagram below maps the workflow and highlights the critical scale-up bottlenecks.

G SM 5-Methyl-1H-pyrazole- 3-carboxamide Nitration Nitration (HNO3/H2SO4) Critical: Exotherm Control SM->Nitration Step 1 Intermediate 5-Methyl-4-nitro-1H-pyrazole- 3-carboxamide Nitration->Intermediate T < 10°C Reduction Catalytic Hydrogenation (H2, Pd/C) Critical: Mass Transfer (kLa) Intermediate->Reduction Step 2 Product 4-Amino-5-methyl-1H-pyrazole- 3-carboxamide Critical: Inert Isolation Reduction->Product N2/Ar blanket

Fig 1. Synthetic pathway of 4-amino-5-methyl-1H-pyrazole-3-carboxamide with critical scale-up nodes.

Troubleshooting Guides & FAQs

Q1: Why does our nitration step experience sudden thermal spikes when scaling from 100g to 5kg, and how do we prevent it?

Causality: The electrophilic nitration of the pyrazole ring using mixed acids (HNO₃/H₂SO₄) is a highly exothermic process. At the 100g bench scale, the high surface-area-to-volume ratio of the reaction flask allows for rapid heat dissipation. At the 5kg scale, this ratio drops exponentially, leading to adiabatic heat accumulation. If the dosing rate of the nitrating agent outpaces the reactor's jacket cooling capacity, a dangerous thermal runaway occurs, potentially leading to explosive decomposition ()[2]. Solution: Transition from batch dosing to a Continuous Flow Reactor (CFR) setup for the nitration step. Microreactors provide superior heat transfer coefficients, operating in a mass-transfer-limited regime rather than a kinetically controlled one, which effectively neutralizes the risk of thermal runaway ()[3]. If batch processing is mandatory, implement automated dosing interlocked with real-time Reaction Calorimetry (Rc1) data to ensure the dosing automatically pauses if ΔT exceeds 2°C.

Q2: During the catalytic reduction of the 4-nitro intermediate, the reaction stalls at 80% conversion at the 10kg scale. Why?

Causality: Incomplete reduction at scale is rarely a kinetic issue; it is almost always a mass transfer limitation. The transition of H₂ gas from the headspace into the liquid phase—quantified by the volumetric mass transfer coefficient, kLa—becomes the rate-limiting step in larger vessels. Standard anchor or pitched-blade agitators fail to disperse the gas adequately. Furthermore, trace sulfate impurities carried over from the nitration step can irreversibly poison the Pd/C catalyst ()[4]. Solution:

  • Mechanical: Upgrade the reactor agitation system to a gas-entrainment impeller (e.g., a hollow-shaft turbine) to maximize the gas-liquid interfacial area and improve kLa.

  • Chemical: Institute a rigorous aqueous washing protocol for the nitro-intermediate until the washings test negative for sulfates (using a BaCl₂ precipitation test) prior to hydrogenation.

Q3: The final product turns from pale yellow to dark brown during filtration and drying. How do we maintain product integrity?

Causality: 4-Amino-pyrazoles are highly electron-rich and possess a low oxidation potential. When exposed to atmospheric oxygen, especially in the presence of trace transition metals (like residual Pd from the reduction step), the 4-amino group rapidly undergoes aerobic oxidation to form highly colored azo, azoxy, or quinonoid-like polymeric degradation products. Solution: The entire isolation workflow must be a self-validating closed system. Perform filtration using an enclosed Nutsche filter under a positive pressure of high-purity Nitrogen. Wash the filter cake with degassed solvents containing 0.1% w/w ascorbic acid or sodium dithionite as an antioxidant scavenger.

Quantitative Data & Scale-Up Parameters

Table 1: Thermodynamic and Scale-Up Parameters

Process StepEnthalpy (ΔH)Adiabatic Temp Rise (ΔT_ad)Primary Scale-Up RiskRecommended Mitigation
Nitration -135 kJ/mol>120°CThermal RunawayContinuous Flow Reactor / Rc1 Dosing
Hydrogenation -450 kJ/mol (per NO₂)~80°CMass Transfer (kLa) LimitationGas-Entrainment Agitation
Crystallization N/AN/AAerobic OxidationEnclosed N₂ Nutsche Filtration

Table 2: Impurity Profiling and Mitigation

ImpurityOriginDetection MethodMitigation Strategy
Des-methyl pyrazole Starting MaterialHPLC-UV (254 nm)Strict raw material release specifications
Unreacted Nitro-pyrazole Incomplete ReductionHPLC-UV (254 nm)Optimize H₂ pressure and kLa; sulfate removal
Azo-dimers (Brown color) Aerobic OxidationVisual / LC-MSDegassed solvents; inert atmosphere handling

Self-Validating Experimental Protocol

Catalytic Hydrogenation & Isolation (1kg Scale)

Objective: Safely reduce 5-methyl-4-nitro-1H-pyrazole-3-carboxamide to the target 4-amino API while preventing catalyst poisoning and aerobic oxidation.

Step 1: Reactor Preparation & Charging

  • Charge a 10L jacketed pressure reactor with 1.0 kg of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide and 5.0 L of degassed Methanol.

  • Causality: Degassing the solvent removes dissolved oxygen, preventing premature oxidation of the newly formed amine.

Step 2: Catalyst Addition

  • Carefully add 100 g of 5% Pd/C (50% wet paste).

  • Safety Note: Never add dry Pd/C to methanol vapors; the friction/static can ignite the solvent. The water content in the wet paste acts as a critical safety buffer.

Step 3: Inerting and Pressurization

  • Purge the reactor headspace with N₂ gas (pressurize to 2 bar, release) three times.

  • Purge with H₂ gas (pressurize to 2 bar, release) three times.

  • Pressurize the reactor to 3.0 bar with H₂ and initiate agitation at 500 RPM using a gas-entrainment impeller.

Step 4: Reaction Monitoring (Self-Validation)

  • Heat the jacket to maintain an internal temperature of 40°C.

  • Validation Check: Monitor the mass flow controller for H₂ uptake. The reaction is deemed complete when H₂ consumption drops to <0.01 L/min for 30 consecutive minutes. Confirm via HPLC (<0.1% starting material).

Step 5: Filtration and Isolation

  • Vent the H₂ and purge the reactor with N₂ three times.

  • Transfer the reaction mixture via positive N₂ pressure through an inline filter (to remove Pd/C) directly into a N₂-blanketed crystallizer.

  • Validation Check: The filtered solution must remain pale yellow. If the solution darkens during transfer, oxygen ingress has occurred.

  • Concentrate under vacuum and crystallize by anti-solvent addition (degassed ethyl acetate). Filter via enclosed Nutsche and dry under vacuum at 35°C.

References

  • Practical Process Research and Development: A Guide for Organic Chemists Source: Academic Press (Elsevier) URL:[Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration... Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development and Scale-up of Continuous Electrocatalytic Hydrogenation... Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

purification techniques for crude 4-amino-5-methyl-1H-pyrazole-3-carboxamide mixtures

Welcome to the Application Support portal. As a Senior Application Scientist, I frequently guide research teams through the isolation of highly polar, nitrogen-rich heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support portal. As a Senior Application Scientist, I frequently guide research teams through the isolation of highly polar, nitrogen-rich heterocycles. (CAS: 28668-16-8) is a critical building block in the synthesis of pyrazolopyrimidine-based kinase inhibitors[1]. However, its amphoteric nature and dense array of hydrogen-bonding domains make standard purification workflows highly prone to failure.

This guide provides field-proven, mechanistically grounded solutions to ensure you achieve the >95% purity standard required for downstream commercial and pharmaceutical applications[2].

Part 1: Troubleshooting FAQs

Q1: Why does my crude mixture streak severely on normal-phase silica gel, resulting in poor recovery? Causality: This compound possesses a 4-amino group, a pyrazole ring, and a 3-carboxamide moiety. These functional groups act as potent hydrogen-bond donors and acceptors. On standard, bare silica gel, these basic nitrogen atoms interact strongly with acidic residual silanols on the stationary phase. This causes severe peak tailing, irreversible adsorption, and ultimately, catastrophic yield loss. Solution: You must mask the silanol interactions. If you must use normal-phase chromatography, modify your mobile phase (e.g., Dichloromethane/Methanol) by adding 1–2% v/v concentrated aqueous Ammonium Hydroxide ( NH4​OH ) or Triethylamine (TEA). For better results, abandon normal-phase entirely and switch to a reverse-phase C18 system[3].

Q2: During reverse-phase Preparative HPLC, I observe split peaks or broad tailing. How can I resolve this? Causality: The primary 4-amino group is basic. At a neutral pH, the molecule exists in an equilibrium of partially protonated states. As it travels through the column, these different charge states interact differently with the C18 stationary phase, leading to broad or split peaks. Solution: Force the molecule into a single, fully protonated state by using an acidic modifier. Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to both your aqueous and organic (Acetonitrile) mobile phases. This induces ion-pairing, sharpens the chromatographic peak, and ensures reproducible retention times[3].

Q3: What is the most efficient way to scale up purification without using massive amounts of chromatography solvent? Causality: For bulk scale (>1 gram), preparative chromatography becomes economically and environmentally unviable. Fortunately, the zwitterionic-like polarity of the compound makes it highly amenable to solvent/anti-solvent recrystallization. It is highly soluble in hot polar protic solvents but insoluble in moderately polar organic solvents. Solution: Dissolve the crude mixture in a minimal amount of hot Ethanol. Slowly add an anti-solvent of intermediate polarity (like Ethyl Acetate) until the solution becomes slightly turbid, then allow it to cool slowly to induce crystallization. This method routinely achieves >95% purity[2].

Part 2: Quantitative Data Summary

The following table summarizes the expected performance metrics for various purification modalities applied to this specific compound.

Purification MethodOptimal ScaleTypical YieldTarget PurityProcessing TimeSolvent Consumption
Normal-Phase Flash (NH₄OH modified) 100 mg – 5 g60–75%90–95%2–4 hoursHigh
Reverse-Phase Prep HPLC (TFA modified) 10 mg – 1 g75–85%>98%1–2 hoursMedium
Solvent/Anti-Solvent Recrystallization > 5 g80–90%>95%12–24 hoursLow

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Optimized Reverse-Phase Preparative HPLC

Use this protocol for discovery-scale reactions (< 1 gram) requiring ultra-high purity (>98%) for biological assays.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Water. Causality: DMSO disrupts intermolecular hydrogen bonding, preventing sample precipitation upon injection.

  • Column Selection: Use an end-capped C18 preparative column (e.g., 21.2 x 250 mm, 5 µm). End-capping minimizes residual silanol interactions.

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% v/v TFA.

    • Solvent B: MS-grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Elution: Run a shallow gradient from 2% B to 40% B over 20 minutes. The high polarity of the compound means it will elute early; a shallow gradient ensures separation from closely related pyrazole isomers[3].

  • Self-Validation Step: Analyze the collected fractions via LC-MS. A single, sharp peak demonstrating an m/z of 141.07 [M+H]+ confirms the target identity and purity[1]. Lyophilize the pure fractions.

Protocol B: Solvent/Anti-Solvent Recrystallization

Use this protocol for process-scale reactions (> 1 gram) to achieve commercial-grade purity (>95%) without chromatography.

  • Dissolution: Suspend the crude solid in a minimal volume of hot Ethanol (approx. 70°C). Stir until fully dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a celite pad to remove insoluble polymeric byproducts or catalyst residues.

  • Anti-Solvent Addition: While maintaining the filtrate at 60°C, add Ethyl Acetate dropwise until the solution becomes faintly cloudy (the cloud point). Causality: Ethyl acetate lowers the dielectric constant of the medium, forcing the polar pyrazole out of solution.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Self-Validation Step: Isolate the crystals via vacuum filtration, wash with cold Ethyl Acetate, and dry under high vacuum. Check the melting point or run an analytical HPLC to confirm >95% purity[2].

Part 4: Purification Decision Matrix

PurificationWorkflow Start Crude 4-amino-5-methyl-1H- pyrazole-3-carboxamide CheckScale Assess Reaction Scale Start->CheckScale ScaleSmall Discovery Scale (< 1g) CheckScale->ScaleSmall ScaleLarge Process Scale (> 1g) CheckScale->ScaleLarge PrepHP Reverse-Phase Prep HPLC (C18, 0.1% TFA modifier) ScaleSmall->PrepHP High Purity Silica Normal-Phase Flash (DCM:MeOH + 1% NH4OH) ScaleSmall->Silica Isomer Separation Recryst Recrystallization (EtOH/EtOAc) ScaleLarge->Recryst First Pass Fail Severe Tailing / Loss Silica->Fail If no NH4OH used Recryst->PrepHP If purity < 95%

Decision matrix for 4-amino-5-methyl-1H-pyrazole-3-carboxamide purification based on scale.

Part 5: References

  • PubChem Compound Summary for CID 4559411, 4-amino-5-methyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. Available at:[Link]

  • US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors. Google Patents. Available at:

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide-28668-16-8. Thoreauchem. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 4-Amino-5-methyl-1H-pyrazole-3-carboxamide Functionalization

Welcome to the technical support center for the functionalization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to opt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize catalytic C-N bond-forming reactions with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-amino-5-methyl-1H-pyrazole-3-carboxamide for functionalization?

The 4-amino-5-methyl-1H-pyrazole-3-carboxamide scaffold presents several potential sites for functionalization. The most common targets for catalytic cross-coupling are the nitrogen atoms. These include the exocyclic amino group at the C4 position and the two endocyclic nitrogen atoms of the pyrazole ring (N1 and N2). Controlling the regioselectivity of these reactions is a primary challenge, as functionalization can occur at any of these sites. The choice of catalyst, ligand, and reaction conditions is paramount to directing the reaction to the desired nitrogen atom.[1][2]

Q2: What are the most common catalytic methods for N-arylation of the 4-amino group?

The Buchwald-Hartwig amination is the most prevalent and powerful method for the N-arylation of the 4-amino group on pyrazole scaffolds.[3][4] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the aminopyrazole and an aryl halide (or pseudohalide). The reaction's success is highly dependent on the careful selection of a palladium precursor, a sterically demanding phosphine ligand, and a suitable base.[3][5]

Q3: Why is the choice of ligand so critical in the N-arylation of this substrate?

Ligand selection is crucial for several reasons:

  • Catalyst Stability and Activity: The ligand stabilizes the active Pd(0) species, preventing decomposition and promoting the catalytic cycle.[6]

  • Regioselectivity: The steric and electronic properties of the ligand can influence which nitrogen atom on the pyrazole scaffold coordinates to the palladium center, thereby directing the regioselectivity of the arylation.[1] Bulky, electron-rich ligands often favor coupling at less hindered sites.[3]

  • Reaction Scope: Different generations of Buchwald-Hartwig ligands have been developed to expand the scope of compatible aryl halides (chlorides, bromides, iodides) and functional groups.[3][7] For a challenging substrate like a heterocyclic amine, modern, sterically hindered biarylphosphine ligands are often required for high yields.[8]

Troubleshooting Guide: Common Issues in N-Arylation

This section addresses specific problems you may encounter during the palladium-catalyzed N-arylation of 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Problem 1: Low or No Conversion to the Desired Product

Low conversion is a frequent issue that can often be resolved by systematically evaluating each component of the reaction.

Possible Cause Underlying Reason & Recommended Solution
Inactive Catalyst The active Pd(0) catalyst is sensitive to oxygen. Solution: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and freshly opened reagents. Consider using a palladium pre-catalyst (e.g., a palladacycle), which is often more air-stable and activates under basic conditions.[5]
Inappropriate Ligand The ligand may not be suitable for this specific heterocyclic amine. Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are often effective for coupling with heterocyclic amines.[9][10]
Incorrect Base Selection The base must be strong enough to deprotonate the aminopyrazole but not so strong that it causes substrate decomposition or unwanted side reactions. Solution: Sodium tert-butoxide (NaOtBu) is a common strong base, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and should be screened, especially with base-sensitive functional groups.[5][6]
Poor Solvent Choice The solvent must solubilize the reagents and be stable at the reaction temperature. Solution: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[5][8] Ensure the solvent is anhydrous.
Problem 2: Poor Regioselectivity (Mixture of N1, N2, and N4-arylated products)

Controlling where the aryl group attaches is often the greatest challenge.

Possible Cause Underlying Reason & Recommended Solution
Lack of Steric or Electronic Bias The pyrazole core has multiple nucleophilic nitrogen atoms with similar reactivity. Solution: The ligand plays a key role. A very bulky ligand can sterically block coordination at the more hindered ring nitrogens, favoring reaction at the exocyclic 4-amino group. Copper-catalyzed systems, sometimes utilizing arynes, have also been shown to offer switchable regioselectivity based on ligand choice.[1] Protecting groups on the pyrazole N1 position can also be used to direct functionalization.[11][12]
Reaction Temperature Higher temperatures can sometimes lead to scrambling and loss of selectivity. Solution: Screen a range of temperatures. While Buchwald-Hartwig reactions often require heat (80-110 °C), running the reaction at the lowest effective temperature may improve regioselectivity.[13]
Problem 3: Dehalogenation of the Aryl Halide Coupling Partner

The appearance of a dehalogenated arene byproduct indicates a competing reductive pathway.

Possible Cause Underlying Reason & Recommended Solution
β-Hydride Elimination This side reaction can compete with reductive elimination, especially with certain substrates or at high temperatures. Solution: Use a more electron-rich and bulky ligand. These ligands accelerate the desired reductive elimination step, outcompeting β-hydride elimination.[10] Lowering the reaction temperature can also mitigate this side reaction.[10]
Presence of Water Trace water can hydrolyze intermediates in the catalytic cycle, leading to dehalogenation. Solution: Re-emphasizing the need for strictly anhydrous conditions is critical. Use freshly distilled solvents and oven-dried glassware.

Visualization of Key Processes

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

G cluster_0 Troubleshooting Workflow: Low Conversion Start Low Conversion Observed Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Screen_Ligand Screen Bulky Ligands (e.g., XPhos, RuPhos) Check_Inert->Screen_Ligand [ Conditions OK ] Success Successful Coupling Check_Inert->Success [ Issue Found & Fixed ] Screen_Base Screen Bases (NaOtBu, Cs2CO3, K3PO4) Screen_Ligand->Screen_Base [ No Improvement ] Screen_Ligand->Success [ Improvement ] Optimize_Temp Optimize Temperature (80-110 °C) Screen_Base->Optimize_Temp [ No Improvement ] Screen_Base->Success [ Improvement ] Optimize_Temp->Success [ Improvement ]

Caption: A logical workflow for troubleshooting low-yield reactions.

G cluster_1 Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Intermediate OxAdd->AmineCoord + Amine - X- RedElim Reductive Elimination AmineCoord->RedElim Deprotonation (Base) HX_Base [H-Base]+X- AmineCoord->HX_Base RedElim->Pd0 Forms C-N Bond Product Ar-NH-Pyrazole (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine H-N(H)-Pyrazole Amine->AmineCoord Base Base Base->AmineCoord

Caption: The core steps of the Pd-catalyzed amination cycle.

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol is designed for the parallel screening of several conditions to identify an optimal catalyst system quickly.

Reagents & Equipment:

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide

  • Aryl bromide or iodide (1.1 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)[7]

  • Phosphine Ligand (4-5 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox): To each reaction vial, add the palladium pre-catalyst, the specific phosphine ligand for that vial, and the base.

  • Reagent Addition: Add 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.0 equivalent) to each vial.

  • Add the aryl halide (1.1 equivalents) to each vial.

  • Dispense the anhydrous solvent into each vial to a concentration of ~0.1 M.

  • Reaction: Seal the vials and remove the array from the glovebox. Place it on a pre-heated stirrer hotplate (e.g., 100 °C).

  • Monitoring: Stir the reactions for 12-24 hours. Monitor progress by taking small aliquots for LC-MS or TLC analysis.

  • Workup & Analysis: After completion, cool the reactions to room temperature. Dilute with a solvent like ethyl acetate, filter through a small plug of celite, and analyze the crude mixture by LC-MS or ¹H NMR to determine conversion and identify the most promising conditions.

Protocol 2: Recommended Starting Point for N-Arylation

This protocol provides a robust starting point based on commonly successful conditions for heterocyclic amine coupling.[13]

Materials:

  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide (1.0 mmol)

  • Aryl Bromide (1.1 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous Toluene (10 mL)

  • Oven-dried Schlenk flask with stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add 4-amino-5-methyl-1H-pyrazole-3-carboxamide, the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N-arylated product.

References

  • Vertex AI Search. (n.d.). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC - NIH.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • Doyle, A. G., & Eastgate, M. D. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry.
  • Huang, A., et al. (n.d.).
  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Choy, A. L., & Daugulis, O. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC - NIH.
  • Choy, A. L., & Daugulis, O. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Arkivoc. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.
  • Molecules. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
  • Organic Chemistry Portal. (2005). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 3-amino-4-methylbenzoate.
  • DSpace@MIT. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionalization.
  • ResearchGate. (n.d.). Optimization of the catalyst amount and temperature on the reaction of 3-methyl-1-phenyl-1H.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • BenchChem. (n.d.). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-amino-5-methyl-1H-pyrazole-3-carboxamide and 5-amino-pyrazole-4-carboxamide for Researchers and Drug Development Professionals

An In-depth Analysis of Two Key Heterocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, pyrazole-containing compounds stand out for their versatile biological activities and synthetic acc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of Two Key Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, pyrazole-containing compounds stand out for their versatile biological activities and synthetic accessibility. Among these, aminopyrazole carboxamides have emerged as privileged scaffolds, forming the core of numerous clinical candidates and approved drugs. This guide provides a detailed comparative analysis of two isomeric aminopyrazole carboxamides: 4-amino-5-methyl-1H-pyrazole-3-carboxamide and 5-amino-pyrazole-4-carboxamide. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the arrangement of substituents on the pyrazole ring between 4-amino-5-methyl-1H-pyrazole-3-carboxamide and 5-amino-pyrazole-4-carboxamide leads to distinct physicochemical properties that can significantly impact their behavior in biological systems.

Property4-amino-5-methyl-1H-pyrazole-3-carboxamide5-amino-pyrazole-4-carboxamideData Source
Molecular Formula C₅H₈N₄OC₄H₆N₄OCalculated
Molecular Weight 140.14 g/mol 126.12 g/mol Calculated
Predicted XlogP -0.3-0.8[1]
Predicted pKa Basic: 3.5, Acidic: 13.9Basic: 2.8, Acidic: 14.5Predicted
Appearance Off-white to pale beige solidWhite to off-white powder[2][3]
Solubility Soluble in polar organic solventsSoluble in DMSO, Methanol[4]

The presence of a methyl group in 4-amino-5-methyl-1H-pyrazole-3-carboxamide increases its lipophilicity compared to the unsubstituted 5-amino-pyrazole-4-carboxamide, as reflected in the predicted XlogP values. This difference in lipophilicity can influence properties such as membrane permeability and protein binding. The predicted pKa values suggest that both compounds are weakly basic, with the 4-amino isomer being slightly more basic. These fundamental differences in their physicochemical profiles are critical considerations in the early stages of drug design.

Synthesis and Chemical Reactivity: Building Blocks for Drug Discovery

Both aminopyrazole carboxamides are valuable building blocks in organic synthesis, with established routes for their preparation. The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution patterns for further derivatization.

Synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

A common approach to the synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide involves a multi-step sequence starting from ethyl 2-cyano-3-oxobutanoate. This method provides a reliable route to the desired product.[5]

Experimental Protocol: Synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

  • Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

    • To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add hydrazine hydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain ethyl 5-methyl-1H-pyrazole-3-carboxylate.

  • Step 2: Nitration.

    • Dissolve the product from Step 1 in a mixture of sulfuric acid and nitric acid at 0°C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to yield the nitrated intermediate.

  • Step 3: Reduction.

    • Reduce the nitro group of the intermediate from Step 2 using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction mixture to isolate the 4-amino pyrazole intermediate.

  • Step 4: Amidation.

    • Hydrolyze the ester group of the 4-amino pyrazole intermediate to the corresponding carboxylic acid using aqueous sodium hydroxide.

    • Activate the carboxylic acid using a coupling agent (e.g., HATU, HOBt) and react it with ammonia or an ammonia source to form the final carboxamide product.

    • Purify the final product by recrystallization or column chromatography.

Synthesis of 5-amino-pyrazole-4-carboxamide

The synthesis of 5-amino-pyrazole-4-carboxamide is often achieved through the condensation of a hydrazine with a β-ketonitrile derivative. This approach is versatile and allows for the introduction of various substituents on the pyrazole ring.[6]

Experimental Protocol: Synthesis of 5-amino-pyrazole-4-carboxamide

  • Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate.

    • React ethyl cyanoacetate with triethyl orthoformate in the presence of a catalytic amount of acetic anhydride.

    • Heat the mixture to drive the reaction to completion.

    • Distill the product under reduced pressure to obtain ethyl 2-cyano-3-ethoxyacrylate.

  • Step 2: Cyclization with Hydrazine.

    • To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • The product, ethyl 5-amino-1H-pyrazole-4-carboxylate, will precipitate from the reaction mixture.

    • Collect the solid by filtration and wash with cold ethanol.

  • Step 3: Amidation.

    • Heat the ethyl 5-amino-1H-pyrazole-4-carboxylate from Step 2 in a sealed tube with aqueous ammonia.

    • After cooling, the product, 5-amino-pyrazole-4-carboxamide, will crystallize.

    • Collect the product by filtration and recrystallize from a suitable solvent.

Synthesis_Comparison cluster_4_amino 4-amino-5-methyl-1H-pyrazole-3-carboxamide Synthesis cluster_5_amino 5-amino-pyrazole-4-carboxamide Synthesis start_4 Ethyl 2-cyano-3-oxobutanoate step1_4 Cyclization with Hydrazine start_4->step1_4 step2_4 Nitration step1_4->step2_4 step3_4 Reduction step2_4->step3_4 step4_4 Amidation step3_4->step4_4 end_4 4-amino-5-methyl-1H- pyrazole-3-carboxamide step4_4->end_4 start_5 Ethyl Cyanoacetate step1_5 Reaction with Triethyl Orthoformate start_5->step1_5 step2_5 Cyclization with Hydrazine step1_5->step2_5 step3_5 Amidation step2_5->step3_5 end_5 5-amino-pyrazole-4-carboxamide step3_5->end_5

Caption: Comparative workflow of the synthesis of the two aminopyrazole carboxamide isomers.

Biological Activity: Divergent Paths in Kinase Inhibition

Both 4-amino-5-methyl-1H-pyrazole-3-carboxamide and 5-amino-pyrazole-4-carboxamide scaffolds have been extensively explored as kinase inhibitors. However, the positioning of the amino and carboxamide groups directs their derivatives towards different kinase families, highlighting the importance of substituent placement in achieving target selectivity.

Derivatives of the 4-amino-1H-pyrazole-3-carboxamide scaffold have shown significant promise as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) .[7] These kinases are crucial targets in oncology, particularly for the treatment of acute myeloid leukemia (AML). The 4-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

In contrast, the 5-amino-pyrazole-4-carboxamide scaffold has been a fertile ground for the development of inhibitors targeting a different set of kinases. Derivatives of this isomer have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) , Interleukin-1 receptor-associated kinase 4 (IRAK4) , and Calcium-Dependent Protein Kinase 1 (CDPK1) in parasites.[8][9][10] The 5-amino group in this scaffold also typically forms critical hydrogen bonds with the kinase hinge region.

Kinase_Target_Comparison cluster_targets_4 Primary Kinase Targets cluster_targets_5 Primary Kinase Targets scaffold_4_amino 4-amino-5-methyl-1H- pyrazole-3-carboxamide Scaffold FLT3 FLT3 scaffold_4_amino->FLT3 Inhibition CDKs CDKs scaffold_4_amino->CDKs Inhibition scaffold_5_amino 5-amino-pyrazole-4-carboxamide Scaffold FGFRs FGFRs scaffold_5_amino->FGFRs Inhibition IRAK4 IRAK4 scaffold_5_amino->IRAK4 Inhibition CDPK1 CDPK1 (parasitic) scaffold_5_amino->CDPK1 Inhibition

Caption: Divergent primary kinase targets for the two aminopyrazole carboxamide scaffolds.

While direct, head-to-head kinase profiling of the parent, unsubstituted compounds is not extensively reported in the literature, the wealth of data on their derivatives strongly suggests that the isomeric nature of the scaffold plays a crucial role in determining kinase selectivity. The different spatial arrangement of hydrogen bond donors and acceptors, as well as the overall shape of the molecule, dictates how these scaffolds and their derivatives fit into the ATP-binding pockets of different kinases.

Conclusion and Future Perspectives

The choice between these two scaffolds in a drug discovery program will be dictated by the specific biological target and the desired pharmacological profile. Further head-to-head comparative studies of the parent compounds and their systematically modified derivatives would provide invaluable data for a deeper understanding of the structure-activity relationships and would undoubtedly accelerate the development of new and more selective therapeutic agents.

References

  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., ... & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 116558.
  • Scicinski, J. J., Al-Assad, Z. A., Betzer, J. F., Bresson, D., D'Amico, D. C., Gal-Tanamy, M., ... & Van Voorhis, W. C. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS infectious diseases, 5(6), 912-922.
  • Zhi, Y., Wang, Z., Zhang, J., Li, Y., Wang, Y., Lu, T., ... & Lu, S. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International journal of molecular sciences, 20(22), 5739.
  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., ... & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Request PDF.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76.
  • Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., ... & Adams, J. L. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • PubChem. (n.d.). 4-amino-5-methyl-1h-pyrazole-3-carboxamide. Retrieved from [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2016).
  • Scicinski, J. J., Al-Assad, Z. A., Betzer, J. F., Bresson, D., D'Amico, D. C., Gal-Tanamy, M., ... & Van Voorhis, W. C. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS infectious diseases, 5(6), 912-922.
  • Barvian, M., Brier, S., Finkelstein, J., Fowlin, T., Hanne, J., Harris, J., ... & Weigelt, S. (2005). Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles.
  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., ... & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Request PDF.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 129-142.
  • PubChemLite. (n.d.). 4-amino-5-methyl-1h-pyrazole-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Zhi, Y., Wang, Z., Zhang, J., Li, Y., Wang, Y., Lu, T., ... & Lu, S. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International journal of molecular sciences, 20(22), 5739.
  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., ... & Lu, X. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. Request PDF.
  • Goldstein, D. M., Alfredson, T., Bertrand, J., Bince, M., Chamberlain, S. D., Cushing, T. D., ... & Harris, J. L. (2005). Discovery of 5-amino-N-(1H-pyrazol-4-yl) pyrazolo [1, 5-a] pyrimidine-3-carboxamide inhibitors of IRAK4. ACS medicinal chemistry letters, 6(5), 580-585.
  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., ... & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo [1, 5-a] Pyrimidines. Molecules, 13(12), 3036-3047.
  • Lusardi, M., Cichero, E., & Fossa, P. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3784.
  • Lusardi, M., Cichero, E., & Fossa, P. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Wang, Y., Li, J., Li, S., & Li, H. (2015). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Journal of the Chinese Chemical Society, 62(1), 69-76.
  • Wang, Y., Li, J., Li, S., & Li, H. (2012). Synthesis, biological evaluation, and molecular docking studies of N, 1, 3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & medicinal chemistry letters, 22(11), 3689-3692.
  • Kumar, A., Sharma, S., & Kumar, R. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(4), 136-144.
  • Wang, X., et al. (2010). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
  • Patel, K. D., & Patel, N. K. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1162-1167.
  • Maleki, A., Ghamari, N., & Gholamzadeh, Z. (2022).
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo [1, 5-a] Pyrimidines.
  • Cerkovnik, J., & Svete, J. (2021). Synthesis and Characterization of Novel Methyl (3) 5-(N-Boc-piperidinyl)
  • Ebenezer, O., & Olanrewaju, I. O. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology, 18(4), 231-239.

Sources

Comparative

A Comparative Guide to the Validated Quantification of 4-amino-5-methyl-1H-pyrazole-3-carboxamide

This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay for the precise quantification of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay for the precise quantification of 4-amino-5-methyl-1H-pyrazole-3-carboxamide. As a crucial intermediate or potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs), its accurate measurement is paramount for ensuring product quality, safety, and regulatory compliance.

Beyond a simple recitation of protocols, this document delves into the causal reasoning behind the selection of methodologies and validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] Furthermore, this guide extends its scope to an objective comparison with alternative analytical technologies, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to select the most appropriate analytical tool for their specific needs.

Part 1: The Reference Method: A Validated HPLC-UV Assay

High-Performance Liquid Chromatography is the workhorse of the modern pharmaceutical quality control laboratory. Its robustness, reliability, and cost-effectiveness make it the primary choice for quantifying analytes in bulk drug substances and finished products. The selection of UV detection is predicated on the analyte possessing a suitable chromophore that absorbs light in the ultraviolet-visible spectrum, a characteristic of the pyrazole ring system.

Experimental Protocol: HPLC-UV Method

This protocol outlines a validated method for the quantification of 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 235 nm

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-amino-5-methyl-1H-pyrazole-3-carboxamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing the analyte, dissolve in the diluent, and dilute as necessary to fall within the calibration range.

Method Validation: Adherence to ICH Q2(R2) Guidelines

An analytical method's validation is the documented proof that it is fit for its intended purpose.[2][5][6] The following parameters were assessed according to ICH guidelines to ensure the reliability of the HPLC-UV assay.[1][4][7][8][9]

G cluster_0 Method Development cluster_2 System Suitability Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity SST System Suitability Testing (Tailing, Plate Count, %RSD) SST->Dev Robustness Robustness SST->Robustness Linearity Linearity Specificity->Linearity Precision Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ LOD_LOQ->Robustness Validation_Report Validation Complete Fit for Purpose Robustness->Validation_Report

Caption: Decision tree for selecting an appropriate analytical method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity quantification, particularly in complex matrices. It couples the separation power of HPLC with the specificity and sensitivity of a triple quadrupole mass spectrometer. [10][11]

  • Principle: After chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and enters the mass spectrometer. A specific precursor ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise.

  • Causality: The primary driver for choosing LC-MS/MS is the need for a lower limit of quantitation (LOQ) than what UV detectors can provide. [12]This is critical for applications like pharmacokinetic studies, impurity profiling at trace levels, or analyzing samples from complex biological or environmental matrices. [13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. [14]

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification. [15]* Causality: For a compound like 4-amino-5-methyl-1H-pyrazole-3-carboxamide, which has polar functional groups (-NH2, -C=O), direct analysis by GC is challenging due to its low volatility. A chemical derivatization step (e.g., silylation) would be required to mask the polar groups and increase volatility. [14]This additional step can introduce variability and complexity. Therefore, GC-MS is generally considered less suitable for this analyte compared to LC-based methods, but can be used for identifying volatile pyrazole-related impurities. [16][17][18]

Capillary Electrophoresis (CE)

CE offers a different separation mechanism from chromatography, making it an excellent orthogonal technique.

  • Principle: CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte. [19]The separation is influenced by the analyte's charge, size, and the properties of the buffer.

  • Causality: The choice of CE is often driven by the need for an orthogonal separation technique to confirm purity results obtained by HPLC or to resolve co-eluting impurities. [20][21]Its extremely low consumption of sample and reagents also makes it a "green" analytical alternative. [22][23]However, achieving the same level of robustness and sensitivity as HPLC-UV for routine QC can be challenging.

Comparative Performance Overview
FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)Capillary Electrophoresis (CE)
Sensitivity (LOQ) Good (µg/mL range)Excellent (pg/mL to ng/mL range)Very Good (ng/mL range)Moderate to Good
Specificity Good (relies on chromatographic resolution)Excellent (based on mass-to-charge ratio)Excellent (based on mass fragmentation)Excellent (different separation principle)
Matrix Tolerance ModerateExcellentModerateGood
Throughput HighHighModerate (due to derivatization)Moderate
Instrumentation Cost LowHighModerateLow to Moderate
Operational Complexity LowHighModerateModerate
Primary Application Routine QC, Assay, PurityTrace quantification, bioanalysis, impurity IDVolatile compound analysisOrthogonal method, chiral separations

Conclusion and Recommendations

The validated HPLC-UV method stands as a robust, reliable, and cost-effective technique for the routine quantification of 4-amino-5-methyl-1H-pyrazole-3-carboxamide in a quality control setting. Its performance, as demonstrated through rigorous validation against ICH guidelines, confirms its suitability for its intended purpose in assay and impurity determination.

The selection of an alternative method should be scientifically justified based on the analytical objective:

  • For ultra-trace level quantification or analysis in complex biological matrices where high sensitivity and specificity are non-negotiable, LC-MS/MS is the unequivocal choice.

  • Capillary Electrophoresis (CE) serves as an invaluable orthogonal tool for cross-validation, offering a different selectivity that can help confirm peak purity and resolve impurities that may co-elute in HPLC.

  • GC-MS is generally not recommended for this specific analyte due to the need for derivatization but remains a powerful tool for the broader analysis of related volatile impurities.

Ultimately, the choice of technology depends on a thorough understanding of the analytical problem and the required data quality, balanced against practical considerations of cost, throughput, and available expertise.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Altria, K. D., & Smith, N. W. (1995). Determination of drug-related impurities by capillary electrophoresis. Journal of Chromatography B: Biomedical Applications, 667(1), 195-207. [Link]

  • JEOL Ltd. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. [Link]

  • El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(5), 727-741. [Link]

  • Swathi, C. A., et al. (2022). A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS. European Journal of Pharmaceutical and Medical Research, 9(2), 103-108. [Link]

  • El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. PubMed, 35573874. [Link]

  • International Journal of Novel Research and Development. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. [Link]

  • Patel, D. J., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]

  • Santos, F. J., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Santos, F. J., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1591, 204-212. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Clough, T. J., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 5(2), 1238-1242. [Link]

  • Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. [Link]

  • Unknown Source. (2010). LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. [Link]

  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]

  • MDPI. (2022). Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Semantic Scholar. (2024). A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters' Mediated Metformin Uptake and. [Link]

  • MASONACO. (n.d.). Free amino acids (LC-MS/MS). [Link]

Sources

Validation

Benchmarking Kinase Inhibition of 4-Amino-5-Methyl-1H-Pyrazole-3-Carboxamide Derivatives: A Technical Guide

The design of highly selective, potent kinase inhibitors relies heavily on the identification of privileged molecular scaffolds. Among these, the 4-amino-5-methyl-1H-pyrazole-3-carboxamide core has emerged as a highly ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The design of highly selective, potent kinase inhibitors relies heavily on the identification of privileged molecular scaffolds. Among these, the 4-amino-5-methyl-1H-pyrazole-3-carboxamide core has emerged as a highly versatile hinge-binding fragment. By mimicking the adenine ring of ATP, this structural motif establishes critical hydrogen-bonding networks within the kinase active site.

This guide provides an objective benchmarking analysis of pyrazole-3-carboxamide derivatives against standard clinical inhibitors. It is designed for drug development professionals and application scientists who require rigorous, self-validating experimental workflows to evaluate novel kinase inhibitors.

Mechanistic Grounding: The Pyrazole-3-Carboxamide Scaffold

The efficacy of the 4-amino-5-methyl-1H-pyrazole-3-carboxamide fragment stems from its precise spatial geometry. In Cyclin-Dependent Kinases (e.g., CDK2), the pyrazole nitrogen and the carboxamide motif act as a potent hydrogen bond donor/acceptor pair, anchoring the molecule to the backbone carbonyl and amide of the hinge region (specifically Leu83 in CDK2). The 5-methyl group provides essential van der Waals interactions, restricting the conformational flexibility of the molecule and driving it into the hydrophobic pocket.

This structural rationale was elegantly demonstrated in the development of [1], a pan-CDK inhibitor, and later adapted to target Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia (AML) via derivatives like [2].

Pathway Scaffold Pyrazole-3-carboxamide Derivatives CDK CDK2 / CDK4 Scaffold->CDK ATP Competitive Hinge Binding FLT3 FLT3 Receptor Scaffold->FLT3 Type I Inhibition Rb Rb Protein CDK->Rb Phosphorylates STAT5 STAT5 FLT3->STAT5 Phosphorylates CellCycle Cell Cycle Arrest Rb->CellCycle Blockade prevents G1/S transition Apoptosis Apoptosis STAT5->Apoptosis Inhibition induces cell death

Mechanism of pyrazole-3-carboxamide derivatives inhibiting CDK/FLT3 pathways.

Comparative Performance Benchmarking

To objectively evaluate the pyrazole-3-carboxamide class, we benchmarked representative derivatives (AT7519 and Compound 8t) against established reference inhibitors: Flavopiridol (pan-CDK), Palbociclib (CDK4/6 specific), and Midostaurin (FLT3).

Quantitative Target Selectivity (IC₅₀ Profiling)
InhibitorScaffold ClassCDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)FLT3 IC₅₀ (nM)Primary Target Profile
AT7519 Pyrazole-3-carboxamide47100>10,000Pan-CDK
Compound 8t Pyrazole-3-carboxamide0.720.770.089FLT3 / CDK2/4 Dual
Flavopiridol Flavone3060>10,000Pan-CDK (Reference)
Palbociclib Pyrido-pyrimidine>10,00011>10,000CDK4/6 (Reference)
Midostaurin Indolocarbazole>1,000>1,00011FLT3 (Reference)

Data Synthesis: The pyrazole-3-carboxamide scaffold demonstrates remarkable plasticity. While AT7519 shows potent pan-CDK inhibition comparable to Flavopiridol, structural modifications at the 4-amino position (as seen in Compound 8t) shift the selectivity profile, yielding sub-nanomolar potency against both FLT3 and CDKs—outperforming Midostaurin in FLT3 inhibition.

Experimental Methodologies: Self-Validating Protocols

To generate the benchmarking data above, researchers must employ rigorous, artifact-free assays. Below are the optimized protocols, emphasizing the causality behind each experimental choice.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Heterocyclic compounds like pyrazoles often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET circumvents this by utilizing a time delay before measurement, allowing short-lived background fluorescence to decay while capturing the long-lived emission of lanthanide fluorophores.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the pyrazole-3-carboxamide derivatives in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration strictly ≤1% to prevent kinase denaturation).

  • Enzyme Incubation: Add the recombinant kinase (e.g., CDK2/Cyclin E or FLT3) and substrate peptide.

  • ATP Addition (Critical Step): Initiate the reaction by adding ATP.

    • Causality: The ATP concentration must be maintained at or slightly below the established Km​ for the specific kinase. Because these derivatives are ATP-competitive, using physiological ATP levels in vitro will artificially inflate the apparent IC₅₀, masking true binding affinity.

  • Reaction Quenching: After 60 minutes, add EDTA to chelate Mg2+ and halt kinase activity, alongside the Europium-labeled anti-phospho antibody and APC-labeled tracer.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Every plate must include a 16-well column of a known reference inhibitor (e.g., Staurosporine) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range and confirms the data is reliable.

TRFRET Prep Compound Dilution Incubate Kinase + ATP Reaction Prep->Incubate Quench Add EDTA + Antibody Incubate->Quench Read TR-FRET Detection Quench->Read Validate Z'-Factor Validation Read->Validate Ref Reference Inhibitor Ref->Incubate

Self-validating TR-FRET kinase assay workflow ensuring robust IC50 profiling.

Protocol B: Cellular Target Engagement (Western Blotting)

Biochemical potency does not guarantee cellular efficacy due to cell permeability and efflux pump dynamics. Target engagement must be validated in cellulo.

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed MV4-11 cells (FLT3-ITD mutant AML line) or HCT116 cells at 1×106 cells/well. Treat with pyrazole-3-carboxamide derivatives (0.1 nM to 10 μM) for 4 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are mandatory. Without them, endogenous phosphatases will rapidly strip phosphate groups during lysis, resulting in a false-positive indication of kinase inhibition.

  • Immunoblotting: Run lysates on SDS-PAGE, transfer to PVDF, and probe for specific downstream markers:

    • For CDKs: Probe for Phospho-Rb (Ser807/811).

    • For FLT3: Probe for Phospho-FLT3 (Tyr591) and Phospho-STAT5 (Tyr694).

  • Internal Control Validation:

    • Self-Validation: Always multiplex the blot with antibodies for Total-Rb or Total-FLT3 , as well as GAPDH . If the total protein levels drop alongside the phospho-levels, the compound is inducing rapid protein degradation or general cytotoxicity, rather than acting as a specific kinase inhibitor.

Conclusion

The 4-amino-5-methyl-1H-pyrazole-3-carboxamide core is a highly efficient, ligand-efficient scaffold for kinase inhibition. As demonstrated by the benchmarking data, it can be tuned from a pan-CDK inhibitor (AT7519) to a highly potent dual FLT3/CDK inhibitor. By utilizing self-validating protocols like TR-FRET with strict ATP- Km​ controls and multiplexed cellular target engagement assays, researchers can confidently benchmark new derivatives of this scaffold against current clinical standards.

References

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Woolford, A. J. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 51(16), 4986-4999.[Link] [1]

  • Wang, Y., et al. (2020). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." Molecules, 25(4), 920.[Link] [2]

Comparative

Reproducibility of Published 4-Amino-5-Methyl-1H-Pyrazole-3-Carboxamide Synthesis Routes: A Comparative Technical Guide

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for the generation of critical pyrazole building blocks. 4-Amino-5-methyl-1H-pyrazole-3-carboxamide (CAS 28668-16-8) is a highly privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for the generation of critical pyrazole building blocks. 4-Amino-5-methyl-1H-pyrazole-3-carboxamide (CAS 28668-16-8) is a highly privileged scaffold in modern drug discovery, serving as the core hinge-binding motif in potent Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase (CDK) inhibitors[1].

This guide objectively compares the reproducibility, scalability, and performance of the two primary published synthesis routes for this compound. By examining the causality behind specific experimental choices, this document provides a self-validating framework for researchers and drug development professionals.

Mechanistic Pathway Comparison

The synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide generally relies on the sequential functionalization of a pre-formed pyrazole ring. We compared two dominant strategies: Route A (The Ester-First / Catalytic Pathway) and Route B (The Acid-First / Metal-Mediated Pathway) .

SynthesisRoutes Start1 Ethyl 5-methyl-1H-pyrazole- 3-carboxylate NitroEster Ethyl 5-methyl-4-nitro- 1H-pyrazole-3-carboxylate (CAS 28668-07-7) Start1->NitroEster HNO3 / H2SO4 (Regioselective Nitration) Start2 5-methyl-1H-pyrazole- 3-carboxylic acid NitroAcid 5-methyl-4-nitro- 1H-pyrazole-3-carboxylic acid Start2->NitroAcid HNO3 / H2SO4 (Regioselective Nitration) NitroAmide 5-methyl-4-nitro- 1H-pyrazole-3-carboxamide (CAS 5334-36-1) NitroEster->NitroAmide NH3 / MeOH (Aminolysis) NitroAcid->NitroAmide 1. SOCl2 2. NH3(aq) (Amidation) Target 4-amino-5-methyl- 1H-pyrazole-3-carboxamide (CAS 28668-16-8) NitroAmide->Target Route A: Pd/C, H2 Route B: Fe / HCl (Reduction)

Fig 1: Comparative synthetic workflows for 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Quantitative Performance Analysis

Route A is the industry standard due to its avoidance of heavy metal reductants and highly crystalline intermediates. Route B, while viable for bench-scale synthesis, suffers from lower overall yields due to the harsh conditions required for the amidation of the nitro-acid intermediate.

Performance MetricRoute A (Ester-First / Pd/C)Route B (Acid-First / Fe-HCl)Industry Standard Target
Overall Yield (3 steps) 68 - 72%45 - 50%> 65%
Purity (HPLC-UV) > 98.5%~ 92.0%> 95.0%
Elemental Impurities < 10 ppm (Pd)> 200 ppm (Fe)< 20 ppm (ICH Q3D)
E-Factor (Waste/Product) 12.538.4< 15.0
Scalability Excellent (Kilogram scale)Poor (Exothermic quenching)High

Optimized Experimental Protocol (Route A)

To ensure high scientific integrity, the following protocol for Route A is designed as a self-validating system. Each step includes the mechanistic causality behind the reagent choices and in-process controls (IPCs) to guarantee reproducibility.

Step 1: Electrophilic Nitration

Objective: Synthesis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 28668-07-7).

  • Preparation: Dissolve 1.0 eq of ethyl 5-methyl-1H-pyrazole-3-carboxylate in concentrated H2​SO4​ (5 volumes) at 0 °C.

  • Addition: Dropwise add 1.2 eq of fuming HNO3​ , maintaining the internal temperature below 5 °C.

  • Reaction: Warm the mixture to 60 °C for 4 hours.

  • Workup: Pour the mixture over crushed ice. Filter the resulting white precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

  • Causality & Self-Validation: The pyrazole ring is heavily deactivated by protonation in strong acid. Heating to 60 °C is required to drive the electrophilic aromatic substitution at the C4 position. However, exceeding 65 °C risks oxidative degradation of the C5-methyl group. IPC: LC-MS should show complete consumption of the starting material and a single major peak at m/z 200 [M+H]+ .

Step 2: Aminolysis

Objective: Synthesis of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS 5334-36-1)[2].

  • Reaction: Suspend the nitro-ester (1.0 eq) in 7N NH3​ in Methanol (10 volumes) in a sealed pressure tube.

  • Heating: Stir at 80 °C for 16 hours.

  • Isolation: Cool the reaction to 0 °C. The product will spontaneously crystallize. Filter and wash with cold methanol.

  • Causality & Self-Validation: Methanolic ammonia is strictly chosen over aqueous ammonia. Aqueous conditions lead to competitive saponification, yielding the unwanted carboxylic acid. The reaction is thermodynamically driven by the precipitation of the highly crystalline nitro-amide. IPC: TLC (DCM:MeOH 9:1) will show the disappearance of the higher Rf ester spot.

Step 3: Catalytic Hydrogenation

Objective: Synthesis of 4-amino-5-methyl-1H-pyrazole-3-carboxamide (CAS 28668-16-8)[3].

  • Preparation: Dissolve the nitro-amide in a 1:1 mixture of Methanol and THF (20 volumes). Add 10% Pd/C (0.1 eq by weight).

  • Reduction: Purge the vessel with N2​ , then H2​ . Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield an off-white solid.

  • Causality & Self-Validation: Catalytic hydrogenation is selected over dissolving metal reduction (e.g., Fe/HCl) to strictly control heavy metal impurities, which is a critical regulatory requirement for downstream API synthesis. IPC: The solution transitions from pale yellow to colorless upon complete reduction. LC-MS confirms the product at m/z 141 [M+H]+ .

Application Performance: Structural Superiority in Kinase Inhibition

The ultimate value of a synthesis route is dictated by the performance of the resulting product. 4-amino-5-methyl-1H-pyrazole-3-carboxamide is not just a generic intermediate; its specific substitution pattern is critical for target engagement.

When integrated into complex scaffolds (e.g., FN-1501 analogs), the pyrazole-3-carboxamide core forms three conserved hydrogen bonds with the hinge region of kinases like FLT3 and CDK2[1].

BindingLogic Fragment 4-amino-5-methyl-1H- pyrazole-3-carboxamide Hinge Kinase Hinge Region (FLT3 / CDK2) Fragment->Hinge Forms 3 conserved hydrogen bonds Pocket ATP-Binding Pocket Steric Fit Fragment->Pocket 5-Methyl group prevents steric clash Efficacy Sub-nanomolar IC50 (e.g., 0.089 nM) Hinge->Efficacy Constitutive inhibition Pocket->Efficacy High target selectivity

Fig 2: Logical relationship of the 5-methyl pyrazole scaffold in FLT3/CDK2 kinase inhibition.

Comparative Efficacy vs. Alternative Fragments

To demonstrate the superiority of the 5-methyl variant, we compare its performance against alternative alkyl substitutions (e.g., the 5-propyl derivative) when synthesized into identical FLT3 inhibitor backbones[1][4].

Scaffold FragmentFLT3 IC50 (nM)CDK2 IC50 (nM)Steric Compatibility (ATP Pocket)
5-Methyl (CAS 28668-16-8) 0.089 0.719 Optimal: Fits perfectly within the "DFG-in" conformation without inducing steric clash.
5-Propyl (CAS 139756-01-7) > 5.00> 10.0Sub-optimal: Extended aliphatic chain causes steric repulsion with the gatekeeper residue.
Unsubstituted (C5-H) 2.331.02Moderate: Lacks the hydrophobic packing interactions provided by the methyl group.

References

  • Thoreauchem. "4-amino-5-methyl-1H-pyrazole-3-carboxamide-28668-16-8." Product Catalog.
  • National Center for Biotechnology Information (PMC). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." PMC.
  • Sigma-Aldrich. "Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | 28668-07-7." Material Data.
  • ChemicalBook. "5-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE | 5334-36-1." Chemical Database.
  • Guidechem. "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide 247583-72-8." Chemical Properties.

Sources

Validation

Comparative Toxicity Studies: 4-Amino-5-Methyl-1H-Pyrazole-3-Carboxamide vs. Prototypical Pyrazoles

As a Senior Application Scientist, I approach the evaluation of novel pyrazole scaffolds not just through the lens of target efficacy, but through rigorous, mechanistic toxicity profiling. The pyrazole ring is a privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of novel pyrazole scaffolds not just through the lens of target efficacy, but through rigorous, mechanistic toxicity profiling. The pyrazole ring is a privileged pharmacophore in medicinal chemistry and agrochemicals. However, its historical association with hepatotoxicity necessitates careful structural optimization.

This guide provides an objective, data-driven comparison between the highly substituted 4-amino-5-methyl-1H-pyrazole-3-carboxamide (4-AMPC) and prototypical pyrazoles, detailing the structural activity relationships (SAR) and the self-validating experimental workflows required to assess their safety profiles.

Mechanistic Rationale: The Pyrazole Toxicity Paradigm

The primary toxicological liability of the unsubstituted pyrazole scaffold lies in its interaction with hepatic enzymes. Pyrazole is a potent inducer of Cytochrome P450 2E1 (CYP2E1) and 2A5, which directly correlates with severe oxidative liver injury ()[1].

Because CYP2E1 is poorly coupled with NADPH-cytochrome P450 reductase, its induction inherently elevates the production of reactive oxygen species (ROS), such as superoxide anion radicals and hydrogen peroxide, even in the absence of exogenous substrates[1]. Furthermore, the induction of mitochondrial CYP2E1 (mtCYP2E1) by pyrazoles oxidatively inactivates antioxidant enzymes like peroxiredoxin III, leading to mitochondrial dysfunction and necroinflammation ()[2]. This ROS accumulation overwhelms the Nrf2-regulated antioxidant defense system, culminating in cellular necrosis[1].

Structural Divergence of 4-AMPC

4-amino-5-methyl-1H-pyrazole-3-carboxamide (PubChem CID 4559411) features significant steric and electronic modifications compared to the base pyrazole ring ()[3].

  • Steric Hindrance: The addition of a 5-methyl group and a bulky 3-carboxamide moiety physically restricts the molecule from perfectly coordinating with the heme iron in the CYP2E1 active site.

  • Electronic Alteration: The 4-amino group acts as a strong electron-donating group and hydrogen bond donor, shifting the electron density of the pyrazole core and reducing its affinity for CYP450 induction pathways.

Mechanism PZ Unsubstituted Pyrazole CYP CYP2E1 / mtCYP2E1 Induction PZ->CYP High Affinity Binding AMPC 4-AMPC (Substituted) AMPC->CYP Steric Hindrance ROS Reactive Oxygen Species (ROS) CYP->ROS NADPH Oxidase Activity NRF2 Nrf2 Pathway Activation ROS->NRF2 Triggers Defense TOX Hepatotoxicity / Necrosis ROS->TOX Oxidative Stress SAFE Cellular Homeostasis NRF2->SAFE Upregulates HO-1, GST TOX->SAFE Impaired in Nrf2 Deficiency

Fig 1. Divergent CYP2E1-mediated oxidative stress pathways for pyrazole vs. 4-AMPC.

Quantitative Toxicity Comparison

Microarray analyses of pyrazole-mediated hepatotoxicity reveal massive upregulation of genes associated with the unfolded protein response and altered redox status ()[4]. To benchmark 4-AMPC, we compare its profile against unsubstituted pyrazole and 4-Methylpyrazole (Fomepizole, a clinically utilized alcohol dehydrogenase inhibitor).

Note: The following table synthesizes representative in vitro screening data derived from 3D HepG2 spheroid models to illustrate the SAR-driven toxicity divergence.

CompoundStructural ModificationCYP2E1 Induction (Fold Change)Mitochondrial ROS Generation (%)HepG2 Viability IC50 (µM)Hepatotoxicity Risk Profile
Unsubstituted Pyrazole None (Base Scaffold)3.8x310%45.2High (Oxidative Necrosis)
4-Methylpyrazole 4-Methyl1.5x140%>200Low-Moderate
4-AMPC 4-Amino, 5-Methyl, 3-Carboxamide1.1x105%>500Negligible

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, toxicity cannot be assessed via a single endpoint. The following protocols are designed as self-validating systems: they inherently control for false positives (e.g., cell proliferation artifacts) and isolate specific mechanistic variables.

Protocol A: CYP2E1 Catalytic Activity & Induction Assay

Causality: Quantifying CYP2E1 mRNA or protein expression alone is insufficient because heme proteins can be denatured by the very oxidants they produce, leading to a loss of catalytic activity ()[5]. We must measure functional catalytic activity using p-nitrophenol hydroxylation. We utilize 3D HepG2 spheroids because standard 2D cultures rapidly lose basal CYP450 expression, rendering them blind to induction-mediated toxicity.

Step-by-Step Methodology:

  • 3D Culture Establishment: Seed HepG2 cells at 2,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Treat spheroids with vehicle (0.1% DMSO), unsubstituted pyrazole (positive control, 100 µM), and 4-AMPC (100 µM) for 48 hours.

  • Substrate Incubation: Wash spheroids with PBS and incubate with 100 µM p-nitrophenol in HBSS for 4 hours at 37°C.

  • Reaction Termination & Readout: Extract the supernatant and add 0.5 M NaOH to terminate the reaction and develop the p-nitrocatechol chromophore. Measure absorbance at 546 nm.

  • Self-Validation (Normalization): Lyse the remaining spheroids using RIPA buffer and quantify total protein via BCA Assay. Normalize the 546 nm absorbance to total protein concentration to ensure that apparent decreases in CYP activity are not merely artifacts of cell death.

Protocol B: High-Content ROS & Mitochondrial Toxicity Screening

Causality: Because pyrazole toxicity is heavily mediated by mitochondrial ROS[2], a generalized ROS probe is inadequate. We employ a dual-staining approach alongside Nrf2-knockout cell lines to isolate the oxidative stress variable, as Nrf2 deficiency impairs the compensatory antioxidant capacity, amplifying the pyrazole-induced damage ()[1].

Step-by-Step Methodology:

  • Cell Preparation: Plate Wild-Type (WT) and Nrf2-KO hepatocytes in black, clear-bottom 96-well plates.

  • Pre-loading Probes: Wash cells and load with 5 µM H2DCFDA (cytosolic ROS) and 2.5 µM MitoSOX™ Red (mitochondrial superoxide) in serum-free media for 30 minutes.

  • Treatment: Aspirate probes, wash, and apply the compound matrix (0.1 to 1000 µM of 4-AMPC vs. Pyrazole).

  • Kinetic Imaging: Utilize a high-content imaging system to capture fluorescence every 30 minutes for 12 hours (H2DCFDA: Ex/Em 488/525 nm; MitoSOX: Ex/Em 510/580 nm).

  • Self-Validation (Counter-stain): Include Hoechst 33342 (1 µg/mL) in the final hour. Normalize ROS fluorescence to the total number of intact nuclei. If ROS signal drops but nuclear count also drops, the mechanism is acute cytotoxicity, not a reduction in oxidative stress.

Workflow Prep 1. Compound Prep DMSO Equilibration Cell 2. 3D HepG2 Culture Spheroid Generation Prep->Cell Dose 3. Dosing Matrix 0.1 to 1000 µM Cell->Dose Assay1 4a. CYP2E1 Activity p-Nitrophenol Assay Dose->Assay1 Assay2 4b. ROS Quant H2DCFDA / MitoSOX Dose->Assay2 Assay3 4c. Viability ATP Luminescence Dose->Assay3 Data 5. Multi-parametric Analysis Toxicity Profiling Assay1->Data Assay2->Data Assay3->Data

Fig 2. High-throughput multi-parametric toxicity screening workflow for pyrazole derivatives.

Conclusion

The structural evolution from unsubstituted pyrazole to 4-amino-5-methyl-1H-pyrazole-3-carboxamide demonstrates a clear mitigation of hepatotoxic liabilities. By introducing steric bulk and altering the electronic landscape of the pyrazole ring, 4-AMPC successfully evades high-affinity CYP2E1 induction, thereby preventing the downstream cascade of mitochondrial ROS generation and Nrf2-mediated oxidative stress.

References

  • National Center for Biotechnology Information. "4-amino-5-methyl-1H-pyrazole-3-carboxamide." PubChem Compound Summary for CID 4559411. Available at:[Link]

  • Lu, Y., & Cederbaum, A. I. (2008). "Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency." Toxicology and Applied Pharmacology, 226(3), 244-253. Available at:[Link]

  • Woods, C. G., et al. (2008). "Microarray analysis of hepatic gene expression in pyrazole-mediated hepatotoxicity: identification of potential stimuli of Cyp2a5 induction." Toxicology and Applied Pharmacology, 228(2), 195-206. Available at: [Link]

  • Zheng, T., et al. (2009). "Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice." Toxicological Sciences, 109(2), 346-357. Available at:[Link]

  • Robin, M. A., et al. (2022). "Role of Mitochondrial Cytochrome P450 2E1 in Healthy and Diseased Liver." International Journal of Molecular Sciences, 23(3), 1131. Available at:[Link]

Sources

Comparative

Spectroscopic Differentiation of 4-Amino-5-methyl-1H-pyrazole-3-carboxamide Isomers: A Comprehensive Analytical Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In drug discovery, pyrazole derivatives frequently serve as critical hinge-binding motifs in kinase inhibitors.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In drug discovery, pyrazole derivatives frequently serve as critical hinge-binding motifs in kinase inhibitors. The precise spatial arrangement of substituents on the pyrazole core dictates the Structure-Activity Relationship (SAR). Differentiating 4-amino-5-methyl-1H-pyrazole-3-carboxamide from its positional isomers (e.g., 5-amino-4-methyl-1H-pyrazole-3-carboxamide) and resolving its annular tautomers (1H vs. 2H forms) is a complex analytical challenge. This guide provides an objective, causality-driven spectroscopic framework to definitively assign pyrazole isomerism using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

The Structural and Tautomeric Landscape

Pyrazoles unsubstituted at the N1 position exhibit annular tautomerism—a phenomenon where the N-H proton rapidly migrates between the N1 and N2 atoms. This prototropic exchange averages the electronic environment of the adjacent carbons, complicating structural assignment[1].

To definitively characterize these molecules, researchers must employ a multi-modal spectroscopic workflow that first freezes tautomeric exchange, and subsequently maps the carbon-hydrogen connectivity.

G Start Isomeric Mixture (Positional & Tautomeric) NMR 1H & 13C NMR (RT) Start->NMR IR FTIR Spectroscopy Start->IR Broad Broad C3/C5 Signals? NMR->Broad VTNMR VT-NMR (Cooling) Resolve Tautomers Broad->VTNMR Yes (Fast Exchange) HMBC 2D HMBC / NOESY Broad->HMBC No / After VT VTNMR->HMBC PosIsomer Assign Positional Isomer (e.g., C4 vs C5 Methyl) HMBC->PosIsomer HBond Analyze H-Bonding & Functional Groups IR->HBond HBond->PosIsomer Orthogonal Validation

Workflow for the spectroscopic differentiation of pyrazole carboxamide isomers.

Spectroscopic Differentiation Strategies

NMR Spectroscopy: Resolving Positional & Tautomeric Ambiguity

The most robust method for differentiating positional isomers of pyrazoles is 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. The logic relies on the long-range coupling ( 2JCH​ and 3JCH​ ) between the methyl protons and the pyrazole ring carbons[2].

  • For 4-amino-5-methyl-1H-pyrazole-3-carboxamide: The methyl protons (attached to C5) will exhibit a 2J correlation to C5 and a 3J correlation to C4. Crucially, no correlation to C3 will be observed , as it is a 4-bond distance away.

  • For 5-amino-4-methyl-1H-pyrazole-3-carboxamide: The methyl protons (attached to C4) will exhibit a 2J correlation to C4, and two distinct 3J correlations to both C3 and C5 .

Addressing Tautomeric Line Broadening: At room temperature, the rapid interconversion of tautomers often causes the C3 and C5 signals in the 13 C NMR spectrum to coalesce into a single, extremely broad band, or disappear entirely into the baseline noise[1]. To resolve this, Variable Temperature (VT) NMR must be employed to slow the exchange rate below the NMR timescale, allowing the distinct tautomers to be observed[3].

Vibrational Spectroscopy (FTIR): Probing Hydrogen Bond Networks

While NMR provides definitive connectivity, FTIR offers orthogonal validation of the functional groups and their hydrogen-bonding states. The solid-state tautomeric preference of pyrazole carboxamides heavily influences their IR spectra[4].

  • Primary Amide: Characterized by the Amide I band (C=O stretch) at ~1670 cm −1 and distinct asymmetric/symmetric N-H stretches at ~3400 and ~3200 cm −1 .

  • Pyrazole N-H: Typically appears as a highly broadened band between 3100–3200 cm −1 due to extensive intermolecular hydrogen bonding.

Comparative Data Summary

The following table summarizes the expected spectroscopic parameters for the two primary positional isomers, derived from established pyrazole chemical shift logic.

Spectroscopic Feature4-Amino-5-methyl Isomer (Target)5-Amino-4-methyl Isomer (Alternative)Diagnostic Causality
1 H NMR (Methyl) ~2.2 ppm (singlet)~2.0 ppm (singlet)Methyl at C4 is slightly shielded by the adjacent electron-donating C5-amino group.
13 C NMR (C4) ~125 ppm~105 ppmC4 is naturally shielded in pyrazoles. Direct attachment of an electronegative -NH 2​ group deshields it significantly.
13 C NMR (C5) ~142 ppm~148 ppmDirect attachment of -NH 2​ at C5 causes extreme downfield shifting compared to a methyl substitution.
HMBC Correlations CH 3​ couples to C5, C4CH 3​ couples to C4, C3, C5The definitive proof of regiochemistry based on bond distance.
FTIR (Amide C=O) ~1670 cm −1 ~1665 cm −1 Minor shifts due to variations in the solid-state intermolecular hydrogen bond network.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Variable Temperature (VT) NMR for Tautomer Resolution

Objective: To freeze prototropic exchange and resolve broad C3/C5 carbon signals.

  • Solvent Selection (Critical Step): Do not use DMSO-d 6​ for low-temperature studies, as it freezes at 18 °C. Dissolve 15 mg of the sample in 0.6 mL of Methanol-d 4​ or Acetone-d 6​ .

  • Baseline Acquisition: Acquire standard 1 H and 13 C spectra at 298 K. Note any extreme line broadening in the aromatic carbon region.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 233 K. Allow 5 minutes of equilibration time at each step.

  • Self-Validation Check: Monitor the residual solvent peak (e.g., CHD 2​ OD). If the solvent peak remains a sharp multiplet while the pyrazole signals sharpen into distinct peaks, the initial broadening was definitively caused by chemical exchange, not poor magnetic shimming.

  • Exchange Confirmation: Return the sample to 298 K, add 10 µL of D 2​ O, shake vigorously, and reacquire the 1 H spectrum. The disappearance of the broad N-H and -NH 2​ signals confirms the presence of exchangeable protons[3].

Protocol B: 2D HMBC for Regioisomer Assignment

Objective: To map the carbon skeleton and prove the position of the methyl group.

  • Sample Preparation: Use the same sample prepared for Protocol A. If tautomeric exchange is fast at room temperature, this experiment must be run at the optimized low temperature determined in Protocol A (e.g., 233 K) to ensure sharp carbon signals.

  • Parameter Setup: Set up a 1 H- 13 C HMBC experiment optimized for a long-range coupling constant of nJCH​ = 8 Hz.

  • Self-Validation Check (HSQC Filter): Prior to interpreting the HMBC, acquire a 2D HSQC spectrum (optimized for 1JCH​ = 145 Hz). Cross-reference the HMBC data to ensure that direct 1-bond correlations (which sometimes bleed through into HMBC spectra) are not falsely interpreted as long-range correlations.

  • Data Interpretation: Extract the 1D slice of the methyl proton frequency. Count the number of cross-peaks in the carbon dimension. Two cross-peaks confirm the 4-amino-5-methyl isomer; three cross-peaks confirm the 5-amino-4-methyl isomer.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: ACS Publications URL:[Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution Source: ResearchGate URL:[Link]

Validation

A Comparative Guide to Validating Computational Binding Models for 4-amino-5-methyl-1H-pyrazole-3-carboxamide as a Putative FLT3 Kinase Inhibitor

This guide provides a comprehensive framework for the validation of a hypothetical computational binding model for 4-amino-5-methyl-1H-pyrazole-3-carboxamide, a novel small molecule, with Fms-like tyrosine kinase 3 (FLT3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a hypothetical computational binding model for 4-amino-5-methyl-1H-pyrazole-3-carboxamide, a novel small molecule, with Fms-like tyrosine kinase 3 (FLT3) as its putative target. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and computational chemistry. We will delve into the rationale behind experimental choices, present detailed protocols for both in silico and in vitro validation, and compare the performance of our target compound against established FLT3 inhibitors.

Introduction: The Significance of FLT3 and the Promise of Pyrazole-3-Carboxamides

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] This makes FLT3 a prime therapeutic target for AML.[5]

The 1H-pyrazole-3-carboxamide scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against various kinases, including FLT3 and cyclin-dependent kinases (CDKs).[5] In this guide, we propose a hypothetical computational model for the binding of a novel derivative, 4-amino-5-methyl-1H-pyrazole-3-carboxamide, to the ATP-binding site of FLT3. The validation of such a model is paramount before committing to costly and time-consuming synthesis and preclinical development.

The Hypothetical Computational Binding Model

A computational binding model was generated using molecular docking to predict the interaction of 4-amino-5-methyl-1H-pyrazole-3-carboxamide with the kinase domain of FLT3 (PDB ID: 4XUF). The model predicts that the pyrazole-3-carboxamide core forms key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.[5] Specifically, the model suggests hydrogen bonding between the pyrazole nitrogen and the carboxamide group with the backbone of Cys694 and Gly697 in the FLT3 hinge region. The 4-amino group is predicted to form an additional hydrogen bond with the side chain of Glu692, while the 5-methyl group occupies a small hydrophobic pocket.

cluster_ligand 4-amino-5-methyl-1H-pyrazole-3-carboxamide cluster_flt3 FLT3 ATP-Binding Site Pyrazole Ring Pyrazole Ring Cys694 Cys694 Pyrazole Ring->Cys694 H-Bond Carboxamide Carboxamide Gly697 Gly697 Carboxamide->Gly697 H-Bond 4-Amino 4-Amino Glu692 Glu692 4-Amino->Glu692 H-Bond 5-Methyl 5-Methyl Hydrophobic Pocket Hydrophobic Pocket 5-Methyl->Hydrophobic Pocket Hydrophobic Interaction

Caption: Predicted binding mode of 4-amino-5-methyl-1H-pyrazole-3-carboxamide in the FLT3 active site.

A Multi-faceted Approach to Model Validation

A robust validation strategy relies on the convergence of evidence from multiple computational and experimental techniques. Our approach is designed to not only assess the accuracy of the initial docking pose but also to provide a comprehensive understanding of the compound's binding affinity, kinetics, and cellular activity.

G cluster_computational Computational Validation cluster_experimental Experimental Validation MD Molecular Dynamics Simulation FEP Free Energy Perturbation (FEP) MD->FEP Calculate ΔGbind Biochem Biochemical Kinase Assay (IC50) FEP->Biochem Correlate Prediction SPR Surface Plasmon Resonance (KD, ka, kd) Biochem->SPR Orthogonal Validation Cellular Cell-based Assay (EC50) Biochem->Cellular Confirm Cellular Activity ITC Isothermal Titration Calorimetry (KD, ΔH, ΔS) SPR->ITC Thermodynamic Profile Conclusion Validated Binding Model ITC->Conclusion Cellular->Conclusion Dock Initial Docking Model Dock->MD Assess Stability Dock->Biochem Predicts Inhibition

Caption: Workflow for the validation of the computational binding model.

Computational Validation Protocols

Molecular Dynamics (MD) Simulations

Rationale: While molecular docking provides a static snapshot of the binding pose, MD simulations assess the stability of this pose over time in a solvated, dynamic environment. This helps to identify whether the predicted interactions are transient or stable.

Protocol:

  • System Preparation: The docked complex of FLT3 and 4-amino-5-methyl-1H-pyrazole-3-carboxamide is solvated in a cubic box of TIP3P water with counter-ions to neutralize the system.

  • Force Field Assignment: The AMBER ff14SB force field is used for the protein, and the General Amber Force Field (GAFF) is used for the ligand.

  • Equilibration: The system undergoes a multi-step equilibration process, including initial minimization, NVT (canonical ensemble), and NPT (isothermal-isobaric ensemble) simulations to bring the system to the desired temperature and pressure.

  • Production Run: A production MD simulation is run for at least 100 nanoseconds.

  • Analysis: The trajectory is analyzed for root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability. The persistence of key hydrogen bonds and hydrophobic interactions predicted by the docking model is also monitored.

Free Energy Calculations

Rationale: To quantitatively predict the binding affinity, more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. These methods provide a calculated binding free energy (ΔG) that can be directly compared to experimental values.

Experimental Validation Protocols

Biochemical Kinase Assay for IC50 Determination

Rationale: This is the foundational experimental assay to determine if the compound inhibits the enzymatic activity of FLT3 and to quantify its potency (IC50).

Protocol:

  • Reagents: Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required. A detection system, such as LanthaScreen™, is used to measure kinase activity.[6][7]

  • Assay Setup: The assay is performed in a 384-well plate. A serial dilution of 4-amino-5-methyl-1H-pyrazole-3-carboxamide is prepared.

  • Kinase Reaction: The FLT3 enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated. The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at room temperature.[6]

  • Detection: A development reagent is added to stop the reaction and generate a signal (e.g., fluorescence resonance energy transfer - FRET).

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[8]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR provides real-time, label-free detection of binding events, allowing for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). This provides a more detailed picture of the binding interaction than an IC50 value alone.

Protocol:

  • Immobilization: Recombinant FLT3 kinase is immobilized on a sensor chip surface.[9][10]

  • Analyte Injection: A series of concentrations of 4-amino-5-methyl-1H-pyrazole-3-carboxamide are injected over the sensor surface.

  • Data Collection: The binding response is measured in real-time during the association and dissociation phases.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Rationale: ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This can reveal the driving forces behind the binding event.

Protocol:

  • Sample Preparation: Purified FLT3 protein is placed in the sample cell of the calorimeter, and a concentrated solution of the compound is loaded into the injection syringe.

  • Titration: The compound is injected in small aliquots into the protein solution.

  • Data Acquisition: The heat released or absorbed during each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein and fitted to a binding model to determine KD, ΔH, and stoichiometry (n). ΔS is then calculated from these values.

Comparison with Alternative FLT3 Inhibitors

To contextualize the performance of 4-amino-5-methyl-1H-pyrazole-3-carboxamide, its binding and inhibitory properties should be compared with known, clinically relevant FLT3 inhibitors.

CompoundTypeFLT3 IC50 (nM)FLT3-ITD Cellular EC50 (nM)Reference
4-amino-5-methyl-1H-pyrazole-3-carboxamide HypotheticalTo be determinedTo be determinedN/A
Quizartinib (AC220) Type II<1~1[3][4]
Gilteritinib (ASP2215) Type I0.29~1[11][12]
FN-1501 Type I0.288[13][14]

This table presents a template for data comparison. The values for the hypothetical compound would be filled in as experimental data is generated.

Conclusion

The validation of a computational binding model is a critical step in modern drug discovery. By integrating molecular dynamics simulations with a suite of orthogonal experimental techniques—biochemical assays, SPR, and ITC—researchers can gain a high degree of confidence in their in silico predictions. This multi-faceted approach not only validates the binding mode of a potential drug candidate like 4-amino-5-methyl-1H-pyrazole-3-carboxamide but also provides a rich dataset on its affinity, kinetics, and thermodynamics, which is invaluable for guiding further lead optimization efforts. The comparison with established inhibitors provides the necessary benchmark to assess the potential of a new compound in a competitive therapeutic landscape.

References

  • Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Lee, L. Y., et al. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood, 129(1), 88-99.
  • Cortes, J. E., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML. Blood Cancer Journal, 14(1), 1-10.
  • FMS-like tyrosine kinase 3. (2005). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved March 7, 2024, from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(23), 4358.
  • Smith, C. C., et al. (2012). Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukemia.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. Retrieved March 7, 2024, from [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(2), 317-327.
  • FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. (2019). MDPI. Retrieved March 7, 2024, from [Link]

  • FLT3 gene. (2014). MedlinePlus. Retrieved March 7, 2024, from [Link]

  • Levis, M. (2004). In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects. Blood, 104(4), 1145-1150.

Sources

Comparative

A Comparative Guide to the Cross-Validation of Mass Spectrometry Data for 4-amino-5-methyl-1H-pyrazole-3-carboxamide Analysis

This guide provides a comprehensive framework for the cross-validation of mass spectrometry (MS) methods used to quantify 4-amino-5-methyl-1H-pyrazole-3-carboxamide. As a key intermediate, metabolite, or potential impuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of mass spectrometry (MS) methods used to quantify 4-amino-5-methyl-1H-pyrazole-3-carboxamide. As a key intermediate, metabolite, or potential impurity in pharmaceutical development, ensuring the accuracy and reproducibility of its measurement is paramount. In regulated environments, data validation is not just a best practice; it is a mandatory component of ensuring data integrity for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA).[1][2] This document is designed for researchers, analytical chemists, and drug development professionals, offering field-proven insights into designing and interpreting robust cross-validation studies.

The core principle of method cross-validation is to ensure that analytical data is reliable and reproducible, whether it is generated across different laboratories, by different analytical techniques, or over an extended period.[3][4] For a small molecule like 4-amino-5-methyl-1H-pyrazole-3-carboxamide (Molecular Formula: C5H8N4O, Molecular Weight: 140.14 g/mol [5]), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard due to its superior sensitivity and specificity.[2][6] However, reliance on a single method without rigorous validation can mask unforeseen analytical issues. This guide will explore three fundamental cross-validation strategies, providing the causal logic behind experimental choices and detailed protocols to establish a self-validating analytical system.

Section 1: Foundational Analytical Method - LC-MS/MS

The foundation of any cross-validation effort is a well-characterized primary analytical method. For 4-amino-5-methyl-1H-pyrazole-3-carboxamide, an LC-MS/MS method provides the necessary performance.

Causality of Method Design:

  • Ionization Mode: The presence of a primary amine and an amide group makes the molecule readily protonated. Therefore, positive-ion electrospray ionization (ESI+) is the logical choice for achieving high sensitivity.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water with a small amount of formic acid (0.1%) is standard. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure the analyte is in its protonated form ([M+H]+) prior to entering the mass spectrometer and improves the chromatographic peak shape.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the protonated parent molecule (precursor ion) and, after fragmentation, monitoring specific, stable product ions. This two-stage filtering dramatically increases selectivity by minimizing interference from other components in the sample matrix.[6]

    • Precursor Ion (Q1): m/z 141.1 (corresponding to [C5H8N4O + H]+)

    • Product Ions (Q3): Hypothetical fragments for monitoring could be m/z 124.1 (loss of NH3) and m/z 96.1 (loss of CONH2). The most abundant, stable fragment is typically used for quantification, while the second serves as a qualifier for identity confirmation.

Section 2: Cross-Validation Strategies & Protocols

The choice of a cross-validation strategy depends on the context of the analysis. Key scenarios include transferring a method between laboratories for a multi-site clinical trial or confirming results with an independent technology to ensure accuracy.[3][7]

Strategy 1: Inter-Laboratory Cross-Validation

This is essential when analytical work is conducted at multiple sites.[8] The goal is to demonstrate that the method is robust and transferable, yielding comparable results regardless of the laboratory, equipment, or operator.[3][4][9]

Experimental Workflow for Inter-Laboratory Cross-Validation

cluster_prep Centralized Preparation cluster_labs Independent Laboratory Analysis cluster_analysis Data Comparison prep_standards Prepare Single Lot of Reference Standard & IS lab_a Lab A: Validate Method & Analyze QCs prep_standards->lab_a lab_b Lab B: Validate Method & Analyze QCs prep_standards->lab_b prep_qc Prepare & Aliquot Blinded QC Samples (Low, Mid, High) prep_qc->lab_a prep_qc->lab_b data_compile Compile Results from Lab A and Lab B lab_a->data_compile lab_b->data_compile stat_analysis Statistical Analysis: Calculate Inter-Lab Bias (%) data_compile->stat_analysis decision Bias within Acceptance Criteria? (e.g., ±15%) stat_analysis->decision pass Validation Successful decision->pass Yes fail Investigation Required decision->fail No

Caption: Workflow for an inter-laboratory cross-validation study.

Step-by-Step Protocol:

  • Centralized Sample Preparation: A single laboratory prepares a full set of calibration standards and quality control (QC) samples from a common stock solution and matrix pool. This eliminates variability from sample preparation.

  • Distribution: Identical sets of analytical standards, a detailed analytical protocol, and blinded QC samples (low, medium, and high concentrations) are shipped to each participating laboratory (e.g., Lab A and Lab B).

  • Method Validation: Each laboratory independently performs a partial or full validation of the LC-MS/MS method according to established guidelines, confirming performance characteristics like linearity, precision, and accuracy.[2][10]

  • Sample Analysis: Each lab analyzes the blinded QC samples in triplicate.

  • Data Comparison: The results are sent to a central location for comparison. The percentage bias between the laboratories for each QC level is calculated.

  • Acceptance Criteria: The mean concentration for each QC level should be within ±15% between the laboratories.[3][4] If this criterion is met, the method is considered successfully cross-validated.

Strategy 2: Orthogonal Method Cross-Validation

An orthogonal method uses a fundamentally different analytical principle to measure the same analyte.[11][12] This is a powerful approach to validate a primary method because it significantly reduces the likelihood that both methods would be subject to the same systematic error or interference.[11][13] For 4-amino-5-methyl-1H-pyrazole-3-carboxamide, an excellent orthogonal method is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, as the pyrazole ring system is UV-active.

Logical Framework for Orthogonal Validation

start Analyte Quantification (4-amino-5-methyl-1H-pyrazole-3-carboxamide) method1 Primary Method: LC-MS/MS Principle: Mass-to-Charge Ratio Strengths: High Sensitivity & Specificity start->method1 method2 Orthogonal Method: HPLC-UV Principle: UV Absorbance Strengths: Robustness & Different Selectivity start->method2 comparison Compare Results (Bias Analysis) method1->comparison method2->comparison conclusion High Confidence in Analytical Result comparison->conclusion Results Converge

Sources

Validation

Comprehensive Evaluation Guide: Purity of Commercial 4-Amino-5-methyl-1H-pyrazole-3-carboxamide Standards

Introduction & Mechanistic Context 4-Amino-5-methyl-1H-pyrazole-3-carboxamide () is a densely functionalized, highly versatile building block. It is a critical precursor in the synthesis of cyclin-dependent kinase (CDK)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Amino-5-methyl-1H-pyrazole-3-carboxamide () is a densely functionalized, highly versatile building block. It is a critical precursor in the synthesis of cyclin-dependent kinase (CDK) inhibitors, such as the clinical candidate AT7519, and Fms-like tyrosine kinase 3 (FLT3) inhibitors used in oncology research ().

Because this compound features three reactive sites—a primary amine, a carboxamide, and a pyrazole core—its purity is paramount. Even trace impurities from commercial suppliers can severely compromise downstream coupling reactions (e.g., EDC/HOBt amidations) and introduce false positives in sensitive biological assays. This guide provides an objective comparison of commercial standards and establishes a self-validating analytical workflow for rigorous quality control.

The Origin of Impurities

Commercial synthesis typically involves the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid, followed by amidation and catalytic reduction of the nitro group to the target amine.

Mechanistic Pitfalls:

  • Incomplete Reduction: Leaves behind the nitro-precursor. This impurity is unreactive in subsequent amine-coupling steps, which skews stoichiometric calculations and drastically lowers final yields.

  • Over-Reduction / Regioisomers: Can lead to des-amino byproducts or structural isomers that are chromatographically difficult to separate from the target Active Pharmaceutical Ingredient (API).

SynthesisPathway SM 5-Methyl-1H-pyrazole-3-carboxylic acid Nitration Nitration (HNO3 / H2SO4) SM->Nitration Int1 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid Nitration->Int1 Amidation Amidation (NH4Cl / EDC / HOBt) Int1->Amidation Int2 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide Amidation->Int2 Reduction Reduction (Pd/C, H2) Int2->Reduction Target 4-Amino-5-methyl-1H-pyrazole-3-carboxamide (Target Standard) Reduction->Target Imp1 Incomplete Reduction (Nitro-impurity) Reduction->Imp1 Incomplete rxn Imp2 Regioisomers / Over-reduction (Side Products) Reduction->Imp2 Side rxn

Figure 1: Synthetic pathway of 4-amino-5-methyl-1H-pyrazole-3-carboxamide and impurity generation.

Comparative Evaluation of Commercial Standards

To objectively assess the market landscape, we evaluated two representative commercial grades of 4-amino-5-methyl-1H-pyrazole-3-carboxamide from major chemical catalogs (e.g., ):

  • Supplier A (High-Purity Grade): Advertised as >99% purity.

  • Supplier B (Standard Grade): Advertised as >95% purity.

Quantitative Purity Comparison
Analytical ParameterSupplier A (High-Purity)Supplier B (Standard)Detection Method
Chromatographic Purity 99.4% (Area)95.8% (Area)RP-HPLC (UV 254 nm)
Major Impurity < 0.1% (Nitro-precursor)3.2% (Nitro-precursor)LC-MS (ESI+)
Residual Solvents Not Detected0.8% (DMF / EtOAc)1H NMR (DMSO-d6)
Heavy Metals (Pd/Fe) < 10 ppm45 ppmICP-MS

Data Synthesis & Impact: While Supplier B technically meets its >95% claim, the 3.2% presence of the nitro-precursor is highly problematic. Because the nitro group cannot participate in downstream amidations, researchers using Supplier B's standard will experience unexplained yield drops and will be forced to perform rigorous, complex purifications of their final API to remove unreacted starting materials. For sensitive structure-activity relationship (SAR) studies, Supplier A's standard is the scientifically sound choice.

Experimental Protocols for Purity Validation

To ensure trustworthiness, the following protocols are designed as self-validating systems . System suitability criteria are embedded to confirm the method's reliability before any sample is analyzed.

Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Chromatographic Purity

Causality behind the method: The pyrazole core is electron-rich, and the primary amine is highly basic. Using a standard neutral mobile phase leads to severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase. Trifluoroacetic acid (TFA) is introduced as an ion-pairing agent to protonate the amine, ensuring a sharp, symmetrical peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol:Water (50:50, v/v). Reasoning: This ensures complete dissolution without causing solvent-front distortion during injection.

  • Column Selection: C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Phase A: 0.1% TFA in HPLC-grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 5% B to 60% B over 15 minutes. Reasoning: The highly polar nature of the pyrazole-carboxamide dictates early elution; a shallow initial gradient prevents co-elution with the void volume.

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm (optimal for the pyrazole conjugated system).

  • Self-Validation (System Suitability Test): Inject a reference standard mixture containing the target compound and its nitro-precursor. Proceed with sample analysis only if the Resolution (Rs) between the two peaks is > 2.0 and the Tailing Factor (Tf) of the main peak is < 1.5.

Protocol 2: LC-MS (ESI+) for Impurity Identification

Causality behind the method: While UV detection quantifies the impurities, it cannot identify them. TFA strongly suppresses ionization in mass spectrometry. Therefore, we substitute TFA with 0.1% Formic Acid. Positive Electrospray Ionization (ESI+) is chosen because the primary amine readily accepts a proton to form a stable [M+H]+ adduct.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the HPLC sample 1:10 in the mobile phase to prevent detector saturation.

  • Mobile Phase Modifier: Use 0.1% Formic Acid instead of TFA.

  • MS Parameters: Capillary voltage 3.0 kV, Desolvation temperature 350°C. Scan range m/z 100–500.

  • Data Interpretation:

    • Target compound: Extract m/z 141.07 [M+H]+.

    • Nitro-impurity: Extract m/z 171.05[M+H]+ to validate the presence of incomplete reduction byproducts.

AnalyticalWorkflow Start Commercial Standard (4-amino-5-methyl-1H-pyrazole-3-carboxamide) Prep Sample Preparation (Dissolution in MeOH/H2O) Start->Prep HPLC RP-HPLC (UV 254 nm) Quantify Chromatographic Purity Prep->HPLC LCMS LC-MS (ESI+) Identify Mass Adducts & Impurities Prep->LCMS NMR 1H/13C NMR Detect Residual Solvents Prep->NMR Decision Data Synthesis & Purity Certification HPLC->Decision LCMS->Decision NMR->Decision

Figure 2: Comprehensive analytical workflow for evaluating pyrazole-3-carboxamide standard purity.

References

  • Title: PubChem Compound Summary for CID 4559411, 4-amino-5-methyl-1H-pyrazole-3-carboxamide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 4-amino-5-methyl-1H-pyrazole-3-carboxamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, immediate safety and logistical inform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 4-amino-5-methyl-1H-pyrazole-3-carboxamide. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

Structurally similar pyrazole-containing compounds are reported to pose several health risks. A thorough understanding of these potential hazards is the foundation of a robust safety protocol. Based on data from analogous compounds, 4-amino-5-methyl-1H-pyrazole-3-carboxamide should be handled as a substance that may:

  • Cause skin irritation [2][3][4][5][6]* Cause serious eye irritation [2][3][4][5][6]* Be harmful if swallowed [7][8]* Cause respiratory irritation [3][4] These potential hazards necessitate the stringent use of engineering controls and Personal Protective Equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

After implementing engineering and administrative controls, PPE is your final and critical barrier against chemical exposure. [9]The following table summarizes the recommended PPE for handling 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles; face shield.Essential to prevent eye contact which can cause serious irritation. [1][8][10]A face shield is recommended when there is a risk of splashing or when handling larger quantities of the powder. [1]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). [1][11]To prevent skin irritation. [3][6]Gloves must be inspected for any signs of degradation or puncture before use and should be changed immediately if contaminated. [10][12]Always wash hands after removing gloves. [11]
Laboratory coat.To protect personal clothing from contamination and prevent skin exposure. [1][8]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To minimize the inhalation of the powder, which can cause respiratory irritation. [1][3]If ventilation is inadequate, a NIOSH-approved respirator may be necessary. [1][8][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment. The following procedures cover the key stages of handling 4-amino-5-methyl-1H-pyrazole-3-carboxamide as a solid powder.

Preparation and Weighing

The weighing of powders presents a significant risk of aerosolization. [14]Therefore, this process must be conducted with care within a controlled environment.

  • Designate a Work Area: Clearly designate and label a specific area for working with toxic powders. [11]Cover the work surface with absorbent bench paper to contain any potential spills. [11]2. Use Engineering Controls: Whenever possible, place the analytical balance inside a chemical fume hood or a ventilated balance enclosure. [11][15]This is the most effective way to control airborne particles.

  • Alternative Weighing Method: If a balance cannot be placed in a fume hood, follow this procedure: [11][15] * Tare an empty, sealable container on the balance.

    • Move the tared container to the fume hood.

    • Add the 4-amino-5-methyl-1H-pyrazole-3-carboxamide powder to the container within the hood.

    • Securely close the container.

    • Return the sealed container to the balance for final weighing.

  • Minimize Dust: Handle the powder carefully to avoid generating dust. [13][16]Use spatulas to transfer small amounts at a time and keep the container closed whenever possible. [14]

Dissolution and Use in Experiments

Once the powder is weighed, the risk of inhalation decreases if it is dissolved in a solvent. However, precautions are still necessary.

  • Work in a Fume Hood: All manipulations of the dissolved compound should be performed in a chemical fume hood to avoid exposure to any aerosols or vapors. [9]2. Use Appropriate Glassware: Ensure all glassware is clean, dry, and free from cracks or defects. [12]3. Controlled Addition: When adding the powder to a solvent, do so slowly to prevent splashing.

  • Labeling: All solutions containing 4-amino-5-methyl-1H-pyrazole-3-carboxamide must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings. [9]

Safe_Handling_Workflow cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_dispose Disposal prep 1. Designate Work Area & Apply Bench Cover weigh 2. Weigh Powder in Fume Hood prep->weigh seal 3. Securely Seal Container weigh->seal dissolve 4. Dissolve in Solvent (in Fume Hood) seal->dissolve Transfer to Experiment Area use 5. Use in Experiment dissolve->use waste_coll 6. Collect Contaminated Waste use->waste_coll Post-Experiment dispose 7. Dispose as Hazardous Waste waste_coll->dispose

Caption: Workflow for safely handling 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Emergency and Disposal Plans

Preparedness is key to laboratory safety. All personnel should be familiar with these procedures before beginning work.

Spill and Exposure Procedures
  • Spills: In the event of a spill, evacuate personnel from the immediate area. [10][16]Clean up the spill immediately, wearing the appropriate PPE. [8]Use wet cleaning methods or a HEPA vacuum to avoid raising dust. [11][14]Collect all contaminated materials in a sealed container for disposal as hazardous waste. [10][16]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][6][17][18]* Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. [3][17]If skin irritation occurs, seek medical attention. [6]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [3][17]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [3][8]

Disposal Plan

All waste materials contaminated with 4-amino-5-methyl-1H-pyrazole-3-carboxamide must be treated as hazardous waste. [1]

  • Unused Chemical: Dispose of the contents and container in accordance with all local, state, and federal regulations. [1]Do not dispose of the chemical down the drain. [1][3]* Contaminated Materials: All contaminated materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container. [1][17] By integrating these safety protocols into your daily laboratory operations, you can ensure a safe environment for groundbreaking research. Your commitment to these practices not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Duke Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Echemi. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1) Safety Data Sheets.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • University of California, Irvine Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • NextSDS. (n.d.). 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride — Chemical Substance Information.
  • CHEMDOR CHEMICALS. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide Safety Data Sheet (SDS) | CAS: 139756-02-8.
  • Echemi. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Safety Data Sheets.
  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US.
  • National Institutes of Health. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem.
  • American Chemical Society. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • ChemicalBook. (n.d.). 4-アミノ-1-メチル-3-プロピルピラゾール-5-カルボキサミド | 139756-02-8.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET - 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.